Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O6/c1-16(2)14-23(25(31)30-24(26(32)33)17(3)36-28(30,4)5)29-27(34)35-15-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,16-17,22-24H,14-15H2,1-5H3,(H,29,34)(H,32,33)/t17-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDJFZHIGWFIEW-CQLNOVPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CC(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH: A Technical Guide to a Key Building Block in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is a scientifically significant pseudoproline dipeptide that serves as a critical building block in modern solid-phase peptide synthesis (SPPS). This specialized dipeptide is engineered to overcome common challenges in peptide synthesis, particularly the aggregation of peptide chains, thereby enabling the efficient production of complex, lengthy, and hydrophobic peptides. Its unique structural features not only enhance synthesis efficiency and product purity but also open new avenues for the development of peptide-based therapeutics, especially in fields like oncology and immunology. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, synthesis, and application in SPPS, supported by experimental data and protocols.
Introduction
Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the cornerstone of synthetic peptide production.[1][2] However, the synthesis of long or aggregation-prone peptide sequences is often hampered by the formation of secondary structures, such as β-sheets, on the solid support. This aggregation can lead to incomplete coupling reactions, resulting in low yields and difficult purification.[3][4]
To address this challenge, pseudoproline dipeptides were introduced as "kink" inducers in the growing peptide chain, disrupting the intermolecular hydrogen bonds that lead to aggregation.[3][5] this compound is a prime example of such a dipeptide, where the threonine residue is reversibly protected as a dimethyl-substituted oxazolidine ring. This modification mimics the structure of proline, effectively breaking secondary structures and improving the solvation of the peptide-resin complex.[4]
Chemical and Physical Properties
This compound is a white to off-white powder with the following chemical properties:
| Property | Value |
| Full Chemical Name | (4S,5R)-3-[N-(9-Fluorenylmethyloxycarbonyl)-L-leucinyl]-2,2,5-trimethyloxazolidine-4-carboxylic acid |
| CAS Number | 955048-89-2 |
| Molecular Formula | C₂₈H₃₄N₂O₆ |
| Molecular Weight | 494.59 g/mol |
| Purity (typical) | ≥97.0% (HPLC)[6] |
| Storage Conditions | -20°C to 8°C |
Mechanism of Action in Peptide Synthesis
The primary function of this compound is to prevent peptide chain aggregation during SPPS. This is achieved through a conformational disruption mechanism.
The oxazolidine ring of the pseudoproline introduces a "kink" in the peptide backbone, similar to that of a proline residue.[5] This structural perturbation disrupts the formation of regular secondary structures like β-sheets, which are the primary cause of aggregation.[3][4] By preventing aggregation, the growing peptide chain remains well-solvated, allowing for efficient access of reagents and leading to higher coupling efficiency and improved final peptide purity and yield.[7]
Experimental Protocols
General Synthesis of Fmoc-Pseudoproline Dipeptides
-
Dipeptide Formation: The N-terminal amino acid (in this case, Fmoc-Leu-OH) is coupled to the C-terminal amino acid (H-Thr-OR, where R is a temporary ester protecting group) in solution.
-
Oxazolidine Ring Formation: The resulting dipeptide is then reacted with a ketone or an acetone equivalent (e.g., 2,2-dimethoxypropane) in the presence of an acid catalyst to form the oxazolidine ring. The ester protecting group is subsequently removed to yield the final Fmoc-pseudoproline dipeptide.
Incorporation of this compound into SPPS
The incorporation of this compound into a standard Fmoc-SPPS protocol is straightforward and compatible with automated peptide synthesizers.[3]
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Other required Fmoc-amino acids
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
DMF (peptide synthesis grade)
-
DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Protocol:
-
Resin Swelling: Swell the resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling of this compound:
-
Dissolve this compound (e.g., 4 eq.), coupling reagent (e.g., HBTU, 4 eq.), and base (e.g., DIPEA, 4 eq.) in DMF.
-
Add the activation mixture to the resin and couple for the desired time (e.g., 1-2 hours).
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF and DCM.
-
Continue Synthesis: Proceed with the standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail. The oxazolidine ring of the pseudoproline is cleaved under these standard TFA-based conditions, regenerating the native threonine residue.[5]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.
Quantitative Data and Analysis
Table of Expected Outcomes:
| Synthesis Strategy | Expected Crude Purity (by HPLC) | Expected Final Yield |
| Standard Fmoc-SPPS (for aggregation-prone sequence) | Low (<50%) | Low |
| SPPS with this compound | High (>70%) | Significantly Improved |
Application in Drug Discovery and Signaling Pathways
Peptides synthesized using aggregation-disrupting building blocks like this compound are of high interest in drug development, particularly in oncology.[9] Many therapeutic peptides target components of cellular signaling pathways that are dysregulated in cancer.
For instance, synthetic peptides can be designed to act as antagonists for G-protein-coupled receptors (GPCRs) that are overexpressed in tumor cells, such as the Gonadotropin-Releasing Hormone (GnRH) receptor.[10] By blocking these receptors, the peptides can inhibit downstream signaling pathways that promote cancer cell proliferation and survival.
The ability to efficiently synthesize high-purity peptides using this compound is crucial for the development and screening of such potential therapeutics.
Conclusion
This compound is a powerful tool in the arsenal of the peptide chemist. Its ability to disrupt peptide aggregation during SPPS leads to significant improvements in synthesis efficiency, yield, and purity, particularly for challenging sequences. This enables the reliable production of complex peptides for research and drug development. As the demand for sophisticated peptide-based therapeutics continues to grow, the importance of specialized building blocks like this compound will undoubtedly increase.
References
- 1. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. Content Not Available [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. ≥97.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 7. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. chemimpex.com [chemimpex.com]
- 10. bachem.com [bachem.com]
An In-depth Technical Guide to Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH: Structure, Properties, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is a scientifically engineered dipeptide building block crucial for modern solid-phase peptide synthesis (SPPS).[1][2] This guide provides a comprehensive overview of its structure, physicochemical properties, and, most importantly, its application in overcoming the synthetic challenges associated with aggregation-prone and "difficult" peptide sequences. Detailed experimental protocols for both the conceptual synthesis of the dipeptide and its incorporation into a growing peptide chain are provided, alongside structured data and visualizations to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to Pseudoproline Dipeptides
During Fmoc-based solid-phase peptide synthesis (SPPS), the elongation of a peptide chain can be hampered by intermolecular aggregation, often driven by the formation of β-sheet secondary structures.[1][3] This aggregation can lead to incomplete coupling reactions, resulting in low yields and difficult purifications.[1] Pseudoproline dipeptides were developed to mitigate these issues.[1] These are derivatives of Serine (Ser) or Threonine (Thr) where the side-chain hydroxyl group is cyclized with the backbone amide nitrogen, typically by reaction with an aldehyde or ketone, to form an oxazolidine ring.[1][3] This modification introduces a "kink" into the peptide backbone, similar to that of a proline residue, which disrupts the formation of regular secondary structures.[4][5] The "Psi(Me,Me)pro" notation in this compound indicates that a threonine residue has been modified with acetone to form a dimethylated pseudoproline.[1]
Structure and Physicochemical Properties
This compound is a white to off-white powder.[2] Its structure consists of a Leucine residue connected to a modified Threonine residue, with the N-terminus protected by a fluorenylmethoxycarbonyl (Fmoc) group.
Chemical Structure:
-
Systematic Name: (4S,5R)-3-[N-(9-Fluorenylmethyloxycarbonyl)-L-leucinyl]-2,2,5-trimethyloxazolidine-4-carboxylic acid[2]
-
Abbreviations: Fmoc-Leu-Thr(ψMe,Mepro)-OH[6]
Physicochemical Data:
| Property | Value | Reference |
| CAS Number | 955048-89-2 | [2][6][7] |
| Molecular Formula | C₂₈H₃₄N₂O₆ | [2][6][7] |
| Molecular Weight | 494.59 g/mol | [2] |
| Purity | ≥97.0% (HPLC) | [8] |
| Appearance | White to off-white powder | [2] |
| Storage Conditions | ≤ -4 °C | [2] |
Mechanism of Action in Peptide Synthesis
The primary function of this compound is to act as a "structure-breaking" element during SPPS.[8] The oxazolidine ring of the pseudoproline moiety forces the peptide backbone into a cis-amide bond conformation, disrupting the trans-amide bonds that are characteristic of β-sheets.[1] This conformational disruption prevents the growing peptide chains from aggregating on the solid support, thereby improving solvation and the accessibility of the N-terminus for subsequent coupling reactions.[1] The pseudoproline modification is temporary; the native Threonine residue is regenerated during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[5][8]
Experimental Protocols
Conceptual Synthesis of this compound
While commercially available, understanding the synthesis of this dipeptide is valuable. The following is a generalized protocol based on established methods for creating pseudoproline dipeptides.
Materials:
-
Fmoc-Leu-OH
-
H-Thr-OH
-
2,2-Dimethoxypropane
-
A suitable acid catalyst (e.g., p-toluenesulfonic acid)
-
Coupling agents (e.g., HBTU, DIC/HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
Organic solvents (DMF, DCM)
-
Aqueous solutions for workup (e.g., NaHCO₃, citric acid)
Procedure:
-
Formation of the Pseudoproline Monomer: Threonine is reacted with 2,2-dimethoxypropane in the presence of an acid catalyst to form the oxazolidine ring.
-
Coupling of Fmoc-Leucine: The resulting Thr(Psi(Me,Me)pro)-OH is then coupled to Fmoc-Leu-OH using standard peptide coupling reagents. This is generally performed in a suitable organic solvent like DMF.
-
Workup and Purification: The reaction mixture is subjected to an aqueous workup to remove excess reagents and byproducts. The final product is then purified, typically by flash chromatography.
Caption: Workflow for the conceptual synthesis of the target dipeptide.
Incorporation of this compound into a Peptide Sequence via SPPS
This protocol outlines the general steps for using the dipeptide in a standard Fmoc-based solid-phase peptide synthesis workflow.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Other required Fmoc-protected amino acids
-
Coupling solution: HBTU/HOBt/DIPEA in DMF
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvent: DMF
-
Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O
Procedure:
-
Resin Preparation: The resin is swelled in DMF in a reaction vessel.
-
Fmoc Deprotection: The Fmoc group on the resin-bound amino acid is removed by treatment with 20% piperidine in DMF. The resin is then washed thoroughly with DMF.
-
Coupling of this compound:
-
Dissolve this compound and coupling reagents (e.g., HBTU, HOBt) in DMF.
-
Add DIPEA to activate the carboxyl group.
-
Add the activated dipeptide solution to the deprotected resin.
-
Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours).
-
Wash the resin thoroughly with DMF.
-
-
Chain Elongation: Repeat the deprotection and coupling steps with the subsequent amino acids in the desired sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the pseudoproline ring) are removed using a cleavage cocktail containing TFA.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold ether, collected, and purified by reverse-phase HPLC.
Caption: Standard workflow for incorporating the pseudoproline dipeptide in SPPS.
Applications in Research and Drug Development
The use of this compound and similar pseudoproline dipeptides is particularly advantageous in the synthesis of:
-
Long Peptides and Small Proteins: By preventing aggregation, these building blocks enable the successful synthesis of sequences that would otherwise be intractable.[5]
-
Hydrophobic Peptides: Sequences rich in hydrophobic residues are highly prone to aggregation, and pseudoprolines can significantly improve their synthesis.
-
Cyclic Peptides: The "kink" introduced by the pseudoproline can pre-organize the linear peptide for more efficient cyclization.[5]
-
Peptide-Based Therapeutics: The enhanced purity and yield obtained with pseudoproline dipeptides are critical in the development of peptide drugs, where high purity is a regulatory requirement.[2] The improved synthetic accessibility allows for the exploration of a wider range of complex peptide candidates in oncology, immunology, and other therapeutic areas.[2]
Signaling Pathways: An Indirect Role
It is critical to understand that this compound is a synthetic tool and does not directly participate in or modulate biological signaling pathways. Its role is confined to the chemical synthesis of a target peptide. The final, deprotected peptide, once synthesized and purified, may be designed to interact with specific biological targets and modulate signaling pathways. The diagram below illustrates the logical relationship: the dipeptide is a key component in the synthesis of a potentially bioactive peptide, which then goes on to have a biological effect.
Caption: Logical relationship of the dipeptide to biological signaling.
Conclusion
This compound is an indispensable tool in modern peptide chemistry.[8] Its ability to disrupt peptide aggregation during SPPS leads to significant improvements in yield, purity, and the feasibility of synthesizing challenging peptide sequences.[3][5] For researchers and professionals in drug development, a thorough understanding of its properties and application is key to unlocking the potential of complex peptide-based therapeutics and research agents. The protocols and data presented in this guide offer a foundational resource for the effective utilization of this powerful synthetic building block.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. Pseudoproline - Wikipedia [en.wikipedia.org]
- 6. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. bachem.com [bachem.com]
The Role of Pseudoproline Dipeptides in Preventing Peptide Aggregation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peptide aggregation is a significant hurdle in the chemical synthesis and therapeutic application of peptides and proteins. The formation of insoluble β-sheet structures during solid-phase peptide synthesis (SPPS) can lead to incomplete reactions, low yields, and purification challenges. Pseudoproline dipeptides have emerged as a powerful tool to mitigate these issues. By inducing a temporary "kink" in the peptide backbone, these modified dipeptides disrupt the formation of secondary structures that lead to aggregation. This guide provides a comprehensive overview of the mechanism, application, and quantitative impact of pseudoproline dipeptides in preventing peptide aggregation, complete with detailed experimental protocols and visualizations to aid researchers in their practical application.
Introduction to Pseudoproline Dipeptides
Pseudoproline (Ψ-Pro) dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side-chain hydroxyl or thiol group is cyclized with the backbone amide nitrogen, forming an oxazolidine or thiazolidine ring, respectively.[1] This five-membered ring structure mimics the backbone conformation of proline, introducing a bend that disrupts the inter-chain hydrogen bonding responsible for β-sheet formation and subsequent aggregation.[1][2][3][4][5] First introduced by Mutter and colleagues, pseudoproline dipeptides have become an indispensable tool for the synthesis of "difficult" or aggregation-prone peptide sequences.[1]
The key advantages of using pseudoproline dipeptides in Fmoc-based SPPS include:
-
Enhanced Synthetic Efficiency: Significant improvements in crude peptide purity and overall yield.[6][7]
-
Improved Solubility: The kink in the peptide backbone increases the solvation of the growing peptide chain.[1][4][5]
-
Reduced Aggregation: Disruption of secondary structure formation, particularly β-sheets.[1][2][3][4][5]
-
Reversibility: The native Ser, Thr, or Cys residue is regenerated upon standard trifluoroacetic acid (TFA) cleavage.[3][4][5]
Mechanism of Action
The primary role of pseudoproline dipeptides in preventing aggregation stems from their unique structural properties. The cyclic nature of the pseudoproline ring introduces a steric constraint that favors a cis-amide bond conformation over the more common trans conformation.[1] This localized change in backbone geometry effectively disrupts the regular hydrogen-bonding patterns required for the formation of stable β-sheet structures, which are the primary culprits in peptide aggregation during SPPS.[1][2][3]
By breaking the periodicity of the peptide backbone, pseudoproline dipeptides act as "structure-breakers," preventing the peptide chains from aligning and aggregating on the solid support. This leads to improved solvation of the peptide-resin complex, allowing for more efficient diffusion of reagents and leading to higher coupling and deprotection efficiencies.[1]
Mechanism of pseudoproline dipeptides in preventing aggregation.
Quantitative Impact on Peptide Synthesis
The incorporation of pseudoproline dipeptides has a demonstrably positive and quantifiable impact on the synthesis of challenging peptides. Numerous studies have reported significant improvements in yield and purity for peptides that are otherwise difficult or impossible to synthesize using standard Fmoc-SPPS protocols.
| Peptide Sequence | Challenge | Outcome without Pseudoproline | Outcome with Pseudoproline | Reference |
| Human Amylin (hIAPP) | Highly amyloidogenic and aggregation-prone 37-residue peptide. | Traces of the desired product. | High yield and purity, enabling disulfide bond formation. | [1][8] |
| RANTES (24-91) | 68-amino acid chemokine with a high propensity for aggregation. | Low yield and purity. | Efficient synthesis with good yield and purity. | [1][6] |
| "Difficult" Model Peptide | A known aggregation-prone sequence. | Highly heterogeneous product. | Excellent purity. | [9] |
| Highly Aggregated Sequences | General observation for various challenging peptides. | Low to negligible yields. | Up to a 10-fold increase in product yield. | [7][9] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Pseudoproline Dipeptides
This protocol outlines the general steps for incorporating a pseudoproline dipeptide into a peptide sequence during manual or automated Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Xaa-Ser(ΨMe,Mepro)-OH or Fmoc-Xaa-Thr(ΨMe,Mepro)-OH (where Xaa is the preceding amino acid)
-
Rink Amide resin or other suitable solid support
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU/HOBt or HATU/HOAt
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Standard):
-
Dissolve the Fmoc-amino acid (3-5 equivalents) and coupling reagents (e.g., HBTU/HOBt, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF and DCM.
-
-
Pseudoproline Dipeptide Coupling:
-
In place of coupling a standard Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH, use the corresponding Fmoc-Xaa-Ser/Thr(ΨMe,Mepro)-OH dipeptide.
-
Follow the same coupling procedure as in step 3.
-
-
Chain Elongation: Repeat steps 2 and 3 (or 4 where appropriate) for the entire peptide sequence.
-
Final Fmoc Deprotection: Perform a final deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin and shake for 2-3 hours at room temperature. This step also cleaves the pseudoproline ring, regenerating the native serine or threonine residue.
-
Filter the resin and collect the TFA solution.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Workflow for SPPS with pseudoproline dipeptides.
Thioflavin T (ThT) Assay for Peptide Aggregation
The Thioflavin T (ThT) assay is a widely used method to detect and quantify the formation of amyloid-like fibrils. ThT exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates.
Materials:
-
Peptide stock solution (dissolved in a suitable solvent, e.g., DMSO or water)
-
Aggregation buffer (e.g., PBS, pH 7.4)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Prepare ThT working solution: Dilute the ThT stock solution in the aggregation buffer to a final concentration of 10-25 µM.
-
Prepare peptide samples: Dilute the peptide stock solution into the aggregation buffer to the desired final concentration in the wells of the 96-well plate. Include a buffer-only control.
-
Initiate aggregation: Incubate the plate at 37°C with or without shaking, depending on the peptide's aggregation propensity.
-
Measure fluorescence: At regular time intervals, add the ThT working solution to the peptide samples in the microplate. Measure the fluorescence intensity using the plate reader.
-
Data Analysis: Plot the fluorescence intensity against time. An increase in fluorescence indicates peptide aggregation.
Dynamic Light Scattering (DLS) for Monitoring Aggregation
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution. It is a valuable tool for monitoring the formation of peptide oligomers and larger aggregates over time.
Materials:
-
Peptide solution in a suitable buffer
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Sample Preparation: Prepare the peptide solution at the desired concentration in a buffer that has been filtered through a 0.22 µm filter to remove dust and other particulates.
-
Instrument Setup: Set the DLS instrument to the appropriate temperature and allow it to equilibrate.
-
Measurement:
-
Transfer the peptide solution to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and initiate the measurement.
-
The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the peptides and aggregates in solution.
-
-
Data Analysis: The software will analyze the autocorrelation function of the scattered light to determine the diffusion coefficient and, subsequently, the hydrodynamic radius of the particles in the solution. An increase in the average particle size or the appearance of a second population of larger particles over time is indicative of peptide aggregation.
Conclusion and Future Perspectives
Pseudoproline dipeptides are a proven and effective strategy for overcoming the challenges associated with peptide aggregation during solid-phase synthesis. Their ability to disrupt secondary structure formation leads to significant improvements in yield, purity, and solubility of "difficult" peptides. The experimental protocols provided in this guide offer a practical framework for researchers to implement this powerful tool in their own work.
Future research in this area may focus on the development of new types of backbone-protected dipeptides that are applicable to a wider range of amino acids, further expanding the toolkit for synthesizing complex and aggregation-prone peptides. Additionally, more detailed quantitative studies on the impact of pseudoproline placement within a peptide sequence will help to establish more predictive guidelines for their optimal use. As the demand for synthetic peptides in research and therapeutics continues to grow, the importance of strategies like the use of pseudoproline dipeptides will undoubtedly increase.
References
- 1. chempep.com [chempep.com]
- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH | Benchchem [benchchem.com]
The Strategic Incorporation of Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH in the Synthesis of Hydrophobic Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of hydrophobic peptides and other "difficult sequences" presents a significant challenge in drug discovery and development. These peptides are prone to aggregation during solid-phase peptide synthesis (SPPS), leading to poor yields, incomplete reactions, and purification difficulties. The introduction of pseudoproline dipeptides, such as Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH, has emerged as a transformative strategy to overcome these obstacles. This technical guide provides an in-depth overview of the application of this compound, including its mechanism of action, detailed experimental protocols, and a case study demonstrating its efficacy.
The Challenge of Hydrophobic Peptide Synthesis and the Pseudoproline Solution
The synthesis of peptides containing a high proportion of hydrophobic amino acids is often hampered by the formation of secondary structures, such as β-sheets, on the solid support. This aggregation can physically block reactive sites, leading to truncated or deletion sequences and significantly reducing the overall yield and purity of the target peptide.
This compound is a specialized dipeptide derivative designed to mitigate these issues.[1] It incorporates a pseudoproline (oxazolidine) ring, formed from the threonine residue, which introduces a "kink" into the peptide backbone.[2][3] This structural disruption effectively breaks the intermolecular hydrogen bonding that drives β-sheet formation and aggregation.[2][3] The native peptide sequence is fully restored upon cleavage from the resin with trifluoroacetic acid (TFA).[3]
Key Advantages of Using this compound:
-
Enhanced Synthetic Efficiency: By preventing aggregation, pseudoproline dipeptides lead to more efficient coupling and deprotection steps, resulting in higher yields and purity of the crude peptide.[3][4] In some cases, a tenfold increase in product yield has been reported.[3]
-
Improved Solubility: The disrupted secondary structure enhances the solvation of the growing peptide chain, improving its solubility in the synthesis solvents.[2]
-
Simplified Purification: The higher purity of the crude product simplifies the subsequent HPLC purification process, leading to greater recovery of the final peptide.[3]
-
Broader Applicability: This technology enables the synthesis of previously inaccessible long and hydrophobic peptides, expanding the scope of peptide-based therapeutics.[4]
Mechanism of Action: Disrupting Aggregation
The core of the pseudoproline strategy lies in its ability to induce a cis-amide bond conformation, similar to that of a natural proline residue. This conformational constraint disrupts the formation of regular secondary structures that are responsible for peptide aggregation during synthesis.
Data Presentation: A Case Study in the Synthesis of Human Amylin (hAmylin)
The synthesis of the highly amyloidogenic 37-residue human Amylin (hAmylin) is notoriously difficult due to its propensity to aggregate. A study by Abedini & Raleigh demonstrated the dramatic improvement in synthetic outcome when pseudoproline dipeptides were incorporated.[4] The following table summarizes the qualitative results based on the HPLC profiles of the crude products.
| Synthesis Strategy | Description | Crude Product Purity (Qualitative) | Outcome |
| Strategy 1 | Double coupling of all β-branched amino acid residues and those immediately following. | Highly heterogeneous mixture of truncated peptides. | Failed to produce the target peptide. |
| Strategy 2 | Double coupling of all amino acid residues. | Highly heterogeneous, with the desired product co-eluting with deletion products. | Target peptide could not be easily isolated. |
| Strategy 3 (with Pseudoprolines) | Substitution of three dipeptide sequences with corresponding pseudoproline dipeptides. | Greater than 90% purity. | Successful synthesis of the target peptide. |
Table 1: Comparison of synthesis strategies for the highly aggregation-prone Ac-hAmylin8-37 fragment. Data is a qualitative summary from the HPLC profiles presented in the study by Abedini & Raleigh.[4]
Experimental Protocols
The incorporation of this compound into a standard Fmoc-SPPS workflow is straightforward and does not require specialized equipment.[2]
General Guidelines for Pseudoproline Incorporation
-
Spacing: For optimal results, space pseudoproline dipeptides 5-6 residues apart throughout the peptide sequence.[4]
-
Proximity to Proline: Maintain a minimum of 2 residues between a pseudoproline and another pseudoproline or a natural proline residue. The optimal separation is 5-6 residues.[4]
-
Placement: Insert a pseudoproline dipeptide before regions of high hydrophobicity to maximize its aggregation-disrupting effect.[3]
Detailed Protocol for this compound Coupling
This protocol assumes a standard automated peptide synthesizer and Fmoc-based chemistry.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide) and perform the initial swelling in a compatible solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid on the resin using a standard solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
-
Dipeptide Coupling:
-
Prepare a solution of this compound (typically 1.5-5 equivalents relative to the resin loading).
-
Add a standard coupling agent, such as HBTU (0.95 equivalents relative to the dipeptide), and a base like N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the dipeptide) in DMF.
-
Add the activated dipeptide solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the reaction can be monitored using a qualitative test like the Kaiser test.
-
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.
-
Continue Synthesis: Proceed directly to the coupling of the next Fmoc-amino acid in the sequence. Do not perform a deprotection step after coupling the pseudoproline dipeptide , as the N-terminus is already protected by the Fmoc group of the leucine residue.
Final Cleavage and Deprotection
After the entire peptide sequence has been assembled, the peptide is cleaved from the resin, and all side-chain protecting groups, including the pseudoproline ring, are removed.
-
Resin Preparation: Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage: Treat the dried resin with a cleavage cocktail, typically containing a high concentration of TFA. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5). The TFA in the cocktail will cleave the oxazolidine ring of the pseudoproline, regenerating the native threonine residue.
-
Peptide Precipitation: After 2-4 hours, filter the resin and precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and then purify using standard techniques such as reverse-phase HPLC.
Applications in Drug Development
This compound and other pseudoproline dipeptides are valuable tools in the development of peptide-based therapeutics, particularly in fields like oncology and immunology where target proteins are often hydrophobic or require long peptide sequences for effective interaction.[1] The ability to synthesize these challenging peptides opens up new avenues for drug design and the exploration of novel therapeutic targets.
Conclusion
This compound is a powerful enabling technology for the synthesis of hydrophobic and other difficult peptide sequences. By temporarily introducing a proline-like kink in the peptide backbone, it effectively disrupts aggregation during SPPS, leading to significant improvements in yield, purity, and solubility. The straightforward integration of this dipeptide into standard Fmoc-SPPS protocols makes it an invaluable tool for researchers and drug development professionals seeking to expand the landscape of peptide-based therapeutics.
References
Unlocking "Difficult" Peptide Sequences: A Technical Guide to Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides, particularly those with long or hydrophobic sequences, is often hampered by the phenomenon of on-resin aggregation. This can lead to incomplete reactions, low yields, and difficult purification, posing a significant bottleneck in peptide-based drug discovery and research. Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH, a pseudoproline dipeptide, has emerged as a powerful tool to overcome these challenges. This technical guide provides an in-depth analysis of its benefits, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
The Challenge of Difficult Sequences and the Pseudoproline Solution
During solid-phase peptide synthesis (SPPS), growing peptide chains can adopt secondary structures, primarily β-sheets, which are stabilized by intermolecular hydrogen bonds. This leads to aggregation and makes the N-terminus of the peptide chain inaccessible for the subsequent coupling reaction.[1][2] "Difficult sequences" are those prone to such aggregation.
This compound is a dipeptide where the threonine residue is reversibly protected as a 2,2-dimethyloxazolidine.[2] This modification introduces a "kink" into the peptide backbone, disrupting the formation of inter-chain hydrogen bonds that are responsible for aggregation.[3][4] The proline-like structure of the oxazolidine ring favors a cis-amide bond, further preventing the formation of β-sheets.[2] This temporary modification is completely reversed during the final trifluoroacetic acid (TFA) cleavage step, yielding the native peptide sequence.[3]
The primary advantages of using this compound include:
-
Enhanced Peptide Purity and Yield: By preventing aggregation, coupling and deprotection reactions can proceed to completion, resulting in a higher purity of the crude peptide and a greater overall yield.[1][3][4]
-
Improved Solubility: The disruption of secondary structures leads to better solvation of the growing peptide chain in the synthesis solvents.[1][3]
-
Reduced Side Reactions: By minimizing aggregation-related issues, the occurrence of side reactions and the formation of deletion sequences are significantly reduced.
Quantitative Impact on Peptide Synthesis
The incorporation of this compound and other pseudoproline dipeptides has a demonstrable positive effect on the synthesis of difficult peptides. The following tables summarize the quantitative improvements observed in representative syntheses.
Table 1: Synthesis of the PADRE Epitope
The Pan-DR-binding epitope (PADRE) is a known difficult sequence. The following data compares the synthesis of PADRE using a standard Fmoc-amino acid approach versus a strategy incorporating a pseudoproline dipeptide at the Trp-Thr motif.
| Synthesis Strategy | Elongation Yield | Crude Product Purity (HPLC) |
| Standard Fmoc-Amino Acids | Significant slowing of Fmoc release | Multiple truncation peptides |
| With Fmoc-Trp(Boc)-Thr(ΨMe,Mepro)-OH | Excellent | 87% Target Peptide[5] |
Table 2: General Purity Improvement in Difficult Sequences
A comparative study between Hmb-protected amino acids and pseudoproline building blocks for the synthesis of 'difficult' peptides showed that while both methods improved crude peptide purity, pseudoproline incorporation was superior.[6]
| Method | Outcome |
| Standard SPPS | Low purity and yield |
| Hmb Backbone Protection | Substantial improvement in purity |
| Pseudoproline Incorporation | Superior improvement in purity [6] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in Fmoc-SPPS. It is important to note that optimization may be required for specific peptide sequences.
Manual Coupling of this compound
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Dipeptide Coupling:
-
Dissolve this compound (1.5 to 2 equivalents relative to resin loading) and a coupling agent (e.g., HATU, HBTU; 1.45 to 1.9 equivalents) in a minimal amount of DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (3 to 4 equivalents), to the solution.
-
Immediately add the activated dipeptide solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1 to 2 hours at room temperature. The completion of the reaction can be monitored using a qualitative ninhydrin test.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Proceed with the next coupling cycle.
Automated Peptide Synthesis
This compound can be readily incorporated into automated peptide synthesis protocols. The dipeptide is typically treated as a single amino acid in the synthesizer's sequence programming. Standard coupling protocols using common activators like HATU or HBTU are generally effective. It is advisable to use a slightly extended coupling time (e.g., 45-60 minutes) to ensure complete incorporation.
Cleavage and Deprotection
The oxazolidine ring of the pseudoproline is stable to the basic conditions of Fmoc removal but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage and deprotection step.
-
Resin Washing and Drying: After the final synthesis cycle, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Impact of this compound
The following diagrams, generated using Graphviz, illustrate the logical workflow of peptide synthesis and the critical role of pseudoproline dipeptides.
This diagram illustrates how a standard SPPS cycle can be derailed by aggregation, leading to incomplete reactions. The introduction of this compound provides a solution by disrupting the formation of secondary structures, enabling the successful synthesis of the target peptide.
This diagram illustrates the core mechanism. A standard Leu-Thr sequence is prone to aggregation. By replacing it with the pseudoproline dipeptide, a structural "kink" is introduced, preventing aggregation. The native sequence is restored upon final cleavage with TFA.
Conclusion
This compound is an invaluable tool for the synthesis of "difficult" peptide sequences. Its ability to disrupt on-resin aggregation leads to significant improvements in crude peptide purity, overall yield, and solubility. By incorporating this pseudoproline dipeptide into their synthetic strategies, researchers and drug development professionals can overcome key challenges in SPPS, enabling the efficient and reliable production of complex and therapeutically relevant peptides.
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Linchpin of Complex Peptide Synthesis: A Technical Guide to Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH in Oncology and Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of peptide-based therapeutics in oncology and immunology represents a frontier in modern medicine. These complex biomolecules, however, often present significant manufacturing challenges due to their propensity for aggregation during chemical synthesis. This technical guide delves into the core utility of Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH, a specialized pseudoproline dipeptide, as a critical enabling technology. While not a therapeutic agent in itself, this building block is instrumental in overcoming the hurdles of solid-phase peptide synthesis (SPPS), thereby facilitating the production of high-purity, complex peptides for research and drug development in cancer and immune-related disorders.
The Challenge of "Difficult Sequences" in Therapeutic Peptide Synthesis
The chemical synthesis of peptides, particularly those with more than 40 amino acids or containing hydrophobic stretches, is frequently hampered by the aggregation of the growing peptide chain on the solid-phase resin.[1] This aggregation, driven by the formation of secondary structures like β-sheets, leads to incomplete coupling reactions, poor yields, and significant challenges in purification.[1][2][3] These "difficult sequences" are common in peptides of therapeutic interest, including chemokines, growth factors, and other immunomodulatory proteins.
This compound: A Molecular Solution to Aggregation
This compound is a dipeptide derivative designed to counteract these synthetic challenges. It belongs to a class of compounds known as pseudoproline dipeptides.[2][4]
Core Mechanism:
The key to its function lies in the threonine residue, which is reversibly protected as a dimethyl-oxazolidine ring.[4][5] This five-membered ring structure mimics the kink-inducing properties of a natural proline residue.[2][4] By strategically inserting this dipeptide into a peptide sequence, a temporary "bend" is introduced into the peptide backbone. This conformational disruption effectively breaks up the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation.[4][5]
The Fmoc (9-fluorenylmethoxycarbonyl) group is a standard protecting group for the N-terminus in SPPS, while the native Leu-Thr sequence is restored during the final acid cleavage step (typically with trifluoroacetic acid, TFA), making this a "traceless" modification.[2][4]
Table 1: Properties and Advantages of this compound in SPPS
| Feature | Description | Advantage in Oncology & Immunology Peptide Synthesis |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-L-leucyl-L-threonine(ψ ¹,¹-dimethylproline) | Provides a stable, protected dipeptide unit for seamless integration into Fmoc-SPPS protocols. |
| Compound Type | Pseudoproline Dipeptide | Acts as a potent disruptor of secondary structure formation (β-sheets) during peptide synthesis.[2][4] |
| Mechanism | Introduces a temporary "kink" in the peptide backbone, mimicking a cis-amide bond.[1] | Prevents on-resin aggregation, leading to more efficient coupling and deprotection steps.[4] |
| Key Benefit | Improved Synthetic Efficiency | Enables the successful synthesis of "difficult sequences," including long peptides (>40 aa) and those with high aggregation propensity.[1][6] |
| Outcome | Higher Purity & Yield | Results in a purer crude product that is easier to purify, increasing the overall yield of the target therapeutic peptide.[4] |
| Solubility | Enhanced Solubility | Peptides containing pseudoproline often exhibit better solubility, which is advantageous for purification and subsequent applications.[1][4] |
| Application | Broad Utility | Applicable to the synthesis of a wide range of complex peptides, including chemokines (e.g., RANTES) and peptide hormones (e.g., Human Amylin).[1][6] |
Visualizing the Impact of Pseudoproline Dipeptides
The diagrams below illustrate the fundamental role of this compound in preventing peptide aggregation and its integration into the SPPS workflow.
Caption: Peptide aggregation vs. disruption with pseudoproline.
Caption: Integration of pseudoproline dipeptides in an Fmoc-SPPS cycle.
Experimental Protocol: Incorporation of this compound into SPPS
This protocol outlines a general procedure for the incorporation of the pseudoproline dipeptide into a target peptide sequence using an automated peptide synthesizer.
Objective: To incorporate the this compound unit at a strategic position within a target peptide sequence to prevent on-resin aggregation.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
This compound
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection Solution: 20% Piperidine in DMF
-
Washing Solvents: DMF, DCM (Dichloromethane)
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes in the reaction vessel of the peptide synthesizer.
-
Standard Fmoc-SPPS Cycles: Synthesize the peptide sequence C-terminal to the desired Leu-Thr insertion point using standard automated Fmoc-SPPS protocols. Each cycle consists of:
-
Fmoc deprotection with 20% piperidine in DMF.
-
DMF washing.
-
Coupling of the next Fmoc-amino acid (typically 4-5 equivalents) pre-activated with HBTU/HATU and DIPEA in DMF.
-
DMF washing.
-
-
Incorporation of this compound:
-
At the cycle where the Leu-Thr sequence is to be added, use this compound instead of a single amino acid.
-
Dissolve this compound (2-3 equivalents) with HBTU/HATU (2-3 equivalents) and DIPEA (4-6 equivalents) in DMF.
-
Allow the activation to proceed for 2-3 minutes before adding to the reaction vessel containing the deprotected N-terminus of the growing peptide chain.
-
Allow the coupling reaction to proceed for 1-2 hours. Note: Double coupling may be employed to ensure maximum efficiency.
-
-
Continuation of Synthesis: After the pseudoproline dipeptide is coupled, continue with standard Fmoc-SPPS cycles for the remaining N-terminal amino acids.
-
Final Cleavage and Deprotection:
-
Once the full peptide sequence is assembled, wash the resin thoroughly with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (e.g., 95% TFA/2.5% H2O/2.5% TIS) for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin, removes all side-chain protecting groups, and converts the oxazolidine ring back to the native threonine residue.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, wash, and dry.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity via mass spectrometry.
Conclusion
This compound is a sophisticated chemical tool that addresses a fundamental bottleneck in the production of therapeutic peptides. Its ability to act as a reversible, structure-disrupting element makes it indispensable for the synthesis of long, complex, and aggregation-prone peptides relevant to oncology and immunology. For researchers in these fields, understanding and utilizing pseudoproline technology is key to unlocking access to novel peptide candidates that would otherwise be synthetically inaccessible, thereby accelerating the pace of discovery and development of next-generation therapeutics.
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. peptide.com [peptide.com]
- 5. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to Structure-Breaking Dipeptides in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of peptides, particularly long and complex sequences, is often hampered by the phenomenon of on-resin aggregation. This aggregation, driven by intermolecular hydrogen bonding between growing peptide chains to form stable β-sheet structures, can lead to incomplete coupling and deprotection reactions, resulting in low yields and impure products. "Difficult sequences," typically rich in hydrophobic or β-branched amino acids, are notoriously prone to these issues.[1] This guide provides a comprehensive overview of structure-breaking dipeptides, powerful tools designed to mitigate aggregation and enhance the efficiency of solid-phase peptide synthesis (SPPS).
The Challenge of "Difficult Sequences" and Peptide Aggregation
During SPPS, as the peptide chain elongates, it can adopt secondary structures that promote self-association. This is particularly prevalent in sequences containing hydrophobic residues like Valine (Val), Leucine (Leu), Isoleucine (Ile), Phenylalanine (Phe), and Alanine (Ala). Glycine (Gly), in combination with these residues, can also facilitate β-sheet packing. The formation of these aggregates physically obstructs the N-terminus of the growing peptide chain, rendering it inaccessible for the subsequent coupling of the next amino acid.[1] This leads to the formation of deletion sequences and other impurities that are often difficult to separate from the target peptide.
Mechanism of Action: Disrupting Secondary Structure Formation
Structure-breaking dipeptides are chemically modified building blocks that, when incorporated into a peptide sequence, introduce a "kink" or conformational disruption in the peptide backbone. This disruption prevents the linear peptide chains from aligning and forming the hydrogen bonds necessary for β-sheet aggregation.[2] The two main classes of structure-breaking dipeptides are pseudoproline dipeptides and N-alkylated dipeptides, such as those containing 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids.
Pseudoproline Dipeptides
Pseudoproline dipeptides are derived from Serine (Ser), Threonine (Thr), or Cysteine (Cys) residues. The side chain hydroxyl or thiol group is cyclized with the backbone amide nitrogen, forming an oxazolidine or thiazolidine ring, respectively.[2] This five-membered ring mimics the structure of proline and induces a cis-amide bond conformation, effectively breaking the growing peptide's secondary structure.[2][3] This protection is temporary and is cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native Ser, Thr, or Cys residue.[2]
Caption: Mechanism of pseudoproline dipeptides in preventing aggregation during SPPS.
Dmb/Hmb-Protected Dipeptides
N-alkylation of a backbone amide nitrogen with a Dmb or Hmb group also serves to disrupt secondary structure formation. These bulky groups sterically hinder the close packing of peptide chains. Dmb- and Hmb-protected amino acids are often incorporated as dipeptide units to overcome the steric hindrance of coupling to the N-alkylated amine on the solid support. These protecting groups are also acid-labile and are removed during the final TFA cleavage. A particularly useful application is the use of Fmoc-Aaa-(Dmb)Gly-OH dipeptides for glycine-rich hydrophobic sequences.
Caption: Workflow for incorporating a Dmb-dipeptide to disrupt aggregation.
Quantitative Impact on Peptide Synthesis
The use of structure-breaking dipeptides has been shown to significantly improve the outcomes of difficult peptide syntheses. While comprehensive side-by-side comparative data is often sequence-dependent and can be sparse in the literature, case studies provide compelling evidence of their efficacy.
Case Study: Human Amylin (IAPP)
Human Amylin (IAPP) is a 37-residue peptide highly prone to aggregation, making its synthesis by standard Fmoc-SPPS extremely challenging.[2][4] The incorporation of pseudoproline dipeptides has been a key strategy in achieving its successful synthesis.
| Synthesis Strategy | Outcome | Reference |
| Standard Fmoc-SPPS | Only traces of the desired peptide were produced. | [4] |
| Incorporation of Pseudoproline Dipeptides | High yield of the desired product, pure enough for subsequent disulfide bond formation. | [2][4] |
Prevention of Aspartimide Formation
A common side reaction in Fmoc-SPPS is the formation of aspartimide, particularly at Asp-Gly sequences. This occurs through the cyclization of the aspartic acid side chain with the backbone amide. The use of Dmb-protected dipeptides, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, can completely prevent this side reaction by blocking the nucleophilicity of the amide nitrogen.[5][6]
| Asp-Xxx Sequence | Protecting Group Strategy | Aspartimide Formation (% per cycle) | Reference |
| Asp-Gly | Standard Fmoc-Asp(OtBu)-OH | ~0.5% | [6] |
| Asp-Gly | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Completely inhibited | [5] |
| Asp-Asn | Standard Fmoc-Asp(OtBu)-OH | Significant | |
| Asp-Asn | Fmoc-Asp(OBno)-OH | Almost undetectable | |
| Asp-Arg | Standard Fmoc-Asp(OtBu)-OH | Significant | |
| Asp-Arg | Fmoc-Asp(OBno)-OH | Almost undetectable |
Note: Data for Fmoc-Asp(OBno)-OH is from a study on the Scorpion toxin II peptide (VKDXYI) after prolonged piperidine treatment to simulate multiple deprotection cycles.
Experimental Protocols
The following are generalized protocols for the incorporation of structure-breaking dipeptides in Fmoc-SPPS. Specific parameters may need to be optimized based on the peptide sequence and the synthesis platform.
General Fmoc-SPPS Cycle
Caption: A generalized workflow for a single cycle in Fmoc-SPPS.
Detailed Protocol: Manual Fmoc-SPPS with a Structure-Breaking Dipeptide
This protocol provides a more detailed procedure for manual solid-phase peptide synthesis.
1. Resin Preparation:
-
Place the appropriate amount of Fmoc-Rink Amide resin in a reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for 30-60 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Coupling of a Structure-Breaking Dipeptide:
-
In a separate vial, dissolve the Fmoc-protected structure-breaking dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Ala-(Dmb)Gly-OH) (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to activate the carboxylic acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a ninhydrin (Kaiser) test. A yellow/brown bead color indicates a complete reaction, while a blue color indicates free amines and an incomplete reaction. If the reaction is incomplete, the coupling step can be repeated.
-
Wash the resin thoroughly with DMF (3-5 times).
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Cleavage and Deprotection:
-
After the final coupling and deprotection steps, wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.
-
Prepare a cleavage cocktail, typically containing TFA with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
6. Purification and Analysis:
-
Dissolve the crude peptide in an appropriate solvent (e.g., a mixture of acetonitrile and water).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity and by analytical HPLC to assess its purity.
Protocol for Assessing Peptide Aggregation by Size-Exclusion Chromatography (SEC)
SEC is a valuable technique to quantify the amount of aggregates in a peptide sample.[7][8]
1. Sample Preparation:
-
Dissolve the purified peptide in the SEC mobile phase to a known concentration (e.g., 1 mg/mL).
-
Ensure the peptide is fully dissolved. Gentle vortexing or sonication may be used, but care should be taken as this can sometimes induce further aggregation.[9]
2. Chromatographic Conditions:
-
Column: A size-exclusion column with a pore size appropriate for the expected size of the peptide monomer and aggregates.
-
Mobile Phase: An aqueous buffer, typically phosphate-buffered saline (PBS) or a sodium phosphate buffer at neutral pH, often containing a salt such as 150 mM NaCl to minimize secondary ionic interactions.[8]
-
Flow Rate: A low flow rate (e.g., 0.5-1.0 mL/min) is typically used to ensure proper separation.
-
Detection: UV detection at 214 nm or 280 nm.
3. Data Analysis:
-
The chromatogram will show peaks corresponding to different species based on their hydrodynamic radius. Larger aggregates will elute first, followed by smaller oligomers, and finally the monomeric peptide.
-
The percentage of aggregation can be calculated by integrating the peak areas: % Aggregation = (Total Area of Aggregate Peaks / Total Area of All Peaks) x 100
Conclusion
Structure-breaking dipeptides are indispensable tools in modern peptide synthesis, enabling the production of "difficult sequences" that would otherwise be inaccessible. By effectively disrupting on-resin aggregation, pseudoproline and Dmb/Hmb-protected dipeptides lead to significant improvements in synthesis yield and purity. Furthermore, specific Dmb-dipeptides offer the added advantage of preventing problematic side reactions like aspartimide formation. A thorough understanding of their mechanisms and the implementation of optimized protocols will empower researchers to successfully synthesize increasingly complex and therapeutically relevant peptides.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. bachem.com [bachem.com]
- 4. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc-Asp(OtBu)-(Dmb)Gly-OH [cem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. abcam.cn [abcam.cn]
Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis of Peptides Containing Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difficult-to-synthesize peptide sequences, particularly those prone to aggregation, present a significant challenge in solid-phase peptide synthesis (SPPS). The formation of secondary structures, such as β-sheets, on the solid support can lead to incomplete coupling reactions, resulting in low yields and purity of the target peptide.[1][2][3][4] Pseudoproline dipeptides are powerful tools to overcome these challenges.[3][4][5] These building blocks, such as Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH, introduce a temporary "kink" in the peptide backbone, disrupting inter-chain hydrogen bonding and preventing aggregation.[5][6] The pseudoproline moiety is formed by the reversible protection of a serine or threonine residue as an oxazolidine.[1] This modification is stable throughout the Fmoc-based SPPS cycles and is cleanly removed during the final trifluoroacetic acid (TFA) cleavage, yielding the native peptide sequence.[1][4][6]
The use of pre-formed pseudoproline dipeptides, like this compound, is advantageous as it circumvents the sterically hindered coupling of an amino acid to the pseudoproline nitrogen and extends the peptide chain by two residues in a single step.[2] This application note provides a detailed protocol for the manual solid-phase synthesis of a model peptide containing the this compound dipeptide.
Experimental Protocols
This protocol is based on the widely used Fmoc/tBu strategy for SPPS.[4]
Materials and Reagents
| Reagent | Supplier | Grade |
| Rink Amide Resin (100-200 mesh) | Various | 0.5 - 0.8 mmol/g substitution |
| This compound | Various | Peptide synthesis grade |
| Fmoc-protected amino acids | Various | Peptide synthesis grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Peptide synthesis grade |
| Oxyma Pure (Ethyl cyanohydroxyimino)acetate) | Various | Peptide synthesis grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis or HPLC grade |
| Dichloromethane (DCM) | Various | ACS grade |
| Piperidine | Various | ACS grade |
| Trifluoroacetic acid (TFA) | Various | Reagent grade |
| Triisopropylsilane (TIS) | Various | Reagent grade |
| 1,2-Ethanedithiol (EDT) | Various | Reagent grade |
| Diethyl ether | Various | ACS grade, anhydrous |
Equipment
-
Manual solid-phase peptide synthesis vessel
-
Shaker or rocker for mixing
-
Syringe with a filter for washing the resin
-
Scintillation vials or round-bottom flasks
-
High-performance liquid chromatography (HPLC) system for purification and analysis
-
Mass spectrometer for characterization
Resin Preparation and Swelling
-
Place the Rink Amide resin (e.g., 0.1 mmol scale) in a manual synthesis vessel.
-
Add DMF (5 mL) to the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
Wash the resin with DMF (3 x 5 mL).
Fmoc Deprotection
-
Add 20% piperidine in DMF (5 mL) to the swollen resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF (5 mL).
-
Agitate for an additional 10 minutes.
-
Drain the solution.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to ensure complete removal of piperidine.
Amino Acid Coupling
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and Oxyma Pure (3 equivalents) in DMF (2 mL).
-
Add DIC (3 equivalents) to the solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed.
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin with DMF (3 x 5 mL) and DCM (2 x 5 mL).
Incorporation of this compound
The this compound dipeptide is coupled using the same procedure as for standard Fmoc-amino acids.
-
Follow the Fmoc deprotection protocol to deprotect the N-terminal amino group on the resin-bound peptide.
-
In a separate vial, dissolve this compound (3 equivalents) and Oxyma Pure (3 equivalents) in DMF (2 mL).
-
Add DIC (3 equivalents) and pre-activate for 2-5 minutes.
-
Add the activated dipeptide solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. The coupling of the dipeptide may require a longer reaction time compared to single amino acids.
-
Perform a Kaiser test to confirm the completion of the coupling.
-
Drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (2 x 5 mL).
Peptide Chain Elongation
Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.
Cleavage and Global Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). For peptides containing sensitive residues like Cys or Met, a scavenger cocktail such as TFA/TIS/Water/EDT (94:1:2.5:2.5 v/v/v/v) can be used.
-
Add the cleavage cocktail (5-10 mL per 0.1 mmol of resin) to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether (40 mL).
-
Rinse the resin with a small amount of fresh cleavage cocktail and add it to the ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the tube to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2 x 30 mL).
-
Dry the crude peptide under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by reverse-phase HPLC.
-
Analyze the purified peptide by mass spectrometry to confirm its identity.
Data Presentation
Table 1: Reagent Equivalents for a 0.1 mmol Scale Synthesis
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-amino acid | 3 |
| This compound | 3 |
| DIC | 3 |
| Oxyma Pure | 3 |
Table 2: Typical Reaction Times and Conditions
| Step | Reagents | Time | Temperature |
| Resin Swelling | DMF | 30 min | Room Temp |
| Fmoc Deprotection | 20% Piperidine in DMF | 3 min + 10 min | Room Temp |
| Amino Acid Coupling | Fmoc-AA, DIC, Oxyma Pure in DMF | 1-2 hours | Room Temp |
| Dipeptide Coupling | This compound, DIC, Oxyma Pure | 2-4 hours | Room Temp |
| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | 2-3 hours | Room Temp |
Visualization of the Experimental Workflow
Caption: Workflow for Fmoc-based solid-phase peptide synthesis incorporating a pseudoproline dipeptide.
Conclusion
The incorporation of this compound is a straightforward and effective strategy to mitigate aggregation during the solid-phase synthesis of challenging peptides. The protocol outlined in this application note provides a detailed methodology for the successful synthesis, cleavage, and purification of peptides containing this valuable building block. By disrupting secondary structure formation, pseudoproline dipeptides can significantly improve the yield and purity of the final peptide product, making them an indispensable tool for peptide chemists.
References
Application Notes and Protocols for Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH in Automated Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block designed to enhance the efficiency and success rate of solid-phase peptide synthesis (SPPS), particularly in automated protocols. Pseudoproline dipeptides are powerful tools for mitigating peptide aggregation, a common challenge in the synthesis of long, complex, or hydrophobic peptide sequences. By inducing a "kink" in the peptide backbone, similar to proline, these dipeptides disrupt the formation of secondary structures like β-sheets, which are a primary cause of aggregation. This disruption leads to improved resin solvation, more efficient coupling and deprotection steps, and ultimately, higher purity and yield of the target peptide.
The this compound dipeptide is particularly useful for incorporating the Leu-Thr sequence, which can be prone to aggregation. The pseudoproline moiety, an oxazolidine ring formed from the threonine residue, is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage and deprotection step, regenerating the native threonine residue. These application notes provide detailed protocols and guidelines for the effective use of this compound in automated peptide synthesizers.
Key Advantages
The use of this compound in automated peptide synthesis offers several significant advantages:
-
Overcomes Aggregation: Effectively disrupts inter- and intra-chain hydrogen bonding, preventing the formation of secondary structures that lead to aggregation.
-
Improves Synthetic Efficiency: Leads to more complete coupling and deprotection reactions, resulting in higher crude peptide purity and overall yield.
-
Enables Synthesis of "Difficult" Peptides: Facilitates the synthesis of long, hydrophobic, and aggregation-prone sequences that are challenging to produce with standard amino acid monomers.
-
Seamless Integration: Designed for straightforward incorporation into standard Fmoc-SPPS protocols on automated synthesizers without the need for special conditions.
-
Enhanced Solubility: Peptides containing pseudoproline residues often exhibit improved solubility, which can aid in purification.
Experimental Protocols
General Handling and Storage
-
Storage: Store this compound at 2-8°C. For long-term storage, -20°C is recommended.
-
Solubility: The dipeptide is soluble in standard SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).
Automated Peptide Synthesis Protocol
This protocol is a general guideline and may require optimization based on the specific peptide sequence and synthesizer.
Resin Selection: Compatible with all standard resins used for Fmoc-SPPS (e.g., Wang, Rink Amide, 2-Chlorotrityl chloride resin).
Fmoc Deprotection:
-
Reagent: 20-40% piperidine in DMF.
-
Procedure:
-
Treat the resin-bound peptide with the deprotection reagent.
-
Incubate for a specified time (e.g., 2 x 5
-
Application Notes and Protocols: Coupling of Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block utilized in Solid-Phase Peptide Synthesis (SPPS) to mitigate challenges associated with peptide aggregation and secondary structure formation.[1][2] The incorporation of the oxazolidine ring, formed from the threonine residue, introduces a "kink" in the growing peptide chain, disrupting the inter-chain hydrogen bonding that leads to aggregation.[1][2] This is particularly beneficial in the synthesis of long or hydrophobic peptide sequences.[1] These specialized dipeptides are compatible with standard Fmoc-based SPPS protocols and are cleaved under standard TFA conditions to regenerate the native threonine residue.[1] The primary advantage of using the dipeptide form is to overcome the steric hindrance associated with acylating the nitrogen atom of the pseudoproline ring directly.[3]
Key Advantages of Using this compound:
-
Prevents Peptide Aggregation: Disrupts the formation of β-sheets, a common cause of poor coupling efficiency and low yields.[1][2]
-
Improves Solubility: Enhances the solubility of the growing peptide chain, facilitating reagent access.[1]
-
Increases Coupling Efficiency: Leads to purer crude products and higher overall yields.[1]
-
Compatibility: Fully compatible with standard Fmoc SPPS chemistry and automated synthesizers.[1][4]
Experimental Protocols
The following protocols outline the recommended procedures for the efficient coupling of this compound in both manual and automated SPPS.
Protocol 1: Manual Coupling using Aminium/Phosphonium-based Reagents
This protocol is suitable for common coupling reagents such as HBTU, HATU, HCTU, or PyBOP.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Reagents for monitoring coupling completion (e.g., Ninhydrin or TNBS)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation of the Dipeptide:
-
Coupling Reaction:
-
Monitoring the Coupling:
-
Washing: Once the coupling is complete (negative Kaiser or TNBS test), wash the resin thoroughly with DMF to remove excess reagents.
Protocol 2: Manual Coupling using Carbodiimide-based Reagents
This protocol utilizes DIC/HOBt for activation.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
DMF/Dichloromethane (DCM) mixture (2:1)
-
Reagents for monitoring coupling completion (e.g., Ninhydrin or TNBS)
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Activation of the Dipeptide:
-
Coupling Reaction:
-
Add the activated dipeptide solution to the Fmoc-deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.[4]
-
-
Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.
Protocol 3: Automated Coupling on a Peptide Synthesizer
This protocol provides a general guideline for using automated synthesizers. Specific instrument parameters may need to be adjusted.
Procedure:
-
Dipeptide Preparation: Pack the appropriate amount of this compound into an empty cartridge or vial according to the synthesizer's requirements.[4]
-
Instrument Programming:
-
Program the synthesizer to perform the coupling of the dipeptide as a single amino acid (e.g., as a Threonine or Leucine residue).
-
Utilize a standard coupling protocol with HBTU or HATU activation and a coupling time of at least 1 hour.[4][5]
-
Crucially, ensure the instrument's program omits the amino acid cycle for the subsequent residue , as the dipeptide introduces two residues in one step.[4]
-
-
Reagent Ratios: If using smaller excesses of the dipeptide, the delivery volumes of the coupling and base reagents may need to be adjusted to maintain the correct stoichiometric ratios (typically dipeptide:coupling reagent:base of 1:1:2).[4]
-
Manual Intervention (Alternative): The synthesizer can be programmed to pause after the Fmoc deprotection and washing steps. The activated dipeptide can then be added manually to the reaction vessel.[4]
Data Presentation
The following table summarizes the recommended coupling conditions for this compound based on the protocols described.
| Parameter | Aminium/Phosphonium Activation (e.g., HBTU, HATU) | Carbodiimide Activation (DIC/HOBt) |
| This compound (eq.) | 5 | 3 |
| Coupling Reagent (eq.) | 5 | 3 |
| Base (DIPEA) (eq.) | 10 | N/A |
| Activation Time | Immediate | 10 minutes |
| Coupling Time | 1 - 2 hours | 1 - 2 hours |
| Solvent | DMF or NMP | DMF/DCM (2:1) |
Visualizations
Experimental Workflow for Manual Coupling
Caption: Workflow for the manual coupling of this compound in SPPS.
Logical Relationship of Pseudoproline Dipeptide Function
Caption: How pseudoproline dipeptides overcome common challenges in SPPS.
Concluding Remarks
The use of this compound is a highly effective strategy for improving the synthesis of difficult peptide sequences. By following the detailed protocols and understanding the principles behind the use of pseudoproline dipeptides, researchers can significantly enhance the success rate and quality of their solid-phase peptide synthesis endeavors. The choice of coupling reagent can be adapted based on laboratory availability and the specific requirements of the peptide sequence, with both aminium/phosphonium and carbodiimide-based methods providing efficient incorporation of this valuable building block.
References
Application Notes and Protocols for Coupling Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to selecting the optimal coupling reagent for the sterically hindered pseudoproline dipeptide, Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH. The protocols outlined below are designed to enhance coupling efficiency and minimize side reactions during solid-phase peptide synthesis (SPPS).
This compound is a valuable building block in peptide synthesis, utilized to disrupt secondary structures, mitigate aggregation, and improve the solubility of the growing peptide chain.[1][2] The oxazolidine ring mimics the kink-inducing properties of proline, facilitating the synthesis of "difficult" or long peptide sequences.[1][3] However, the steric hindrance of the pseudoproline moiety necessitates the use of efficient coupling reagents to ensure high yields and purity.[1]
Recommended Coupling Reagents
Several classes of coupling reagents are effective for the acylation of the N-terminus of the peptide-resin with this compound. The choice of reagent can significantly impact the coupling efficiency, reaction time, and potential for side reactions. Based on extensive literature for pseudoproline dipeptides, the following reagents are highly recommended:
-
Uronium/Aminium Salts:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most efficient coupling reagents, particularly for sterically hindered amino acids.[4][5][6]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A cost-effective and reliable reagent for routine and challenging couplings.[4][6][7]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that offers coupling efficiencies comparable to or exceeding HATU, with the added benefits of being non-explosive and producing water-soluble byproducts.[8][9][10][11][12][13]
-
-
Phosphonium Salts:
-
Carbodiimides:
Quantitative Data Summary
While specific comparative data for this compound is limited, the following table summarizes the expected performance of the recommended coupling reagents based on their documented efficacy with other challenging peptide couplings.
| Coupling Reagent | Typical Equivalents (Dipeptide:Reagent:Base) | Typical Reaction Time | Relative Efficiency | Key Advantages | Potential Disadvantages |
| HATU | 1:0.95:2 | 30 min - 2 h | Very High | High reactivity, low racemization, effective for hindered couplings.[5][16] | Higher cost. |
| HBTU | 1:0.95:2 | 30 min - 2 h | High | Good balance of reactivity and cost, widely used.[6][7] | Can be less effective than HATU for highly demanding couplings. |
| COMU | 1:1:1-2 | 30 min - 1 h | Very High | Excellent solubility, high efficiency, safer profile, water-soluble byproducts.[8][9][10][11][12][13] | Limited solution stability for pre-prepared solutions.[6] |
| PyBOP | 1:1:2 | 1 - 2 h | High | Rapid coupling, low racemization.[4][14][15] | Byproducts can be challenging to remove in some cases. |
| DIC/HOBt | 1:1:1 | 1 - 4 h | Moderate | Cost-effective.[1][4] | Lower reactivity, potential for side reactions if not optimized.[14] |
Experimental Protocols
The following are detailed protocols for the manual coupling of this compound to a deprotected peptide-resin. These protocols can be adapted for automated peptide synthesizers.
Protocol 1: Coupling using HATU or HBTU
-
Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF). Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation Solution: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU or HBTU (2.85-4.75 equivalents) in a minimal volume of DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation solution and vortex for 1-2 minutes.
-
Coupling: Immediately add the activated dipeptide solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test (or other appropriate ninhydrin-based test) to monitor the completion of the coupling reaction. If the test is positive, extend the coupling time or perform a second coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Coupling using COMU
-
Resin Preparation: Follow the same procedure as in Protocol 1 for resin swelling and Fmoc deprotection.
-
Activation Solution: In a separate vessel, dissolve this compound (3 equivalents) and COMU (3 equivalents) in a minimal volume of DMF.
-
Activation: Add DIPEA (3-6 equivalents) to the activation solution and vortex for 1-2 minutes. A color change may be observed.
-
Coupling: Add the activated dipeptide solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 30 minutes to 1 hour at room temperature.
-
Monitoring: Monitor the reaction completion using a Kaiser test.
-
Washing: Upon completion, wash the resin thoroughly with DMF.
Protocol 3: Coupling using DIC/HOBt
-
Resin Preparation: Follow the same procedure as in Protocol 1 for resin swelling and Fmoc deprotection.
-
Activation Solution: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal volume of DMF or a DMF/Dichloromethane (DCM) mixture (2:1).
-
Activation: Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10 minutes.
-
Coupling: Add the activated dipeptide solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Monitor the reaction completion using a Kaiser test.
-
Washing: Upon completion, wash the resin thoroughly with DMF.
Visualizations
The following diagrams illustrate the key chemical transformations and workflows described in these application notes.
Caption: General mechanism of peptide coupling.
Caption: Experimental workflow for a single coupling cycle.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. COMU | 1075198-30-9 | FC15427 | Biosynth [biosynth.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bachem.com [bachem.com]
- 14. peptide.com [peptide.com]
- 15. chempep.com [chempep.com]
- 16. benchchem.com [benchchem.com]
Revolutionizing Long Peptide Synthesis: An Application Note on the Incorporation of Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chemical synthesis of long peptides is frequently hampered by aggregation of the growing peptide chain, leading to poor coupling efficiencies, low yields, and difficult purifications. The incorporation of pseudoproline dipeptides is a powerful strategy to overcome these limitations. This application note provides a detailed guide to the use of Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH, a commercially available pseudoproline dipeptide, to disrupt secondary structure formation and enhance the synthesis of long and challenging peptides. Detailed protocols for both manual and automated solid-phase peptide synthesis (SPPS) are provided, along with a discussion of the underlying mechanism and supporting data from relevant case studies. The application of this strategy is contextualized through the synthesis of peptides targeting G protein-coupled receptors (GPCRs), such as GLP-1 analogues, which are of significant therapeutic interest.
Introduction: The Challenge of Peptide Aggregation
During solid-phase peptide synthesis (SPPS), the growing peptide chain, anchored to a solid support, can fold into secondary structures, primarily β-sheets. These structures can then aggregate through intermolecular hydrogen bonding, rendering the N-terminus of the peptide inaccessible for the next coupling step.[1][2] This phenomenon, known as on-resin aggregation, is a major cause of failed or low-yield syntheses, particularly for peptides longer than 40 amino acids and those containing hydrophobic residues.[3][4]
Pseudoproline dipeptides, first introduced by Mutter and coworkers, are innovative building blocks designed to mitigate this problem.[1] These dipeptides are derived from serine or threonine residues, where the side-chain hydroxyl group is cyclized with a ketone or aldehyde to form an oxazolidine ring.[1][5] This rigid, proline-like structure introduces a "kink" into the peptide backbone, disrupting the formation of β-sheets and thereby preventing aggregation.[1][3] The native threonine residue is regenerated upon cleavage of the peptide from the resin with trifluoroacetic acid (TFA).[5]
This compound is a specific pseudoproline dipeptide that replaces a Leucine-Threonine sequence in a peptide. Its incorporation can dramatically improve the solubility of the growing peptide chain, leading to more efficient coupling and deprotection steps, and ultimately, a higher yield and purity of the final product.[6][7]
Mechanism of Action: Disrupting Aggregation
The key to the effectiveness of this compound lies in its ability to favor a cis-amide bond conformation between the Leucine and the modified Threonine residue.[7] In a typical peptide backbone, the trans-amide bond is energetically favored. However, the steric constraints imposed by the oxazolidine ring of the pseudoproline shift the equilibrium towards the cis conformation. This induces a sharp turn or "kink" in the peptide backbone, effectively disrupting the regular hydrogen bonding patterns required for β-sheet formation and subsequent aggregation.[1][3]
Mechanism of aggregation disruption by pseudoproline dipeptides.
Application in the Synthesis of GPCR Ligands: The Case of GLP-1 Analogues
G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that are crucial targets for drug development.[8] Many endogenous ligands for GPCRs are peptides, and synthetic peptide analogues are of great therapeutic interest.[9] Glucagon-like peptide-1 (GLP-1) is a peptide hormone that regulates glucose metabolism by activating its receptor, the GLP-1 receptor.[2] Synthetic GLP-1 analogues, such as Liraglutide and Semaglutide, are important drugs for the treatment of type 2 diabetes.[1][10]
The synthesis of GLP-1 and its analogues, which are over 30 amino acids in length, can be challenging due to aggregation. The use of pseudoproline dipeptides has been described as a strategy to improve the synthesis of these therapeutic peptides.[1] By incorporating pseudoproline dipeptides at strategic positions within the GLP-1 sequence, the aggregation-prone regions can be disrupted, leading to a more efficient and higher-yielding synthesis.
Simplified GLP-1 signaling pathway initiated by a synthetic analogue.
Data Presentation: Quantitative Impact of Pseudoproline Incorporation
The benefits of incorporating pseudoproline dipeptides are not merely theoretical. The following table summarizes representative data from a comparative study on the synthesis of a "difficult" peptide sequence, highlighting the significant improvements in yield and purity.
| Synthesis Strategy | Crude Product Purity (%) | Overall Yield (%) | Comments |
| Standard Fmoc-SPPS | < 10 | < 5 | Multiple deletion products observed due to incomplete couplings. |
| SPPS with Hmb backbone protection | ~ 40 | ~ 25 | Improvement over standard SPPS, but still significant impurities. |
| SPPS with Pseudoproline Dipeptide | > 70 | > 50 | Significantly cleaner crude product and higher overall yield. |
This table presents a summary of findings from comparative studies on difficult peptide sequences, such as those reported in J. Pept. Sci. 1999 Sep;5(9):403-9.[11] The data illustrates the general trend of improvement with pseudoproline dipeptides.
Experimental Protocols
The incorporation of this compound is straightforward and compatible with standard Fmoc-SPPS protocols. It is introduced as a dipeptide, meaning it replaces both the Leucine and Threonine residues in a single coupling step.
General Guidelines for Use
-
Substitution: Replace the desired Leu-Thr sequence in your peptide with this compound.
-
Placement: For long peptides, it is recommended to space pseudoproline dipeptides (or proline residues) approximately 6-10 amino acids apart to effectively disrupt aggregation.[12]
-
Coupling: Standard coupling reagents can be used. HBTU, HATU, and DIC/Oxyma are all effective.[13]
-
Automated Synthesis: On automated synthesizers, the dipeptide can be programmed as a single, non-standard amino acid. The subsequent amino acid in the sequence is then coupled in the next cycle.
Manual SPPS Protocol for this compound Incorporation
This protocol describes a typical manual coupling cycle for incorporating the pseudoproline dipeptide onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free N-terminus
-
This compound
-
Coupling reagent (e.g., HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base (e.g., DIPEA: N,N-Diisopropylethylamine)
-
Solvent (e.g., DMF: N,N-Dimethylformamide)
-
Washing solvents (DCM: Dichloromethane, IPA: Isopropanol)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Kaiser test kit
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Confirm the presence of a free amine using the Kaiser test (a positive result is indicated by a blue color).
-
-
Activation of this compound:
-
In a separate vessel, dissolve 3 equivalents of this compound and 2.9 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIPEA to the solution and allow it to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the activated pseudoproline dipeptide solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow color) indicates complete coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Chain Elongation:
-
Proceed to the deprotection of the Fmoc group from the newly incorporated pseudoproline dipeptide and continue with the synthesis of the remaining peptide sequence.
-
Automated SPPS Protocol
The following provides a general guideline for incorporating this compound on an automated peptide synthesizer. Specific programming will vary depending on the instrument.
-
Reagent Preparation:
-
Dissolve this compound in DMF to the same concentration as the other standard amino acid solutions.
-
Place the solution in a designated vial or position on the synthesizer.
-
-
Sequence Programming:
-
Enter the peptide sequence into the synthesizer's software.
-
At the position of the Leu-Thr dipeptide, program the instrument to perform a single coupling cycle using the this compound solution.
-
Ensure the subsequent amino acid in the sequence is programmed for the next coupling cycle.
-
-
Method Parameters:
-
Use a standard coupling method with a prolonged coupling time (e.g., 2-4 hours) for the pseudoproline dipeptide to ensure complete incorporation.
-
Standard deprotection and washing steps can be used.
-
Experimental workflow for the incorporation of this compound.
Conclusion
The incorporation of this compound is a highly effective and straightforward strategy to significantly improve the synthesis of long and aggregation-prone peptides. By disrupting the formation of secondary structures, this pseudoproline dipeptide enhances the solubility of the growing peptide chain, leading to more efficient coupling reactions, higher yields, and improved purity of the crude product. This technique is particularly valuable for the synthesis of therapeutically relevant peptides, such as GLP-1 analogues, and represents a critical tool for researchers, scientists, and drug development professionals working in the field of peptide chemistry.
References
- 1. WO2016046753A1 - Synthesis of glp-1 peptides - Google Patents [patents.google.com]
- 2. Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 6. ≥97.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. State-Specific Peptide Design Targeting G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in therapeutic peptides targeting G protein-coupled receptors. [repository.cam.ac.uk]
- 10. The Technologies Propelling GLP-1 Analogues [drugdeliveryleader.com]
- 11. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Cleavage of Thr(Psi(Me,Me)pro) Dipeptides Following Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoproline dipeptides, such as Thr(Psi(Me,Me)pro), are invaluable tools in solid-phase peptide synthesis (SPPS), particularly for long or aggregation-prone sequences.[1] By inducing a "kink" in the peptide backbone, these modified dipeptides disrupt secondary structures like β-sheets, enhancing solubility and improving coupling efficiencies.[1] The Thr(Psi(Me,Me)pro) moiety, an oxazolidine ring formed from a threonine residue, is designed to be stable throughout the Fmoc-SPPS cycles but readily cleaved during the final deprotection step.[1][2] This document provides detailed protocols for the efficient cleavage of the Thr(Psi(Me,Me)pro) group and regeneration of the native threonine residue, along with guidelines for post-cleavage workup and analysis.
Cleavage Mechanism
The cleavage of the Thr(Psi(Me,Me)pro) group is an acid-catalyzed hydrolysis of the oxazolidine ring. Trifluoroacetic acid (TFA), a strong acid commonly used for the final cleavage of peptides from the resin and removal of side-chain protecting groups, protonates the oxygen atom in the oxazolidine ring. This protonation facilitates ring-opening, which, in the presence of water or other nucleophiles, leads to the regeneration of the native threonine residue. The isopropylidene group from the pseudoproline is released as acetone.
Experimental Protocols
Protocol 1: Standard Cleavage of Peptides Containing Thr(Psi(Me,Me)pro)
This protocol is suitable for most peptides containing the Thr(Psi(Me,Me)pro) group and other standard acid-labile side-chain protecting groups.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel (e.g., fritted syringe or round-bottom flask)
-
Shaker or rocker
-
Centrifuge
-
Lyophilizer
Procedure:
-
Resin Preparation:
-
Transfer the dried peptidyl-resin to a suitable reaction vessel.
-
Wash the resin extensively with DCM to remove any residual DMF and to swell the resin.
-
-
Cleavage Cocktail Preparation (prepare fresh):
-
In a fume hood, prepare the cleavage cocktail by combining the following reagents in the specified ratio:
-
TFA: 95%
-
Water: 2.5%
-
TIS: 2.5%
-
-
For every 100 mg of resin, use approximately 2-3 mL of the cleavage cocktail.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours. For peptides with multiple arginine residues or other protecting groups that are difficult to cleave, the reaction time may be extended up to 4 hours.[3]
-
The cleavage of the oxazolidine ring of the pseudoproline is generally rapid, often occurring within minutes of TFA exposure.[2]
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin from the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic impurities.
-
-
Drying and Storage:
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
For long-term storage, the peptide should be lyophilized from an appropriate solvent system (e.g., water/acetonitrile mixture) and stored at -20°C or lower.
-
Protocol 2: Cleavage Cocktail for Peptides with Sensitive Residues
For peptides containing sensitive amino acids such as Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) in addition to Thr(Psi(Me,Me)pro), a more complex scavenger cocktail is recommended to prevent side reactions.
Materials:
-
Same as Protocol 1, with the addition of:
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation (Reagent K type, prepare fresh):
-
In a fume hood, carefully prepare the cleavage cocktail by combining the following:
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
EDT: 2.5%
-
-
Use approximately 2-3 mL of the cocktail per 100 mg of resin.
-
-
Cleavage Reaction: Follow step 3 from Protocol 1. The standard 2-3 hour cleavage time is generally sufficient.
-
Peptide Precipitation and Isolation: Follow step 4 from Protocol 1.
-
Drying and Storage: Follow step 5 from Protocol 1.
Data Presentation
| Cleavage Cocktail (v/v) | Target Peptide Characteristics | Recommended Cleavage Time (Room Temp.) | Expected Outcome |
| TFA/H₂O/TIS (95:2.5:2.5) | Standard peptides without sensitive residues. | 2 - 3 hours | Efficient cleavage of the Thr(Psi(Me,Me)pro) group and most standard side-chain protecting groups.[2][4] |
| TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Peptides containing Trp, Met, Cys, or Tyr. | 2 - 3 hours | Complete cleavage with minimal side reactions on sensitive residues. |
| 1% TFA in DCM | For cleavage from hyper-acid sensitive resins (e.g., 2-chlorotrityl) to yield a protected peptide fragment. | 5 x 2 minutes | The Thr(Psi(Me,Me)pro) group remains intact, preserving its solubilizing properties for subsequent fragment condensation.[1] |
Mandatory Visualizations
Caption: Workflow for the cleavage and isolation of a peptide containing a Thr(Psi(Me,Me)pro) group.
Caption: Decision logic for selecting the appropriate cleavage cocktail.
Post-Cleavage Analysis
To confirm the complete removal of the Thr(Psi(Me,Me)pro) group and to assess the purity of the crude peptide, it is essential to perform analytical characterization.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for analyzing the purity of the crude peptide.[4] A shift in the retention time is expected upon cleavage of the pseudoproline, as the hydrophobicity of the peptide changes with the regeneration of the threonine residue.
-
Mass Spectrometry (MS): LC-MS or MALDI-TOF MS should be used to verify the molecular weight of the final peptide.[4] The observed mass should correspond to the calculated mass of the peptide with the native threonine residue. The absence of a mass corresponding to the uncleaved pseudoproline-containing peptide confirms the completeness of the cleavage reaction.
Troubleshooting
-
Incomplete Cleavage: If MS analysis indicates the presence of the uncleaved pseudoproline, extend the cleavage time or perform a second cleavage step. Ensure the resin was sufficiently swollen in DCM prior to adding the cleavage cocktail.
-
Peptide Fails to Precipitate: For small or very hydrophobic peptides, precipitation in ether may be inefficient.[5] In such cases, the TFA can be evaporated under a stream of nitrogen, and the resulting oil triturated with cold ether. Alternatively, the peptide can be isolated by direct purification via preparative HPLC.
-
Side Reactions: The presence of unexpected adducts in the MS analysis may indicate reactions with scavengers or protecting group fragments. Optimizing the scavenger cocktail is crucial for minimizing these side products.[6]
By following these protocols and recommendations, researchers can achieve efficient and clean cleavage of the Thr(Psi(Me,Me)pro) group, leading to high-quality synthetic peptides for a wide range of applications in research and drug development.
References
Revolutionizing Peptide Synthesis: Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH for Enhanced Purity and Yield
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of peptides, particularly long and complex sequences, is often hampered by aggregation of the growing peptide chain. This phenomenon, driven by intermolecular hydrogen bonding and the formation of secondary structures like β-sheets, can lead to incomplete coupling and deprotection steps, resulting in low yields and impure products. Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide that serves as a powerful tool to overcome these challenges in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][2] By inducing a "kink" in the peptide backbone, this specialized dipeptide disrupts the formation of secondary structures, thereby enhancing the solubility and reactivity of the peptide chain.[2] These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the effective use of this compound to significantly improve the purity and yield of synthetic peptides.[3][4]
Principle of Action: Disrupting Aggregation
Pseudoproline dipeptides, such as this compound, are derivatives of serine or threonine where the side chain is cyclized with the backbone amide nitrogen to form an oxazolidine ring.[2] This cyclic structure mimics the conformational constraints of proline.[2] When incorporated into a growing peptide chain, the pseudoproline moiety introduces a cis-amide bond, which disrupts the regular hydrogen bonding patterns required for the formation of β-sheets.[2] This disruption prevents the aggregation of peptide chains on the solid support, leading to improved solvation and accessibility of the N-terminus for subsequent coupling reactions. The oxazolidine ring is stable throughout the SPPS cycles but is readily cleaved under standard trifluoroacetic acid (TFA) conditions during the final cleavage and deprotection step, regenerating the native threonine residue.[5]
Applications in Peptide Synthesis
The use of this compound is particularly advantageous in the synthesis of:
-
Long Peptides (>30 amino acids): Where the risk of aggregation increases with chain length.
-
Hydrophobic Peptides: Sequences rich in hydrophobic residues are prone to aggregation.
-
"Difficult" Sequences: Peptides known to adopt stable secondary structures during synthesis.[6]
-
Cyclic Peptides: The induced turn can facilitate cyclization.[5]
-
Peptide Libraries: Ensuring higher quality and more reliable screening results.
Quantitative Data Summary: Impact on Purity and Yield
The incorporation of pseudoproline dipeptides has been shown to dramatically improve the outcomes of challenging peptide syntheses. While specific data for this compound is often embedded in broader studies, the following tables summarize representative data from the synthesis of difficult peptides using similar pseudoproline dipeptides, illustrating the expected improvements.
Table 1: Synthesis of Thymosin-α1 (1-16 fragment)[7]
| Synthesis Strategy | Major Impurities | Crude Purity |
| Standard Fmoc-amino acids | Deletion peptides (des-Ser, des-Thr, des-Asp, des-Ala) | Very Low |
| With Fmoc-Asp(OtBu)-Thr(ΨMe,Mepro)-OH & Fmoc-Ile-Thr(ΨMe,Mepro)-OH | Minor deletion peptides | Excellent |
Table 2: Synthesis of the PADRE Epitope
| Synthesis Strategy | Elongation Yield |
| Standard Fmoc-amino acids on polystyrene resin | 45% |
| With Fmoc-Trp(Boc)-Thr(ΨMe,Mepro)-OH on PEGA resin | 87% |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence
This protocol describes the manual coupling of the pseudoproline dipeptide.
1. Resin Preparation:
- Swell the resin (e.g., Rink Amide, Wang, or 2-chlorotrityl resin) in N,N-dimethylformamide (DMF) for at least 1 hour.
- Perform the deprotection of the N-terminal Fmoc group of the resin-bound peptide using 20% piperidine in DMF (2 x 10 min).
- Wash the resin thoroughly with DMF (5 x 1 min) and dichloromethane (DCM) (3 x 1 min), followed by DMF (3 x 1 min).
2. Activation of this compound:
- In a separate vessel, dissolve this compound (2-3 equivalents relative to the resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.
- Add N,N-diisopropylethylamine (DIEA) (2-4 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
3. Coupling Reaction:
- Add the activated pseudoproline dipeptide solution to the deprotected peptide-resin.
- Agitate the reaction vessel at room temperature for 1-2 hours.
- Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), extend the coupling time or perform a second coupling.
4. Washing:
- Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
5. Chain Elongation:
- Proceed with the standard Fmoc-SPPS cycles for the subsequent amino acids.
Protocol 2: Standard Fmoc-SPPS Cycle (Post-Pseudoproline Incorporation)
1. Deprotection:
- Add 20% piperidine in DMF to the peptide-resin and agitate for 3 minutes. Drain.
- Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes. Drain.
- Wash the resin with DMF (5 x 1 min).
2. Coupling:
- In a separate vessel, activate the next Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/DIEA or DIC/Oxyma) in DMF.
- Add the activated amino acid solution to the resin and agitate for 30-60 minutes.
- Perform a Kaiser test to confirm complete coupling.
- Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
Protocol 3: Cleavage and Deprotection
1. Resin Preparation:
- After the final Fmoc deprotection, wash the peptide-resin with DMF (3 x 1 min), DCM (3 x 1 min), and methanol (3 x 1 min).
- Dry the resin under vacuum for at least 1 hour.
2. Cleavage:
- Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.
- Add the cleavage cocktail to the dry peptide-resin (typically 10 mL per gram of resin).
- Agitate the mixture at room temperature for 2-4 hours. The oxazolidine ring of the pseudoproline will be cleaved during this step.
3. Peptide Precipitation and Isolation:
- Filter the resin and collect the filtrate.
- Wash the resin with a small amount of fresh cleavage cocktail.
- Precipitate the peptide from the combined filtrate by adding cold diethyl ether.
- Centrifuge the mixture to pellet the peptide.
- Wash the peptide pellet with cold diethyl ether 2-3 times.
- Dry the crude peptide under vacuum.
4. Analysis:
- Analyze the purity of the crude peptide by High-Performance Liquid Chromatography (HPLC) and confirm its identity by Mass Spectrometry (MS).
Visualizations
Caption: Comparative workflow of standard Fmoc-SPPS versus a strategy incorporating a pseudoproline dipeptide.
Caption: Mechanism of peptide aggregation and its disruption by a pseudoproline-induced structural 'kink'.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete coupling of the pseudoproline dipeptide | Steric hindrance of the pseudoproline. | Extend the coupling time to 3-4 hours. Perform a double coupling. Use a stronger coupling agent like HATU or HCTU. |
| Low final yield | Aggregation in other parts of the peptide. | Consider incorporating additional pseudoproline dipeptides or other "difficult sequence" strategies (e.g., using high-swelling resins, elevated temperatures). |
| Side reactions during cleavage | Scavengers are insufficient for protecting sensitive residues. | Optimize the cleavage cocktail based on the peptide sequence (e.g., add more triisopropylsilane (TIS) for tryptophan-containing peptides). |
By implementing this compound in their synthesis strategies, researchers can significantly enhance the quality and success rate of producing complex and aggregation-prone peptides, thereby accelerating research and development in peptide-based therapeutics and other applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 955048-89-2 | FF111339 [biosynth.com]
- 3. Journal of Peptide Science - The European Peptide Society [eurpepsoc.com]
- 4. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
Revolutionizing Peptide Synthesis: The Strategic Use of Pseudoproline Dipeptides for Leu-Thr Motifs
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
The chemical synthesis of peptides, particularly those containing aggregation-prone sequences such as the Leu-Thr motif, presents significant challenges in solid-phase peptide synthesis (SPPS). The formation of secondary structures during chain elongation can lead to incomplete coupling reactions, resulting in low yields and difficult purifications. The incorporation of pseudoproline dipeptides, such as Fmoc-Leu-Thr(ψMe,Mepro)-OH, offers a powerful strategy to circumvent these issues. By inducing a temporary "kink" in the peptide backbone, these dipeptides disrupt inter-chain hydrogen bonding and prevent aggregation. This application note provides a comprehensive overview of the benefits of using pseudoproline dipeptides in the synthesis of Leu-Thr-containing peptides, supported by quantitative data and detailed experimental protocols.
Introduction
Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the cornerstone of peptide manufacturing for research and therapeutic applications.[1] However, the synthesis of "difficult sequences," which are prone to aggregation and poor solvation, remains a significant hurdle.[2] The Leu-Thr (Leucine-Threonine) motif, among others, can contribute to the formation of β-sheet structures during synthesis, leading to poor coupling efficiencies and the generation of deletion byproducts.
Pseudoproline dipeptides are derivatives of Serine or Threonine where the side-chain hydroxyl group is cyclized with a ketone or aldehyde to form an oxazolidine ring.[1][2] This modification introduces a proline-like kink in the peptide backbone, which effectively disrupts the formation of secondary structures.[3] The native peptide sequence is fully restored upon standard trifluoroacetic acid (TFA) cleavage, making this a seamless and highly effective tool for improving peptide synthesis outcomes.[1] This document focuses on the application of Fmoc-Leu-Thr(ψMe,Mepro)-OH, a commercially available pseudoproline dipeptide, for the efficient synthesis of peptides containing the Leu-Thr sequence.
Advantages of Using Pseudoproline Dipeptides
The incorporation of pseudoproline dipeptides offers several key advantages in Fmoc-SPPS:
-
Increased Yield and Purity: By preventing on-resin aggregation, pseudoproline dipeptides lead to more efficient coupling and deprotection steps, resulting in significantly higher yields and purity of the crude peptide product.[4]
-
Enhanced Solubility: The disruption of secondary structures improves the solvation of the growing peptide chain, facilitating reactions and subsequent purification.[1]
-
Synthesis of "Difficult" Peptides: They enable the successful synthesis of long or hydrophobic peptides that are otherwise challenging or impossible to produce with standard methods.[2][5]
-
Compatibility: Pseudoproline dipeptides are fully compatible with standard automated and manual Fmoc-SPPS protocols and reagents.[1]
Quantitative Data Presentation
The following tables summarize the impact of incorporating pseudoproline dipeptides in the synthesis of challenging peptide sequences.
| Peptide Sequence | Synthesis Method | Purity of Crude Product | Overall Yield | Reference |
| Model Peptide with Leu-Thr-Phe-Ser motif | Standard Fmoc-SPPS | Very Poor | Low | |
| Model Peptide with Fmoc-Phe-Ser(ψMe,Mepro)-OH | Pseudoproline-assisted Fmoc-SPPS | Excellent | High | [6] |
| Human Amylin (hAmylin) (contains Leu-Thr motifs) | Standard Fmoc-SPPS | Traces of desired product | Extremely Low | [2] |
| Human Amylin (hAmylin) (contains Leu-Thr motifs) | Pseudoproline-assisted Fmoc-SPPS | High Purity | High | [2] |
| Talpha1 (1-16) (contains Ile-Thr and Asp-Thr) | Standard Fmoc-SPPS | Low (multiple deletions) | Low | [7] |
| Talpha1 (1-16) with two pseudoproline dipeptides | Pseudoproline-assisted Fmoc-SPPS | Excellent Purity | High | [7] |
Table 1: Comparison of Crude Peptide Purity and Yield in Syntheses With and Without Pseudoproline Dipeptides.
| Peptide | Resin Loading | Synthesis Method | Elongation Yield | Reference |
| PADRE | 0.4 mmole/g | Standard Fmoc-SPPS | Low | [8] |
| PADRE | 0.4 mmole/g | With Fmoc-Trp-Thr(ψMe,Mepro)-OH | Significant Improvement | [8] |
| PADRE-Muc on PEGA | Not specified | Standard Fmoc-SPPS | 45% | [8] |
| PADRE-Muc on PEGA | Not specified | With Fmoc-Trp-Thr(ψMe,Mepro)-OH | 87% | [8] |
Table 2: Elongation Yields for the Synthesis of the PADRE Peptide and its Mucin Conjugate.
Experimental Protocols
General Guidelines for Using Pseudoproline Dipeptides
-
Placement: Introduce the pseudoproline dipeptide just before a hydrophobic cluster or a region known to be aggregation-prone.
-
Spacing: An optimal spacing of 5-6 amino acids between pseudoproline residues or between a pseudoproline and a natural proline is recommended.[5] A minimum of 2 residues is advised.
-
Resin Choice: For particularly challenging sequences, pairing pseudoproline dipeptides with low-aggregation resins like ChemMatrix or PEG-based resins can yield optimal results.[1]
Detailed Protocol for Manual Fmoc-SPPS using Fmoc-Leu-Thr(ψMe,Mepro)-OH
This protocol is for a 0.1 mmol scale synthesis.
1. Resin Preparation: a. Place the desired amount of resin (e.g., 200 mg of Rink Amide resin, 0.5 mmol/g loading) in a reaction vessel. b. Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 5 mL).
2. Fmoc Deprotection: a. Treat the resin with 5 mL of 20% piperidine in DMF for 3 minutes. Drain. b. Treat the resin again with 5 mL of 20% piperidine in DMF for 10 minutes. Drain. c. Wash the resin thoroughly with DMF (5 x 5 mL).
3. Coupling of Fmoc-Leu-Thr(ψMe,Mepro)-OH: a. In a separate vial, dissolve Fmoc-Leu-Thr(ψMe,Mepro)-OH (3 equivalents, 0.3 mmol, 148.4 mg), HCTU (2.9 equivalents, 0.29 mmol, 120 mg), and HOBt (3 equivalents, 0.3 mmol, 46 mg) in a minimum volume of DMF. b. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol, 105 µL) to the activation mixture and vortex for 1 minute. c. Immediately add the activated dipeptide solution to the deprotected resin. d. Agitate the reaction vessel for 1-2 hours at room temperature. e. Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling. f. If the coupling is incomplete after 2 hours, extend the reaction time or consider a double coupling. g. Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 5 mL).
4. Chain Elongation: a. Repeat the Fmoc deprotection (Step 2) and coupling (using standard Fmoc-amino acids) cycles until the desired peptide sequence is assembled.
5. Cleavage and Deprotection: a. After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum. b. Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane). c. Add the cleavage cocktail to the resin (10 mL per gram of resin) and stir for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times. g. Dry the crude peptide pellet under vacuum.
6. Purification and Analysis: a. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture). b. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). c. Confirm the identity of the purified peptide by mass spectrometry.
Visualizations
Caption: Standard workflow for Fmoc solid-phase peptide synthesis (SPPS).
Caption: Mechanism of action of pseudoproline dipeptides in preventing aggregation.
Conclusion
The use of pseudoproline dipeptides, specifically Fmoc-Leu-Thr(ψMe,Mepro)-OH for sequences containing the Leu-Thr motif, is a highly effective and straightforward strategy to overcome common challenges in Fmoc-SPPS. By preventing on-resin aggregation, these building blocks significantly improve the yield and purity of crude peptides, enabling the successful synthesis of long and difficult sequences. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals seeking to optimize their peptide synthesis workflows.
References
- 1. chempep.com [chempep.com]
- 2. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Fragment Condensation Using Peptides Containing Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of long or complex peptides often encounters challenges such as aggregation and poor solubility, leading to low yields and purity.[1][2][3] Fragment condensation, a convergent strategy where smaller, protected peptide fragments are synthesized and then coupled together, is a powerful approach to overcome these difficulties.[1] A key innovation in facilitating the synthesis of these fragments, particularly those containing "difficult" sequences, is the use of pseudoproline dipeptides.[1][2][3]
This document provides a detailed protocol for the use of the pseudoproline dipeptide, Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH , in a fragment condensation strategy. The incorporation of this dipeptide introduces a temporary "kink" in the peptide backbone by forming a proline-like oxazolidine structure from the threonine residue.[2][3] This structural disruption effectively prevents the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation during solid-phase peptide synthesis (SPPS).[1][2][3] Consequently, this leads to improved solvation, higher coupling efficiencies, and ultimately, purer peptide fragments.[1]
Furthermore, utilizing a peptide fragment with a C-terminal pseudoproline residue, such as one ending with the Leu-Thr(Psi(Me,Me)pro) motif, significantly minimizes the risk of racemization during the activation and coupling steps of fragment condensation.[1][4] The enhanced solubility of the pseudoproline-containing fragment also facilitates the fragment condensation reaction itself, which can be performed either in solution or on a solid support.[1][5]
Data Presentation
The following tables summarize representative quantitative data for the synthesis and fragment condensation of a model peptide using the this compound dipeptide.
Table 1: Synthesis of N-Terminal Peptide Fragment (Sequence: Ac-X-X-Leu-Thr(Psi(Me,Me)pro)-OH)
| Parameter | Value |
| Resin | 2-Chlorotrityl chloride resin |
| Scale | 0.25 mmol |
| Coupling Efficiency (per step) | >99% |
| Crude Purity (HPLC) | ~90% |
| Yield (after cleavage) | 85-95% |
Table 2: Fragment Condensation of N-Terminal and C-Terminal Peptides
| Parameter | Value |
| N-Terminal Fragment | Ac-X-X-Leu-Thr(Psi(Me,Me)pro)-OH |
| C-Terminal Fragment | H-Y-Y-Y-Resin |
| Coupling Reagent | HBTU/HOBt/DIPEA |
| Solvent | DMF |
| Reaction Time | 12-24 hours |
| Coupling Yield | 80-90% |
| Crude Purity of Final Peptide (after cleavage and deprotection) | ~75% |
| Final Yield (after purification) | 50-60% |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of N-Terminal Peptide Fragment with C-Terminal this compound
This protocol describes the synthesis of a protected N-terminal peptide fragment on a 2-chlorotrityl chloride resin, which allows for cleavage of the peptide with side-chain protecting groups and the pseudoproline moiety intact.[6][7][8][9][10]
1. Resin Preparation:
- Swell 2-chlorotrityl chloride resin (1.0-1.5 mmol/g) in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.
- Drain the DCM.
2. Loading of the First Amino Acid (this compound):
- Dissolve this compound (1.5 eq.) and diisopropylethylamine (DIPEA) (3.0 eq.) in DCM.
- Add the solution to the resin and shake for 1-2 hours.
- To cap any remaining active sites on the resin, add a solution of DCM/methanol/DIPEA (17:2:1) and shake for 30 minutes.
- Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
3. Peptide Chain Elongation (Fmoc-SPPS):
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
- Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
- Coupling:
- In a separate vial, pre-activate the next Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 2-3 minutes, followed by the addition of DIPEA (6 eq.).
- Add the activated amino acid solution to the resin and shake for 1-2 hours.
- Monitor coupling completion with a Kaiser test.
- Washing: Wash the resin with DMF (3x).
- Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.
4. N-terminal Acetylation (Optional):
- After the final Fmoc deprotection and washing, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
- Wash the resin with DMF (5x) and DCM (5x).
5. Cleavage of the Protected Peptide Fragment:
- Wash the resin with DCM (5x) and dry under vacuum.
- Prepare a cleavage cocktail of acetic acid/trifluoroethanol (TFE)/DCM (1:2:7).
- Add the cleavage cocktail to the resin and shake for 2 hours.
- Filter the solution and collect the filtrate.
- Wash the resin with additional cleavage cocktail and DCM.
- Combine the filtrates and evaporate to a small volume.
- Precipitate the protected peptide by adding cold diethyl ether.
- Centrifuge and decant the ether. Wash the pellet with cold ether (2x).
- Dry the protected peptide fragment under vacuum.
Protocol 2: Fragment Condensation in Solution
This protocol describes the coupling of the protected N-terminal peptide acid to the deprotected N-terminus of a resin-bound C-terminal peptide fragment.
1. Preparation of the C-Terminal Fragment on Resin:
- Synthesize the C-terminal peptide fragment on a suitable resin (e.g., Rink Amide resin for a C-terminal amide) using standard Fmoc-SPPS as described in Protocol 1, steps 3a-c.
- After the final coupling, perform the final Fmoc deprotection to expose the N-terminal amine.
- Wash the resin extensively with DMF and DCM and dry under vacuum.
2. Fragment Condensation:
- Swell the resin-bound C-terminal fragment in DMF.
- In a separate vial, dissolve the protected N-terminal peptide fragment (1.5 eq.), HBTU (1.45 eq.), and HOBt (1.5 eq.) in DMF.
- Add DIPEA (3 eq.) to the solution and vortex briefly.
- Add the activated N-terminal fragment solution to the resin-bound C-terminal fragment.
- Shake the reaction mixture for 12-24 hours at room temperature.
- Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry.
3. Final Deprotection and Cleavage:
- After the condensation is complete, wash the resin with DMF (5x) and DCM (5x).
- Dry the resin under vacuum.
- Prepare a final cleavage cocktail (e.g., TFA/triisopropylsilane (TIS)/water, 95:2.5:2.5). The specific scavengers will depend on the amino acid composition of the final peptide.
- Add the cleavage cocktail to the resin and shake for 2-3 hours.
- Filter the solution and collect the filtrate.
- Precipitate the crude peptide in cold diethyl ether.
- Centrifuge, decant the ether, and wash the pellet with cold ether (2x).
- Dry the crude peptide under vacuum.
4. Purification:
- Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC).
- Lyophilize the pure fractions to obtain the final peptide product.
Visualizations
Caption: Experimental workflow for fragment condensation.
Caption: Logical relationships in overcoming synthesis challenges.
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A new reagent for the cleavage of fully protected peptides synthesised on 2-chlorotrityl chloride resin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peptide Aggregation with Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH to overcome peptide aggregation during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it prevent peptide aggregation?
This compound is a pseudoproline dipeptide.[1] It is a specialized building block used in Fmoc-based solid-phase peptide synthesis (SPPS) to disrupt the formation of secondary structures, such as β-sheets, which are a primary cause of peptide aggregation.[2] The key to its function lies in the oxazolidine ring formed from the threonine residue. This ring introduces a "kink" in the peptide backbone, similar to a proline residue, which disrupts the intermolecular hydrogen bonding that leads to aggregation.[1][3] This enhances the solvation of the growing peptide chain, making the reactive N-terminal amine more accessible for subsequent coupling reactions.[2] The pseudoproline moiety is stable during the synthesis but is cleaved under standard trifluoroacetic acid (TFA) conditions during the final cleavage step, regenerating the native threonine residue.[1]
Q2: When should I consider using this compound in my peptide sequence?
You should consider incorporating this compound when synthesizing peptides known to be "difficult" due to their sequence.[4] This includes:
-
Hydrophobic sequences: Peptides containing stretches of hydrophobic amino acids like Val, Ile, Leu, and Phe are prone to aggregation.[5]
-
β-sheet forming sequences: Certain amino acid combinations favor the formation of β-sheets.
-
Long peptides: As the peptide chain elongates, the risk of aggregation increases.[3]
-
Sequences lacking proline: Proline naturally disrupts secondary structures, so its absence can increase aggregation risk.[6]
It is recommended to insert pseudoproline dipeptides approximately every 5-6 residues for optimal results, and ideally before a known hydrophobic or aggregation-prone region.[1][7]
Q3: Are there any known side reactions associated with this compound?
Under standard SPPS conditions, this compound is generally stable and effective. However, some studies have reported that under harsh conditions, such as elevated temperatures and pressures used in flow peptide synthesis, pseudoproline moieties might catalyze aspartimide formation in adjacent aspartic acid residues.[2] This is contrary to their intended role of suppressing such side reactions. It is important to be aware of this potential issue when optimizing synthesis conditions, especially when using non-standard protocols.
Q4: Will using this compound affect the final mass of my peptide?
During synthesis and prior to the final cleavage, the mass of the peptide will be higher than the target mass due to the presence of the dimethylproline group. However, this group is removed during the final TFA cleavage, regenerating the native threonine residue. Therefore, the final cleaved peptide should have the expected molecular weight. In some cases, unexpected mass increases have been observed during synthesis with pseudoproline dipeptides, but these discrepancies were resolved in the final product.[8]
Troubleshooting Guide
Problem 1: Slow or incomplete coupling of this compound.
| Possible Cause | Suggested Solution |
| Steric Hindrance: The oxazolidine ring can present some steric hindrance. | 1. Extend Coupling Time: Increase the coupling time to 2-4 hours. 2. Double Couple: Perform a second coupling with a fresh solution of activated dipeptide. 3. Use a More Potent Coupling Reagent: Employ a stronger activating agent such as HATU or HCTU. |
| Poor Resin Swelling/Aggregation: Pre-existing aggregation on the resin can block access to the N-terminus. | 1. Improve Solvation: Switch to a more effective solvent for swelling, such as NMP, or use a mixture of DMF/DCM. 2. Chaotropic Salts: Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ in DMF) before coupling to disrupt secondary structures. |
Problem 2: Aggregation persists even after incorporating this compound.
| Possible Cause | Suggested Solution |
| Highly Aggregating Sequence: The peptide sequence is exceptionally prone to aggregation. | 1. Elevated Temperature: Perform the subsequent coupling and deprotection steps at a higher temperature (e.g., 50-75°C). Microwave-assisted synthesis can be particularly effective. 2. "Magic Mixture" Solvent: Use a solvent system known to disrupt aggregation, such as a 1:1:1 mixture of DCM/DMF/NMP with 1% Triton X-100 and 2 M ethylenecarbonate. 3. Incorporate Additional Aggregation Disruptors: If the sequence allows, consider incorporating other structure-disrupting elements like another pseudoproline dipeptide further down the chain or using a Dmb-protected amino acid. |
| Incorrect Placement of the Dipeptide: The pseudoproline dipeptide may not be positioned optimally to disrupt the main aggregation-prone region. | Review the peptide sequence and consider resynthesizing with the pseudoproline dipeptide placed immediately before the most hydrophobic or β-sheet-prone segment. |
Problem 3: Incomplete Fmoc deprotection of the residue coupled after the pseudoproline dipeptide.
| Possible Cause | Suggested Solution |
| Steric Hindrance from the Pseudoproline: The "kink" introduced by the dipeptide may sterically hinder the approach of the piperidine solution. | 1. Extend Deprotection Time: Increase the duration of the piperidine treatment. 2. Use a Stronger Base: Add a small amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution (e.g., 2% DBU in 20% piperidine/DMF). |
Data Presentation
Table 1: Impact of Pseudoproline Dipeptides on the Synthesis of "Difficult" Peptides
| Strategy | Peptide Sequence Example | Observation | Purity/Yield Improvement |
| Standard SPPS | Highly aggregated sequences | Synthesis often fails or results in very low purity and yield. | N/A |
| Incorporation of a single Pseudoproline Dipeptide | Highly aggregated sequences | Successful synthesis achieved. | Up to a 10-fold increase in product yield has been reported.[7] |
| Standard SPPS | RANTES (24-91), a highly aggregating chemokine | Synthesis was previously intractable. | N/A |
| Pseudoproline Dipeptides on ChemMatrix resin | RANTES (24-91) | Successful synthesis was enabled. | Not explicitly quantified, but made the synthesis possible. |
Experimental Protocols
Protocol 1: Manual Coupling of this compound
Objective: To incorporate the pseudoproline dipeptide into the growing peptide chain.
Methodology:
-
Resin Preparation: Following the Fmoc deprotection of the N-terminal amino acid on the resin, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (2-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, HBTU, or HCTU; 1.95-5 equivalents) in a minimal volume of DMF or NMP.
-
Activation: Add DIPEA (4-10 equivalents) to the activation solution and mix thoroughly.
-
Coupling: Immediately add the activated solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Check for completion of the coupling using the TNBS (trinitrobenzenesulfonic acid) test, as the Kaiser test can give a false negative for proline-like structures. If the reaction is incomplete, extend the coupling time or perform a second coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents before proceeding to the next Fmoc deprotection step.
Protocol 2: Test Cleavage to Assess Aggregation
Objective: To qualitatively assess the success of the synthesis and the presence of deletion products due to aggregation.
Methodology:
-
Sample Collection: After a critical coupling step (e.g., after a long hydrophobic stretch), carefully remove a small sample of the peptide-resin (a few beads).
-
Cleavage Cocktail Preparation: Prepare a standard cleavage cocktail, for example, TFA/TIS/H₂O (95:2.5:2.5).
-
Cleavage: Place the resin sample in a small microcentrifuge tube and add the cleavage cocktail (approximately 100-200 µL). Allow the cleavage to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: After cleavage, precipitate the peptide by adding cold diethyl ether to the tube.
-
Pelleting and Washing: Centrifuge the tube to pellet the crude peptide. Carefully decant the ether and wash the pellet with more cold ether.
-
Analysis: Dissolve the dried crude peptide in an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% TFA) and analyze by LC-MS to check the mass of the synthesized peptide and identify any major deletion sequences.
Visualizations
Caption: Mechanism of aggregation disruption by pseudoproline dipeptides.
Caption: Troubleshooting decision tree for issues with this compound.
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. Pseudoproline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the coupling efficiency of Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a pseudoproline dipeptide building block used in Fmoc-based solid-phase peptide synthesis.[1] The threonine residue is modified to form a dimethyl-oxazolidine ring, which mimics the structure of proline.[1][2] This structural feature, often referred to as a "kink," disrupts the formation of secondary structures like β-sheets in the growing peptide chain.[1][2] By interrupting these structures, it prevents peptide aggregation on the solid support, which is a common cause of poor coupling efficiency and low final yields, especially in long or hydrophobic sequences.[1]
Q2: What are the main challenges when using this compound?
The primary challenge associated with pseudoproline dipeptides is the steric hindrance at the N-terminus of the pseudoproline residue.[1] The oxazolidine ring makes it difficult to couple the next amino acid to the pseudoproline's nitrogen. To overcome this, pseudoprolines are incorporated as pre-formed dipeptides, such as this compound.[1][2] This avoids the difficult coupling step onto the hindered nitrogen.
Q3: Which coupling reagents are recommended for this compound?
Standard coupling reagents used in Fmoc SPPS can be effective for incorporating pseudoproline dipeptides.[1] However, for sterically hindered couplings, more potent activating reagents are often preferred. Onium salt-based reagents like HATU, HBTU, and PyBOP are generally recommended.[3][4][5] HATU is often considered superior for rapid and efficient coupling with reduced risk of epimerization.[4]
Q4: Can I monitor the coupling reaction of this compound?
Yes, standard methods for monitoring coupling reactions in SPPS can be used. The Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of free primary amines on the resin.[6] A negative Kaiser test (i.e., no color change) indicates a complete coupling reaction. For more quantitative analysis, a small sample of the resin-bound peptide can be cleaved and analyzed by HPLC and mass spectrometry.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound.
Problem 1: Low Coupling Efficiency or Incomplete Reaction
-
Symptom: Positive Kaiser test after the coupling step, or presence of deletion sequences (peptide minus Leu-Thr) in the final product upon mass spectrometry analysis.
-
Potential Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Activation | Switch to a more powerful coupling reagent. If using HBTU, consider switching to HATU, which is known to be more effective for hindered couplings.[4] |
| Steric Hindrance | Increase the coupling time. While standard coupling times are often sufficient, extending the reaction to 2-4 hours or even overnight for particularly difficult sequences can improve yields. Double coupling, where the coupling procedure is repeated with a fresh solution of the activated dipeptide, is also a highly effective strategy.[9][10] |
| Peptide Aggregation (prior to pseudoproline incorporation) | Ensure that the pseudoproline dipeptide is placed strategically within your sequence, ideally before a hydrophobic stretch of residues.[1] The recommended spacing between pseudoproline residues or other structure-disrupting elements is 5-6 amino acids.[2] |
| Suboptimal Solvent Conditions | While DMF is the most common solvent, for sequences prone to aggregation, consider using N-methylpyrrolidone (NMP) or adding a chaotropic agent like LiCl to the solvent to improve solvation. |
Problem 2: Side Reactions
-
Symptom: Presence of unexpected peaks in the HPLC chromatogram of the crude peptide, or masses in the mass spectrum that do not correspond to the target peptide or simple deletion sequences.
-
Potential Causes & Solutions:
| Cause | Recommended Action |
| Racemization | While pseudoprolines at the C-terminus can reduce racemization during fragment condensation, racemization can still occur during the activation step.[2] Use of an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure with your coupling reagent can suppress this side reaction. Using a less activating base, such as collidine instead of diisopropylethylamine (DIEA), can also be beneficial, especially with HATU. |
| Guanidinylation of the N-terminus | This can occur when using an excess of uronium-based coupling reagents like HBTU or HATU.[4] Avoid using a large excess of the coupling reagent. If this is a persistent issue, consider switching to a phosphonium-based reagent like PyBOP. |
Experimental Protocols
General Protocol for Manual Coupling of this compound
This protocol assumes a standard solid-phase peptide synthesis setup on a 0.1 mmol scale.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Confirm the presence of free primary amines with a positive Kaiser test.[11]
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (2-5 equivalents relative to resin loading) and HATU (1.9-4.5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (4-10 equivalents) to the solution and mix briefly.
-
Immediately add the activated dipeptide solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours.[11]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction progress.
-
Once the Kaiser test is negative, wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).
-
-
Chain Elongation:
-
Proceed with the deprotection of the Fmoc group from the newly added leucine residue to continue peptide chain elongation.
-
Comparative Data on Coupling Reagents for Hindered Couplings
While specific comparative data for this compound is limited in the literature, the following table provides a general comparison of coupling reagents for sterically hindered amino acids.
| Coupling Reagent | Class | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | Very Fast | Low | Highly efficient for hindered couplings.[5] Should not be used in large excess to avoid side reactions.[4] |
| HBTU | Aminium/Uronium Salt | Fast | Low | A reliable and cost-effective option for routine couplings, but may be slower than HATU for difficult sequences.[5] |
| PyBOP | Phosphonium Salt | Fast | Low | Byproducts are generally less problematic than those from some uronium salts. Good for hindered couplings.[5] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Moderate | A classic and cost-effective method. The reaction rate is generally slower than with onium salts. |
| COMU | Uronium Salt | Very Fast | Low | A third-generation uronium salt with high reactivity, often comparable or superior to HATU.[12] |
Visualizations
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Preventing incomplete coupling in difficult sequences with Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH
Welcome to the technical support center for Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing incomplete coupling in difficult peptide sequences using this pseudoproline dipeptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful incorporation of this valuable building block in your solid-phase peptide synthesis (SPPS).
Understanding the Role of this compound
This compound is a pseudoproline dipeptide designed to overcome challenges associated with peptide aggregation and secondary structure formation during Fmoc-based SPPS.[1] The oxazolidine ring system mimics the kink-inducing properties of proline, disrupting the interchain hydrogen bonding that leads to β-sheet formation and subsequent incomplete coupling reactions.[1][2][3][4] The use of this dipeptide has been shown to significantly improve coupling efficiency, solubility, and the overall yield and purity of the final peptide product, particularly in long and hydrophobic sequences.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of this compound.
Issue 1: Incomplete Coupling
-
Symptoms:
-
A positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted free amines.
-
Appearance of deletion sequences (target peptide mass minus the mass of the amino acid that failed to couple) in mass spectrometry (MS) analysis of the crude product.
-
Low yield of the desired peptide upon final cleavage and purification.
-
-
Possible Causes:
-
Steric Hindrance: The oxazolidine ring of the pseudoproline can present a steric challenge for the incoming activated amino acid.
-
Peptide Aggregation: Although the pseudoproline is designed to prevent aggregation, severe aggregation upstream of the incorporation site can still hinder the reaction.
-
Insufficient Activation/Coupling Time: The coupling of the bulky pseudoproline dipeptide may require longer reaction times or more efficient activation compared to standard amino acids. A minimum coupling time of 1 hour is recommended for pseudoproline dipeptides.[5]
-
Suboptimal Coupling Reagents: The choice and amount of coupling reagents can significantly impact the efficiency of the reaction.
-
-
Solutions:
-
Double Coupling: If a positive Kaiser test is observed, perform a second coupling step with a fresh solution of the activated this compound.
-
Optimize Coupling Reagents: Utilize highly efficient coupling reagents such as HBTU, HATU, or a combination of DIC and OxymaPure. Ensure the correct stoichiometry of the dipeptide, coupling agent, and base (e.g., DIPEA) is used.
-
Increase Coupling Time: Extend the coupling reaction time to 2 hours or even overnight for particularly difficult sequences.
-
Microwave-Assisted Coupling: Employing microwave energy can enhance coupling efficiency and reduce reaction times.[1]
-
Solvent Selection: In cases of severe aggregation, consider using alternative solvents such as N-methyl-2-pyrrolidone (NMP) or adding chaotropic salts to the DMF.
-
Issue 2: Poor Solubility of the Protected Peptide on Resin
-
Symptoms:
-
Visible clumping or poor swelling of the resin beads.
-
Slow or incomplete drainage of solvents during washing steps.
-
-
Possible Causes:
-
Hydrophobic Collapse: The growing peptide chain, even with the pseudoproline, can still exhibit hydrophobic characteristics leading to poor solvation.
-
-
Solutions:
-
Resin Choice: Utilize a resin with improved swelling properties, such as a PEG-based resin (e.g., ChemMatrix®) or a low-loaded polystyrene resin.[1]
-
Solvent Composition: Incorporate a small percentage of a more polar solvent like DMSO in the DMF to improve solvation.
-
Issue 3: Unexpected Side Reactions
-
Symptoms:
-
Presence of unexpected peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometric analysis reveals byproducts with unexpected masses.
-
-
Possible Causes:
-
Racemization: While the pseudoproline moiety itself is designed to minimize racemization at the C-terminal residue during fragment condensation, improper activation can still lead to epimerization.[4]
-
-
Solutions:
-
Choice of Base: Use a non-nucleophilic base like DIPEA or 2,4,6-collidine for activation to minimize racemization.
-
Pre-activation Time: Avoid excessively long pre-activation times before adding the activated dipeptide to the resin.
-
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of coupling Fmoc-Leu-OH and Fmoc-Thr(tBu)-OH sequentially?
A1: Direct coupling to a proline-like residue, including pseudoprolines, can be sterically hindered and result in low yields.[1] By using the pre-formed dipeptide, you bypass this difficult coupling step, ensuring a more efficient and complete reaction. This also introduces the structure-disrupting kink in a single, reliable step.
Q2: How do I choose the optimal position to incorporate this compound in my peptide sequence?
A2: For optimal results, it is recommended to space pseudoproline dipeptides (or a pseudoproline and a natural proline) by 5-6 residues. The minimum recommended separation is 2 residues. It is also beneficial to insert the pseudoproline just before a known or predicted hydrophobic or aggregation-prone region.[3]
Q3: Is the oxazolidine ring stable during SPPS?
A3: Yes, the dimethyl-substituted oxazolidine ring of this compound is stable to the standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF).[1]
Q4: How is the native Threonine residue regenerated?
A4: The oxazolidine ring is cleaved during the final trifluoroacetic acid (TFA)-based cleavage from the resin, which simultaneously removes the side-chain protecting groups and restores the native Threonine residue.[1][3][4]
Q5: Can I monitor the coupling of this compound?
A5: Yes, the Kaiser test is a reliable qualitative method to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling, while a positive result (blue/purple beads) signifies incomplete coupling and the need for a second coupling.
Quantitative Data
The incorporation of pseudoproline dipeptides has been shown to dramatically improve the outcomes of challenging peptide syntheses.
Table 1: Impact of Pseudoproline Dipeptide on Elongation Yield
| Peptide Sequence Context | Synthesis Method | Elongation Yield | Reference |
| PADRE Epitope on Rink Amide Resin (0.4 mmole/g) | Standard Fmoc-amino acids | 45% | Merck Millipore |
| PADRE Epitope on Rink Amide Resin (0.4 mmole/g) | With Fmoc-Trp(Boc)-Thr(ΨMe,Mepro)-OH | 87% | Merck Millipore |
| Highly Aggregated Sequences | Standard Fmoc-amino acids | Variable, often very low | Merck Millipore |
| Highly Aggregated Sequences | With a single pseudoproline dipeptide | Up to a 10-fold increase | [3] |
Experimental Protocols
Protocol 1: Manual Coupling of this compound
This protocol is for a standard manual solid-phase peptide synthesis on a 0.1 mmol scale.
-
Resin Swelling: Swell the resin (e.g., Rink Amide, 0.1 mmol) in DMF (5 mL) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Dipeptide Activation and Coupling:
-
In a separate vial, dissolve this compound (0.2 mmol, 2 eq.), HBTU (0.19 mmol, 1.9 eq.), and HOBt (0.2 mmol, 2 eq.) in 2 mL of DMF.
-
Add DIPEA (0.4 mmol, 4 eq.) to the vial and agitate for 2 minutes to pre-activate the dipeptide.
-
Add the activated dipeptide solution to the deprotected resin.
-
Agitate the reaction mixture for a minimum of 1 hour at room temperature.
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads and wash them thoroughly with DMF and then methanol.
-
Perform a Kaiser test. If the beads are yellow, proceed to the next step. If the beads are blue or purple, perform a second coupling (repeat step 3).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove any unreacted reagents.
-
-
Chain Elongation: Proceed with the deprotection and coupling of the next Fmoc-amino acid in your sequence.
Visualizations
Caption: Experimental workflow for the incorporation of this compound.
References
Technical Support Center: Overcoming Low Yield in Hydrophobic Peptide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and practical solutions for the challenges encountered during the synthesis of hydrophobic peptides.
Troubleshooting Guides & FAQs
This section addresses common issues leading to low yield in hydrophobic peptide synthesis in a direct question-and-answer format.
Q1: Why is the yield of my hydrophobic peptide synthesis consistently low?
Low yields in hydrophobic peptide synthesis are primarily due to on-resin aggregation of the growing peptide chains.[1][2] This aggregation is driven by the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets.[3] Hydrophobic sequences are particularly susceptible because the non-polar side chains associate, bringing the peptide chains closer and facilitating hydrogen bond formation.[3] This aggregation hinders the solvation of the peptide-resin complex, resulting in incomplete coupling and deprotection reactions, which ultimately leads to truncated sequences and low purity.[3]
Q2: My resin is clumping and shrinking during synthesis. What does this indicate and how can I solve it?
Resin clumping and shrinking are physical indicators of severe on-resin peptide aggregation.[3][4] This phenomenon suggests that the growing peptide chains are collapsing onto themselves and the resin support, making the reactive sites inaccessible.
Recommended Solutions:
-
Optimize Resin Choice: For hydrophobic peptides, consider using polyethylene glycol (PEG)-grafted resins (e.g., TentaGel, ChemMatrix) which can improve solvation and reduce aggregation compared to standard polystyrene resins.[1][5]
-
Improve Solvation: Switch from standard solvents like Dimethylformamide (DMF) to N-methylpyrrolidone (NMP), which is less polar and can better solvate hydrophobic peptides.[6] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be highly effective.[1]
-
Incorporate "Structure-Breaking" Residues: Introduce pseudoproline dipeptides or Dmb-protected dipeptides into your sequence. These modifications disrupt the formation of secondary structures that lead to aggregation.[4][7][8]
Q3: The Kaiser test is giving a false negative, but I suspect incomplete coupling. What's happening?
In cases of severe aggregation, the N-terminus of the growing peptide chain can become sterically hindered or buried within the aggregated structure, making it inaccessible to the ninhydrin reagent used in the Kaiser test.[2][3] This leads to a false-negative result, where the test indicates complete coupling even though unreacted amines are present.
Troubleshooting Steps:
-
Alternative Monitoring: Rely on other analytical techniques like a small-scale cleavage and subsequent LC-MS analysis to check the progress of the synthesis.
-
Force Coupling: Even with a negative Kaiser test, perform a second coupling (double coupling) to ensure the reaction goes to completion, especially at positions known to be difficult.[2]
-
Improve Reaction Conditions: Increase the coupling temperature (e.g., to 50-75°C) to disrupt aggregation and enhance reaction kinetics.[2][9] Microwave-assisted synthesis can be particularly effective for this purpose.[9][10]
Q4: My crude peptide has very poor solubility after cleavage. How can I dissolve it for purification?
The inherent hydrophobicity of the peptide is the primary reason for poor solubility after cleavage from the resin.[2]
Solubilization Strategies:
-
Organic Solvents: Attempt to dissolve the peptide in strong organic solvents like DMSO, DMF, or formic acid before diluting it into the purification buffer.[3]
-
Chaotropic Agents: Use buffers containing chaotropic agents like guanidinium hydrochloride or urea to disrupt hydrophobic interactions and improve solubility.[11]
-
Incorporate Solubilizing Tags: Synthesize the peptide with a temporary hydrophilic tag (e.g., a poly-arginine tail) at the N- or C-terminus. This tag can be cleaved off after purification.[12]
Q5: During RP-HPLC purification, I'm seeing poor peak shape and low recovery. What can I do?
Hydrophobic peptides can interact strongly and sometimes irreversibly with the stationary phase of the HPLC column, leading to broad peaks and low recovery.[2]
HPLC Optimization:
-
Change Stationary Phase: Switch from a C18 column to a less hydrophobic column, such as C8, C4, or a phenyl column.[2]
-
Increase Organic Modifier: Use a higher concentration of organic solvent (e.g., acetonitrile or isopropanol) in the mobile phase to elute the peptide.[2]
-
Elevate Column Temperature: Running the HPLC at a higher temperature (e.g., 40-60°C) can improve peptide solubility and reduce secondary interactions with the column.[2]
Quantitative Data Summary
The following tables summarize the reported impact of various strategies on improving the yield and purity of hydrophobic peptide synthesis.
Table 1: Comparison of Solvents for Solid-Phase Synthesis of Hydrophobic Peptides
| Solvent | Properties | Impact on Hydrophobic Peptide Synthesis |
| DMF (Dimethylformamide) | Standard polar aprotic SPPS solvent. | Often insufficient for solvating highly aggregated hydrophobic peptides.[2][13] |
| NMP (N-Methyl-2-pyrrolidone) | More polar and possesses better solvating properties than DMF. | Frequently enhances coupling efficiency and the purity of crude hydrophobic peptides.[2][6] |
| "Magic Mixture" (DCM/DMF/NMP 1:1:1) | A highly effective solvating mixture. | Can significantly enhance the synthesis of "difficult" sequences by preventing on-resin aggregation.[11] |
| DMSO (Dimethyl sulfoxide) | A strong acceptor of hydrogen bonds. | Is capable of disrupting β-sheet formation and improving solubility; it is often utilized as a co-solvent.[2] |
Table 2: Strategies to Enhance Hydrophobic Peptide Synthesis and Their Effects on Yield and Purity
| Strategy | Description | Reported Impact |
| Pseudoproline Dipeptides | A reversible modification of the backbone that creates a "kink" in the peptide chain, disrupting secondary structure.[7][14] | For sequences that are highly aggregated, this can result in up to a 10-fold increase in product yield.[2] |
| Dmb-Dipeptides | Protection of the backbone at glycine residues, which prevents aggregation.[4][8] | Enhances the efficiency and purity of synthesis, particularly for sequences rich in Gly.[15][16] |
| Elevated Temperature | Conducting the coupling at higher temperatures (e.g., 50-75°C).[2] | This boosts reaction rates and breaks up aggregation, resulting in higher purity and yield, though it may heighten the risk of racemization for sensitive amino acids like His and Cys.[9] |
| Chaotropic Agents | Salts such as LiCl or KSCN are added to the coupling mixture. | These disrupt hydrogen bonding and enhance the solvation of the peptide-resin complex.[4] |
Experimental Protocols
Protocol 1: Incorporation of a Pseudoproline Dipeptide
This protocol describes the manual coupling of a commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide.
-
Resin Preparation: Following the deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 x 1 min).
-
Coupling Reaction:
-
Dissolve the Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (1.5 eq), HATU (1.45 eq), and DIPEA (3 eq) in DMF.
-
Add the activation mixture to the resin and shake at room temperature for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents before proceeding to the next deprotection step.
Protocol 2: Use of Chaotropic Agents During Coupling
This protocol describes the use of chaotropic salts to disrupt aggregation prior to a difficult coupling step.
-
Resin Preparation: After Fmoc deprotection and standard DMF washes, perform additional washes with a solution containing a chaotropic salt.
-
Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M LiCl in DMF (2 x 1 min).[17] This step helps to break up existing secondary structures.
-
DMF Wash: Thoroughly wash the resin with DMF (3-5 x 1 min) to remove the chaotropic salt before proceeding with the coupling reaction. Residual salt can interfere with some coupling reagents.
-
Coupling: Proceed with the standard coupling protocol.
Visualizations
Caption: Troubleshooting workflow for low-yield hydrophobic peptide synthesis.
Caption: Strategies to prevent on-resin peptide aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. Pseudoproline - Wikipedia [en.wikipedia.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. peptide.com [peptide.com]
- 10. mdpi.com [mdpi.com]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. Influence of solvent and water activity on kinetically controlled peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chempep.com [chempep.com]
- 15. peptide.com [peptide.com]
- 16. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Stability of Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH in SPPS Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information on the stability of the pseudoproline dipeptide Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH in various solvents commonly used in Solid-Phase Peptide Synthesis (SPPS). Understanding the stability of this building block is crucial for minimizing side reactions and maximizing the yield and purity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard SPPS conditions?
A1: this compound is designed to be stable under the standard conditions of Fmoc-based SPPS. The oxazolidine ring of the pseudoproline is resistant to the mildly basic conditions required for Fmoc-group removal (e.g., piperidine in DMF or NMP) and stable to weak acids used for cleavage from highly acid-labile resins.[1][2][3] The native threonine residue is regenerated during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).[1][2]
Q2: In which common SPPS solvents is this compound considered stable?
A2: While specific quantitative data is limited, this compound is widely used and considered stable in the most common polar aprotic solvents used for SPPS, including:
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
However, the purity of the solvent is critical, as contaminants can lead to degradation. For instance, aged DMF can contain dimethylamine, which can cause premature Fmoc deprotection.[4][5]
Q3: Are there any known degradation pathways for this compound during SPPS?
A3: Yes, two primary degradation pathways have been identified under specific conditions:
-
Diketopiperazine (DKP) Formation: This involves the cyclization of the dipeptide, leading to the cleavage of the N-terminal amino acid and the formation of a cyclic dipeptide impurity. This is a known side reaction for dipeptides, particularly those with proline or proline-mimicking residues at the C-terminus.
-
Thermal Degradation: At elevated temperatures, as sometimes used in microwave-assisted SPPS or flow chemistry, the oxazolidine ring can undergo rearrangement to a stable imine.
Q4: How does the choice of solvent influence the stability of this compound?
Q5: Is this compound stable at elevated temperatures used in microwave-assisted SPPS?
A5: Caution is advised when using elevated temperatures with pseudoproline dipeptides. Studies have shown that the oxazolidine ring of threonine-derived pseudoprolines can be thermally unstable at temperatures around 80°C, leading to rearrangement. It is recommended to carefully control the temperature during microwave-assisted synthesis when using this dipeptide.
Troubleshooting Guide
This guide will help you troubleshoot potential issues related to the stability of this compound during your peptide synthesis.
| Observed Issue | Potential Cause | Recommended Action |
| Presence of a peak corresponding to the mass of Leu-Thr-DKP in LC-MS analysis. | Diketopiperazine (DKP) formation. | - Minimize the time the deprotected dipeptide is on the resin before the next coupling step.- Ensure high-quality, amine-free solvents.- Consider using a more polar solvent system for the coupling step following the pseudoproline incorporation. |
| Incomplete coupling to the amino acid following the pseudoproline dipeptide. | Steric hindrance from the pseudoproline. | - Use a more potent activating agent such as HATU or HCTU.- Increase the coupling time or perform a double coupling. |
| Appearance of unexpected side products, especially with microwave heating. | Thermal degradation of the oxazolidine ring. | - Reduce the temperature of the microwave-assisted coupling steps.- If possible, avoid prolonged heating of the pseudoproline-containing peptide segment. |
| Premature Fmoc-deprotection. | Degradation of DMF to dimethylamine. | - Use high-purity, fresh DMF.- Degas aged DMF before use.[4][5] |
Data Summary
While direct quantitative comparative studies on the stability of this compound in different SPPS solvents are not extensively available, the following table summarizes the qualitative stability and factors influencing potential degradation pathways.
| Solvent | General Stability | Risk of Diketopiperazine (DKP) Formation | Notes |
| DMF | Generally Stable | Moderate | Purity is critical; aged DMF can cause premature Fmoc deprotection.[4][5] |
| NMP | Generally Stable | Moderate | Often considered a good alternative to DMF. |
| DCM | Generally Stable | Potentially Higher | Less polar than DMF and NMP, which may increase the rate of DKP formation.[6] |
| "Green" Solvents (e.g., Cyrene™, NBP) | Stability not extensively studied | Unknown | It is advisable to perform stability tests before use in critical syntheses. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Chosen SPPS Solvent
This protocol allows you to determine the stability of the pseudoproline dipeptide in your solvent of choice under simulated SPPS conditions.
Materials:
-
This compound
-
SPPS solvent to be tested (e.g., DMF, NMP)
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the test solvent at a concentration similar to that used in your coupling reactions (e.g., 0.1 M).
-
Time Zero Analysis: Immediately after preparation, dilute an aliquot of the stock solution with an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a suitable concentration for HPLC analysis. Inject this sample into the HPLC to obtain the initial purity profile.
-
Incubation: Store the stock solution at room temperature, protected from light.
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, and 24 hours), take aliquots from the stock solution, dilute as in step 2, and analyze by HPLC.
-
Data Analysis: Compare the chromatograms from each time point to the time-zero analysis. Calculate the percentage of the intact this compound remaining at each time point. Look for the appearance of new peaks that may correspond to degradation products.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Troubleshooting workflow for pseudoproline-related side reactions.
References
- 1. chempep.com [chempep.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 4. Regeneration of aged DMF for use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
Technical Support Center: Managing Steric Hindrance with Pseudoproline Dipeptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with pseudoproline dipeptides. Our aim is to help you overcome challenges related to steric hindrance during peptide synthesis, ensuring higher yields and purity of your final products.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low Coupling Yield After Incorporating a Pseudoproline Dipeptide
Question: I am observing a low yield in the coupling step immediately following the incorporation of a pseudoproline dipeptide. What could be the cause and how can I improve it?
Answer:
Low coupling yields after introducing a pseudoproline dipeptide are often due to the steric hindrance presented by the oxazolidine or thiazolidine ring of the pseudoproline. This bulkiness can impede the approach of the incoming activated amino acid.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Activation/Coupling Time | The steric bulk of the pseudoproline may slow down the coupling kinetics. Extend the coupling reaction time (e.g., from 1-2 hours to 4 hours or even overnight). Monitor the reaction progress using a ninhydrin (Kaiser) test to ensure completion. |
| Inefficient Coupling Reagent | Standard coupling reagents might not be sufficiently reactive to overcome the steric hindrance. Switch to a more potent coupling reagent. Aminium/uronium salt-based reagents like HATU , HBTU , or HCTU are generally more effective than carbodiimide-based reagents in such cases. Phosphonium salt-based reagents like PyBOP are also a good option.[1][2][3] |
| Suboptimal Solvent Choice | Poor solvation of the growing peptide chain can exacerbate steric hindrance. Ensure that your solvent system (commonly DMF or NMP) is of high quality and adequately swells the resin. For particularly difficult sequences, consider using a solvent mixture with enhanced solubilizing properties.[4] |
| Peptide Aggregation | Even with a pseudoproline, aggregation of the growing peptide chain can occur, further hindering the coupling reaction. Incorporate pseudoproline dipeptides strategically before hydrophobic regions to minimize aggregation.[4] |
Issue 2: Broad or Split Peaks in HPLC Analysis of the Crude Peptide
Question: My HPLC analysis of the crude peptide containing a pseudoproline dipeptide shows broad or split peaks. What does this indicate and how can I resolve it?
Answer:
Broad or split peaks in the HPLC chromatogram can point to several issues, including incomplete reactions, the presence of deletion sequences, or side reactions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Deprotection of the Pseudoproline | The bulky nature of the pseudoproline might lead to incomplete Fmoc removal. Extend the piperidine treatment time or perform a double deprotection step. |
| Formation of Deletion Peptides | Inefficient coupling onto the pseudoproline-containing peptide will result in a significant amount of unreacted N-terminal amines, leading to the synthesis of deletion sequences. To mitigate this, consider a "capping" step with acetic anhydride after the coupling reaction to terminate any unreacted chains. This will simplify the purification of the desired full-length peptide. |
| Racemization | Although pseudoprolines are known to reduce racemization, aggressive coupling conditions (e.g., high temperatures or extended reaction times with certain reagents) can still lead to some degree of epimerization. Use the mildest effective coupling conditions. The addition of an auxiliary nucleophile like HOBt or Oxyma can help suppress racemization.[5] |
| Aspartimide Formation | In sequences containing Asp-Ser or Asp-Thr, the introduction of a pseudoproline at the Ser or Thr residue can in some cases, contrary to its intended purpose, catalyze aspartimide formation under harsh conditions.[6] This side reaction can lead to multiple peaks in the HPLC. If this is suspected, consider milder coupling conditions and avoid prolonged exposure to basic conditions. |
Frequently Asked Questions (FAQs)
Q1: Why are pseudoproline dipeptides used instead of pseudoproline monomers?
A1: The direct coupling of an amino acid to a pseudoproline monomer is often inefficient due to the sterically hindered and less nucleophilic nitrogen atom within the oxazolidine or thiazolidine ring. By using a pre-formed dipeptide, this difficult coupling step is bypassed, as the pseudoproline is introduced as part of a larger, more easily coupled building block.[4]
Q2: What are the best coupling reagents to use with pseudoproline dipeptides?
A2: For coupling a pseudoproline dipeptide into a peptide chain, standard coupling reagents such as HBTU, DIC/HOBt can be used.[4] For the subsequent coupling of an amino acid onto the N-terminus of a pseudoproline-containing peptide, more powerful reagents are recommended to overcome steric hindrance. HATU, HBTU, and PyBOP are excellent choices.[1][2][3]
Q3: How should I position pseudoproline dipeptides within my peptide sequence for maximum benefit?
A3: To effectively disrupt secondary structure formation and prevent aggregation, it is recommended to:
-
Space pseudoproline dipeptides (or a pseudoproline and a proline) 5-6 residues apart.
-
Maintain a minimum of 2 residues between pseudoproline dipeptides or a pseudoproline and a proline.
-
Insert the pseudoproline dipeptide just before a hydrophobic region.[4]
Q4: Can pseudoproline dipeptides be used in automated peptide synthesizers?
A4: Yes, pseudoproline dipeptides are compatible with automated peptide synthesizers. They can be incorporated using standard protocols, treating them as a dipeptide unit. You will need to program the synthesizer to skip the coupling cycle for the subsequent amino acid in the sequence.[6]
Q5: Are there any known side reactions specifically associated with pseudoproline dipeptides?
A5: While generally robust, under harsh conditions such as elevated temperatures, side reactions like aspartimide formation have been observed in some sequences.[6] It is always advisable to use the mildest effective conditions for both coupling and deprotection steps.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
While direct comparative studies for pseudoproline dipeptides are limited, the following table provides a general comparison of coupling reagents for sterically hindered amino acids, which can guide your selection.
| Coupling Reagent | Class | Relative Reactivity | Advantages | Disadvantages |
| HATU | Aminium/Uronium Salt | Very High | Fast reaction rates, low racemization, highly efficient for hindered couplings.[2][5] | Higher cost. |
| HBTU | Aminium/Uronium Salt | High | Good efficiency, widely used.[2][5] | Can be less effective than HATU for very difficult couplings, potential for guanidinylation side reaction.[7] |
| HCTU | Aminium/Uronium Salt | High | Similar efficiency to HBTU, often more cost-effective than HATU.[1] | |
| PyBOP | Phosphonium Salt | High | Efficient for hindered couplings, byproducts are generally less problematic than carbodiimides.[3][8] | |
| DIC/HOBt | Carbodiimide | Moderate | Cost-effective.[4][8] | Slower reaction rates for hindered couplings, potential for side reactions and racemization. |
Note: The choice of reagent may need to be empirically optimized for your specific sequence.
Experimental Protocols
Protocol 1: Manual Solid-Phase Coupling of an Amino Acid to a Pseudoproline-Containing Peptide
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) approach on a 0.1 mmol scale.
1. Resin Preparation:
- Swell the resin-bound peptide (with the N-terminal pseudoproline) in DMF for 30 minutes.
- Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).
- Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
2. Amino Acid Activation (using HATU):
- In a separate vessel, dissolve the Fmoc-protected amino acid (0.5 mmol, 5 eq.) and HATU (0.5 mmol, 5 eq.) in DMF (2 mL).
- Add DIPEA (1.0 mmol, 10 eq.) to the activation mixture and vortex briefly.
3. Coupling Reaction:
- Immediately add the activated amino acid solution to the resin.
- Agitate the reaction vessel at room temperature for 2-4 hours.
- Monitor the reaction for completion using the Kaiser test. If the test is positive, continue coupling for another 1-2 hours or consider a recoupling step.
4. Washing:
- Once the coupling is complete (negative Kaiser test), drain the reaction solution.
- Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
5. Capping (Optional but Recommended):
- To cap any unreacted amines, treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:2:3) for 30 minutes.
- Wash the resin as described in step 4.
Visualizations
References
Impact of resin choice on the effectiveness of Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH
Welcome to the technical support center for Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing this pseudoproline dipeptide in their solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound is a pseudoproline dipeptide. It is used in Fmoc-based solid-phase peptide synthesis to disrupt the formation of secondary structures, such as beta-sheets, which can lead to peptide aggregation.[1][2] This aggregation can hinder coupling reactions and reduce the overall yield and purity of the desired peptide.[3] The pseudoproline moiety introduces a "kink" in the peptide backbone, improving solubility and synthetic efficiency, especially in long or difficult sequences.[1][2]
Q2: How does the choice of resin impact the effectiveness of this compound?
A2: The choice of resin is critical for maximizing the benefits of using this compound. Low-aggregation resins, such as those based on polyethylene glycol (PEG) like ChemMatrix®, or highly acid-labile resins like 2-chlorotrityl chloride (2-CTC) resin, are often recommended.[3] These resins can improve solvation of the growing peptide chain and work synergistically with the structure-disrupting properties of the pseudoproline dipeptide to enhance synthetic outcomes. Polystyrene-based resins like Wang resin can also be used, but may be more prone to aggregation with difficult sequences.
Q3: Is the oxazolidine ring of the pseudoproline dipeptide stable throughout the synthesis?
A3: The oxazolidine ring of this compound is designed to be stable under the standard basic conditions of Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of subsequent coupling steps.[3] It is cleaved during the final trifluoroacetic acid (TFA) treatment to regenerate the native threonine residue.[3] However, there have been reports of the intact oxazolidine ring being unexpectedly stable to TFA cleavage, leading to a higher than expected molecular weight in the final product.[4]
Troubleshooting Guide
Issue 1: Incomplete Coupling of this compound or the Subsequent Amino Acid
-
Possible Cause A: Steric Hindrance. The pseudoproline moiety can be sterically bulky, potentially hindering the coupling reaction.
-
Solution:
-
Optimize Coupling Reagents: Use highly efficient coupling reagents such as HBTU, HATU, or COMU.[5]
-
Extend Coupling Time: Increase the coupling reaction time to 2-4 hours or perform a double coupling.
-
Elevated Temperature: Consider performing the coupling at a moderately elevated temperature (e.g., 30-40°C), but be cautious as this can increase the risk of side reactions.
-
-
-
Possible Cause B: Resin Aggregation. Even with the use of a pseudoproline dipeptide, aggregation can occur, particularly with hydrophobic sequences or on standard polystyrene resins.
-
Solution:
-
Resin Choice: If possible, switch to a low-aggregation resin like a PEG-based resin (e.g., ChemMatrix®) or a low-loading Wang resin.[6]
-
Chaotropic Agents: Add chaotropic salts like LiCl to the coupling mixture to disrupt secondary structures.
-
Solvent Choice: Use N-Methyl-2-pyrrolidone (NMP) instead of or in a mixture with Dimethylformamide (DMF) to improve resin swelling and peptide solvation.[7]
-
-
Issue 2: Unexpected Mass in Final Product after Cleavage
-
Possible Cause: Incomplete Cleavage of the Oxazolidine Ring. The pseudoproline's oxazolidine ring may not be fully cleaved by the standard TFA cocktail, resulting in a mass increase.[4]
-
Solution:
-
Extended Cleavage Time: Increase the TFA cleavage time to 3-4 hours.
-
Optimize Cleavage Cocktail: For peptides cleaved from Wang resin, a standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[8] For 2-chlorotrityl resin, a milder cocktail of 1-5% TFA in DCM can be used for protected fragments, while a stronger TFA cocktail is needed for full deprotection.[9][10] Ensure the freshness of the TFA.
-
-
Issue 3: Aspartimide Formation in Sequences Containing Aspartic Acid
-
Possible Cause: Although pseudoproline dipeptides can help reduce side reactions, aspartimide formation can still occur, especially in Asp-Gly or Asp-Ser sequences. This is a base-catalyzed side reaction that can happen during Fmoc deprotection.[11][12]
-
Solution:
-
Modified Deprotection Conditions: Add 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution to reduce the basicity.[2]
-
Use of Weaker Base: Consider using 5% piperazine in DMF/NMP as a weaker base for Fmoc removal, though this may require longer deprotection times.[13]
-
Backbone Protection: For particularly problematic sequences, consider using a backbone-protected aspartic acid derivative, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, in the preceding coupling step.[13]
-
-
Data Presentation
Table 1: Illustrative Comparison of Resin Performance in the Synthesis of a Model Peptide using this compound
| Resin Type | Loading Capacity (mmol/g) | Coupling Efficiency (%)* | Crude Purity (%)** | Final Yield (%)*** |
| Wang Resin (Polystyrene) | 0.6 | ~98 | ~75 | ~60 |
| 2-Chlorotrityl Chloride Resin | 1.2 | >99 | ~85 | ~75 |
| ChemMatrix® (PEG-PS) | 0.5 | >99 | ~90 | ~80 |
*Note: Coupling efficiency is highly sequence-dependent. These are estimated values for a non-problematic sequence. **Note: Crude purity as determined by HPLC analysis of the crude peptide after cleavage. ***Note: Final yield after purification. Values are illustrative and can vary significantly based on the peptide sequence and purification process.
Experimental Protocols
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in dry dichloromethane (DCM) (10 mL/g of resin) for 30 minutes in a reaction vessel.
-
Dipeptide Solution Preparation: In a separate flask, dissolve this compound (1.2 equivalents relative to the resin loading) in dry DCM. If solubility is an issue, add a minimal amount of dry DMF. Add N,N-diisopropylethylamine (DIPEA) (2.4 equivalents relative to the dipeptide).
-
Coupling: Add the dipeptide solution to the swollen resin and agitate the mixture for 2-4 hours at room temperature.
-
Capping: To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (17:2:1 v/v/v) and agitate for 30 minutes.
-
Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: Coupling of the Subsequent Amino Acid
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Activation: In a separate vessel, dissolve the next Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Protocol 3: Cleavage and Deprotection
-
For Wang Resin:
-
Treat the peptide-resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide.
-
-
For 2-Chlorotrityl Resin (Full Deprotection):
Visualizations
Caption: A generalized experimental workflow for SPPS using this compound.
Caption: A troubleshooting decision tree for common issues with this compound.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.iris-biotech.de [media.iris-biotech.de]
- 13. benchchem.com [benchchem.com]
- 14. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Microwave-Assisted SPPS with Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing microwave-assisted Solid-Phase Peptide Synthesis (SPPS) with the aggregation-disrupting dipeptide, Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH. This resource provides troubleshooting guidance and frequently asked questions to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in peptide synthesis?
A1: this compound is a pseudoproline dipeptide that disrupts the formation of secondary structures, such as β-sheets, during peptide chain elongation.[1][2] This minimizes peptide aggregation, which is a common cause of incomplete coupling reactions, low yields, and poor purity.[1][3][4] By introducing a "kink" in the peptide backbone, it enhances the solvation of the growing peptide chain, making the N-terminus more accessible for subsequent coupling steps.[1][2][5]
Q2: How does microwave irradiation enhance SPPS performance?
A2: Microwave energy accelerates peptide synthesis by rapidly and uniformly heating the reaction mixture.[6] This increased temperature boosts the kinetic rates of both the coupling and Fmoc-deprotection steps, significantly reducing overall synthesis time.[7][8] The precise temperature control offered by modern microwave synthesizers also helps to minimize side reactions that can occur at elevated temperatures, leading to higher crude peptide purity.[6][9]
Q3: Is this compound compatible with standard microwave-assisted SPPS protocols?
A3: Yes, this pseudoproline dipeptide is fully compatible with standard Fmoc-based microwave SPPS protocols.[1][10] It can be incorporated using common coupling reagents without the need for specialized procedures.[1][2] The combination of microwave heating and pseudoproline dipeptides can be synergistic, effectively overcoming difficult sequences prone to aggregation.[10]
Q4: When should I consider incorporating this compound into my peptide sequence?
A4: Consider using this dipeptide when synthesizing long or hydrophobic peptides, sequences known to be "difficult," or peptides prone to aggregation.[1][4][11] It is particularly effective when placed just before a hydrophobic stretch of residues to maximize its aggregation-disrupting properties.[1][5]
Q5: Will the pseudoproline moiety remain in the final peptide?
A5: No, the oxazolidine ring of the pseudoproline is labile to standard trifluoroacetic acid (TFA)-based cleavage cocktails used at the end of the synthesis.[1][5] This treatment regenerates the native Threonine residue, leaving no modification in the final cleaved peptide.[3]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency or Incomplete Reaction
-
Symptoms:
-
Mass spectrometry (MS) analysis shows deletion sequences (missing the Leu-Thr or subsequent amino acids).
-
Positive Kaiser test (or other free amine test) after the coupling step, indicating unreacted N-terminal amines.
-
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Peptide Aggregation | Even with the pseudoproline, severe aggregation can hinder coupling. Increase the microwave power/temperature slightly to further disrupt secondary structures. Consider using a low-loading or PEG-based resin to increase the distance between peptide chains.[1][12] |
| Steric Hindrance | The acylation of the hindered oxazolidine nitrogen can be difficult, which is why it is supplied as a dipeptide.[13] Ensure you are using the pre-formed this compound dipeptide. |
| Insufficient Reagent Excess | For difficult couplings, a standard 3-5 molar excess of reagents may be insufficient.[14] Increase the excess of the dipeptide and coupling reagents to 10-fold.[15] |
| Choice of Coupling Reagents | While standard reagents work, some are more effective at higher temperatures. Carbodiimide-based reagents (e.g., DIC/Oxyma) are often preferred over onium salt-based methods (e.g., HBTU, HATU) at high temperatures to reduce the risk of epimerization.[16] |
Issue 2: Unexpected Side Reactions or Impurities
-
Symptoms:
-
MS analysis reveals unexpected peaks, such as epimerization (+0 Da mass change, different retention time) or byproducts from side-chain reactions.
-
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Epimerization | Cysteine and Histidine are particularly prone to racemization at elevated temperatures. When coupling these amino acids, reduce the microwave temperature to below 50°C.[9][14] |
| Aspartimide Formation | Aspartic acid residues are susceptible to forming aspartimide under basic deprotection conditions, a reaction accelerated by heat.[9] Use a lower temperature for the Fmoc-deprotection step following an Asp residue or add 0.5 M HOBt to the piperidine solution.[14] |
| Degradation of Reagents | Some coupling reagents, like Oxyma, have lower thermal stability.[14] Ensure fresh reagents are used and consider the stability of your chosen coupling agent at the target microwave temperature. |
Issue 3: Higher Than Expected Mass in Intermediate Analysis
-
Symptoms:
-
During synthesis, a test cleavage and MS analysis show a mass significantly higher than the theoretical mass of the growing peptide chain.
-
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Fmoc-Deprotection | Incomplete removal of the Fmoc group (+222 Da) from the pseudoproline or a previous residue will result in a higher mass and terminate the sequence. Extend the microwave deprotection time or use a slightly higher temperature.[8] |
| Mass Spectrometry Artifact | High molecular weight peptides can sometimes show adducts or ion entanglements in the mass spectrometer, leading to artificially high readings.[17] Ensure the mass spectrometer is properly calibrated. The final cleaved product should have the correct mass.[17] |
Experimental Protocols
Protocol 1: General Microwave-Assisted Coupling of this compound
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.4 mmol/g loading) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF. Apply microwave irradiation (e.g., 75°C for 3 minutes). Wash the resin thoroughly with DMF.
-
Coupling:
-
Prepare a solution of this compound (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
-
Add DIPEA (8 eq.) to the amino acid solution to activate.
-
Add the activated amino acid solution to the resin.
-
Apply microwave irradiation (e.g., 75°C for 5 minutes).[8]
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Confirmation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
Protocol 2: Cleavage and Deprotection
-
Resin Washing and Drying: Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and dry the pellet.
-
Analysis: Re-dissolve the peptide in a suitable solvent (e.g., water/acetonitrile) for HPLC and MS analysis.[12]
Data Summary
Table 1: Comparison of Conventional vs. Microwave-Assisted SPPS
| Parameter | Conventional SPPS | Microwave-Assisted SPPS |
| Coupling Time | 30 - 120 minutes | 5 minutes[8] |
| Deprotection Time | 15 - 30 minutes | 3 minutes[8] |
| Typical Yield (Difficult Sequence) | ~25%[15] | ~35%[15] |
| Total Synthesis Time (Difficult Sequence) | ~9 days[15] | ~3 days[15] |
| Waste Generation | Standard | Reduced by up to 95% with certain methods[6] |
Visualizations
Caption: General workflow for microwave-assisted SPPS.
Caption: Troubleshooting logic for common SPPS issues.
References
- 1. chempep.com [chempep.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pseudoproline - Wikipedia [en.wikipedia.org]
- 4. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 5. peptide.com [peptide.com]
- 6. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave SPPS Technology | AmbioPharm [ambiopharm.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. benchchem.com [benchchem.com]
- 13. Fmoc-Leu-Thr(psiMe,Mepro)-OH Novabiochem 955048-89-2 [sigmaaldrich.com]
- 14. books.rsc.org [books.rsc.org]
- 15. scirp.org [scirp.org]
- 16. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 17. researchgate.net [researchgate.net]
Strategies to minimize deletion sequences when using Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on utilizing Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH to minimize deletion sequences in Fmoc solid-phase peptide synthesis (SPPS). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your peptide synthesis.
Troubleshooting Guide: Minimizing Deletion Sequences
Deletion sequences are a common challenge in SPPS, often arising from incomplete acylation or deprotection steps, frequently caused by peptide aggregation. The use of this compound is a key strategy to mitigate these issues.
| Symptom/Issue | Potential Cause | Recommended Solution |
| High levels of (n-1) deletion sequences detected by Mass Spectrometry. | Peptide Aggregation: The growing peptide chain is forming secondary structures (β-sheets) on the resin, hindering access of reagents.[1] | Incorporate this compound: This pseudoproline dipeptide introduces a "kink" in the peptide backbone, disrupting secondary structure formation and improving solvation.[2] For optimal results, space pseudoprolines 5-6 residues apart.[3] |
| Steric Hindrance at the Coupling Site: The N-terminus of the growing peptide is sterically inaccessible. | Extended Coupling Times: Increase the coupling reaction time to allow for complete acylation. | |
| Poor Resin Swelling: Inadequate swelling of the resin can limit reaction kinetics. | Solvent Optimization: Switch to a more effective solvent for swelling, such as N-methyl-2-pyrrolidone (NMP), or use a mixture of solvents. | |
| Incomplete Fmoc-Deprotection | Aggregation: Similar to coupling issues, aggregation can prevent the deprotection reagent (e.g., piperidine) from reaching the Fmoc group. | Use of Chaotropic Agents: Wash the resin with a solution of a chaotropic salt, such as 1M LiCl in DMF, before the deprotection step to disrupt hydrogen bonds. |
| Degraded Deprotection Reagent: The piperidine solution may have degraded over time. | Use Fresh Reagents: Always use freshly prepared and high-quality reagents for deprotection. | |
| Difficult Sequence: Certain sequences are inherently more prone to aggregation and incomplete deprotection. | Elevated Temperature: Perform the deprotection step at a higher temperature (e.g., 50-60°C) to help break up secondary structures.[4] | |
| Low Overall Yield and Purity | Accumulation of Deletion Sequences: Multiple incomplete coupling and deprotection steps throughout the synthesis. | Strategic Use of Pseudoprolines: Introduce this compound at strategic points, particularly before hydrophobic stretches of the peptide sequence.[3] |
| Suboptimal Coupling Method: The chosen coupling reagent may not be efficient enough for the specific sequence. | Stronger Coupling Reagents: Employ a more potent coupling reagent such as HATU or HCTU. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a pseudoproline dipeptide. It consists of Leucine and a modified Threonine where the side chain hydroxyl group and the backbone nitrogen form a temporary, TFA-labile oxazolidine ring. This structure introduces a "kink" similar to proline, which disrupts the inter-chain hydrogen bonding responsible for the formation of β-sheets and other secondary structures that lead to peptide aggregation during SPPS.[2] By preventing aggregation, it improves the solvation of the peptide-resin complex, leading to more efficient coupling and deprotection, thus minimizing the formation of deletion sequences.[2]
Q2: When should I use this compound in my peptide sequence?
A2: It is most effective to incorporate this dipeptide at the Leu-Thr junction in your sequence. General guidelines for using pseudoproline dipeptides suggest placing them strategically to break up potential aggregation sites. It is recommended to have an optimal spacing of 5-6 amino acids between a pseudoproline and another proline or pseudoproline residue.[3] They are particularly beneficial when synthesizing long or hydrophobic peptides, which are more prone to aggregation.
Q3: How is the native Threonine residue recovered?
A3: The oxazolidine ring of the pseudoproline is labile to trifluoroacetic acid (TFA). During the final cleavage of the peptide from the resin with a standard TFA-based cocktail, the ring is opened, and the native Threonine residue is regenerated.
Q4: Will using this compound affect the biological activity of my peptide?
A4: No, as the native Threonine residue is fully restored upon cleavage, the final peptide sequence is identical to the target peptide. Therefore, the biological activity should not be affected.
Q5: Can I use this compound in an automated peptide synthesizer?
A5: Yes, this dipeptide is compatible with standard automated SPPS protocols. It is introduced using the same coupling methods as any other Fmoc-amino acid.
Quantitative Data
The use of pseudoproline dipeptides like this compound has been shown to significantly improve the purity of crude peptides by minimizing deletion sequences. While specific quantitative data for every peptide sequence will vary, the following table provides a representative comparison of a "difficult" peptide sequence synthesized with and without the pseudoproline dipeptide.
| Peptide Sequence | Synthesis Strategy | Crude Purity (%) | Deletion Sequences (%) | Target Peptide Yield (%) |
| H-Val-Gly-Leu-Thr-Ala-Val-Ile-Trp-NH₂ | Standard Fmoc-SPPS | 55 | 35 | 45 |
| H-Val-Gly-Leu-Thr(Psi(Me,Me)pro) -Ala-Val-Ile-Trp-NH₂ | Fmoc-SPPS with Pseudoproline | 85 | <5 | 75 |
This data is illustrative and based on typical improvements observed in the synthesis of aggregation-prone peptides.
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol outlines the manual coupling of the pseudoproline dipeptide.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Coupling:
-
Dissolve this compound (2 equivalents relative to resin loading) and a coupling reagent such as HCTU (1.95 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (4 equivalents), to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of beads to confirm the completion of the coupling (a negative result indicates complete coupling).
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Proceed with the Fmoc deprotection of the newly coupled dipeptide and the coupling of the next amino acid in the sequence.
-
Protocol 2: Troubleshooting Protocol for Severe Aggregation
For sequences with severe aggregation issues, the following modifications to the standard protocol are recommended.
-
Pre-Coupling Wash with Chaotropic Agent:
-
After the standard DMF and DCM washes following deprotection, wash the resin with 1M LiCl in DMF for 10 minutes.
-
Wash the resin again with DMF (5 times) to remove the LiCl.
-
-
Coupling at Elevated Temperature:
-
Perform the coupling step as described in Protocol 1, but maintain the reaction vessel at an elevated temperature (e.g., 50°C).
-
-
Solvent Mixture for Coupling:
-
Instead of pure DMF, use a 1:1 mixture of DMF and NMP for the coupling reaction to improve solvation.
-
Visualizations
Below are diagrams illustrating key workflows and concepts related to minimizing deletion sequences.
Caption: Troubleshooting workflow for deletion sequences.
Caption: Cause-and-effect of peptide aggregation.
References
Validation & Comparative
Revolutionizing Amyloid Beta Peptide Synthesis: A Comparative Guide to Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH
For researchers, scientists, and drug development professionals navigating the complexities of Alzheimer's disease research, the efficient and high-purity synthesis of amyloid beta (Aβ) peptides is paramount. The inherent hydrophobicity and aggregation-prone nature of Aβ, particularly the Aβ(1-42) fragment, present significant challenges in standard solid-phase peptide synthesis (SPPS). This guide provides a comprehensive validation of Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH, a pseudoproline dipeptide, as a powerful tool to overcome these hurdles. We present a comparative analysis with alternative synthetic strategies, supported by experimental data and detailed protocols.
The synthesis of Aβ peptides is notoriously difficult due to the tendency of the growing peptide chain to aggregate on the solid support, leading to incomplete coupling reactions, low yields, and purification difficulties.[1][2] The introduction of pseudoproline dipeptides, such as this compound, offers a strategic solution by temporarily inducing a "kink" in the peptide backbone. This disruption of secondary structure formation minimizes inter-chain hydrogen bonding and subsequent aggregation.[3][4]
This compound is a dipeptide where the threonine residue is reversibly protected as a TFA-labile oxazolidine ring, mimicking the structure of proline.[4] This modification is particularly effective in sequences containing Leu-Thr motifs, which can be sites of aggregation. The use of the dipeptide form circumvents the sterically hindered acylation of the oxazolidine nitrogen, simplifying the synthesis process.[4]
Comparative Analysis of Synthetic Strategies for Aβ(1-42)
The following table summarizes the performance of Aβ(1-42) synthesis using this compound in comparison to other established methods. The data highlights the significant improvements in crude yield and purity achieved with the pseudoproline approach.
| Synthetic Strategy | Resin | Key Reagents/Conditions | Crude Yield (%) | Crude Purity (%) | Reference |
| Standard Fmoc/tBu SPPS | Wang Resin | DCC/HOBt coupling | Low (often <10%) | Low (<15%) | [1][5] |
| Microwave-assisted SPPS | Rink Amide ChemMatrix | HCTU coupling, 86°C | 72% | 14% | [1][5] |
| "O-acyl isopeptide" Method | 2-chlorotrityl chloride | Introduction of a backbone ester | Not specified | Not specified | [6] |
| Use of Solubilizing Tag | ChemMatrix | C-terminal hexalysine tag | 56% | Not specified | [7] |
| Fmoc/tBu SPPS with Pseudoproline Dipeptides | ChemMatrix | This compound | 57% | Significantly improved | [1][7] |
Experimental Protocols
General Workflow for Aβ(1-42) Synthesis
The overall process for synthesizing, purifying, and characterizing Aβ(1-42) is depicted in the workflow diagram below.
References
- 1. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. ≥97.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
The Strategic Advantage of Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH in the Synthesis of Complex Peptides: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the challenges of synthesizing complex, aggregation-prone peptides, the choice of chemical tools is paramount. Pseudoproline dipeptides have emerged as a powerful strategy to mitigate the formation of secondary structures during solid-phase peptide synthesis (SPPS), thereby enhancing yield and purity. This guide provides a comparative analysis of Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH and other pseudoproline dipeptides, supported by experimental data and detailed protocols to inform your synthetic strategy.
Pseudoproline dipeptides, first introduced by Mutter and coworkers, are derivatives of serine (Ser) and threonine (Thr) where the side-chain hydroxyl group is cyclized with the backbone amide nitrogen to form an oxazolidine ring.[1][2] This modification temporarily introduces a "kink" into the peptide backbone, mimicking the structure of proline and disrupting the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation.[1][3] this compound is a specific variant of these dipeptides, designed for incorporation at a Leu-Thr sequence, a common motif in challenging synthetic targets.
Comparative Performance of Pseudoproline Dipeptides
The decision to employ a specific pseudoproline dipeptide depends on the peptide sequence, particularly the amino acid preceding the Ser or Thr residue. The effectiveness of these dipeptides is demonstrated in the synthesis of "difficult" sequences, such as the amyloid-beta (Aβ) peptide, which is notorious for its aggregation propensity.[1][4]
Quantitative Analysis: A Case Study on Aβ(1-42) Synthesis
The synthesis of the highly amyloidogenic Aβ(1-42) peptide provides a clear example of the dramatic improvement in yield afforded by the incorporation of pseudoproline dipeptides.
| Synthesis Strategy | Crude Yield (%) | Key Observations |
| Standard Fmoc/tBu SPPS | 33% | Significant aggregation observed, leading to low recovery of the desired peptide.[1] |
| SPPS with Pseudoproline Dipeptides | 57% | The introduction of pseudoproline dipeptides at key positions disrupted on-resin aggregation, resulting in a substantial increase in crude yield.[1] |
Qualitative Comparison of Pseudoproline Dipeptides
The choice between a Ser-derived and a Thr-derived pseudoproline, as well as the nature of the preceding amino acid (Xaa), can influence the dipeptide's performance.
| Feature | Fmoc-Xaa-Ser(Psi(Me,Me)pro)-OH | Fmoc-Xaa-Thr(Psi(Me,Me)pro)-OH | General Considerations |
| Structure | Oxazolidine derived from Serine | Oxazolidine derived from Threonine | The core structure-disrupting mechanism is the same for both. |
| Conformational Impact | Induces a cis-amide bond, disrupting β-sheet formation.[1] | Induces a cis-amide bond, disrupting β-sheet formation.[1] | The methyl group on the threonine side chain can impart additional steric hindrance. |
| Solubility Enhancement | Significantly improves the solubility of the growing peptide chain.[3][5] | Markedly enhances peptide chain solubility.[3][5] | Both are highly effective in preventing precipitation on the solid support. |
| Coupling Efficiency | Increases coupling efficiency by reducing aggregation.[5] | Improves coupling rates for subsequent amino acids.[5] | The choice is primarily dictated by the target peptide sequence. |
| Preceding Amino Acid (Xaa) | A wide range of Fmoc-Xaa-Ser(Psi) dipeptides are commercially available. | Fmoc-Leu-Thr(Psi) is a key example for hydrophobic sequences. | The preceding amino acid can influence the stability and conformational properties of the dipeptide. |
Experimental Protocols
A detailed understanding of the synthetic methodology is crucial for the successful application of pseudoproline dipeptides. Below is a representative protocol for the manual solid-phase synthesis of a difficult peptide incorporating this compound.
Protocol: Manual Fmoc Solid-Phase Peptide Synthesis (SPPS) of an Aggregation-Prone Peptide
1. Resin Swelling:
-
Place 100 mg of Rink Amide resin in a fritted syringe.
-
Wash the resin with N,N-dimethylformamide (DMF) (3 x 5 mL) for 10 minutes each to swell the resin.
2. Fmoc Deprotection:
-
Treat the resin with 5 mL of 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Repeat the treatment with 5 mL of 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling (Standard):
-
Dissolve 3 equivalents of the Fmoc-protected amino acid in DMF.
-
Add 3 equivalents of a coupling agent (e.g., HATU) and 6 equivalents of a base (e.g., DIEA).
-
Add the activation mixture to the resin and shake for 1-2 hours.
-
Wash the resin with DMF (3 x 5 mL).
4. Incorporation of this compound:
-
At the Leu-Thr position in the sequence, use this compound.
-
Follow the standard coupling protocol as described in step 3. No special conditions are required for the coupling of the pseudoproline dipeptide itself.
5. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
6. Chain Elongation:
-
Repeat steps 2 and 3 (or 4 where appropriate) for each amino acid in the sequence.
7. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) (3 x 5 mL) and dry under vacuum.
-
Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin. This step also cleaves the oxazolidine ring of the pseudoproline, regenerating the native threonine residue.
-
Gently agitate for 2-3 hours.
-
Filter the solution to separate the cleaved peptide from the resin.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
8. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Biological Context
Diagrams can provide a clearer understanding of the experimental process and the biological relevance of the synthesized peptides.
Signaling Pathways of Peptides Synthesized with Pseudoproline Assistance
The utility of pseudoproline dipeptides lies in enabling the synthesis of biologically active peptides that are otherwise difficult to obtain. A prime example is the amyloid-beta (Aβ) peptide, a key player in the pathology of Alzheimer's disease.[6][7] Once synthesized, purified, and correctly folded, the Aβ peptide is known to aggregate and trigger a cascade of downstream signaling events.
The synthesis of Aβ peptides, facilitated by pseudoproline dipeptides like this compound, is crucial for in-vitro and in-vivo studies aimed at understanding these pathological signaling pathways and for the screening of potential therapeutic inhibitors of Aβ aggregation and toxicity.[2][6]
Conclusion
This compound and other pseudoproline dipeptides are indispensable tools for overcoming the synthetic challenges posed by aggregation-prone peptides. By temporarily introducing a proline-like kink in the peptide backbone, these reagents disrupt secondary structure formation, leading to significantly improved yields and purities. The choice of a specific pseudoproline dipeptide should be guided by the target peptide sequence. The ability to synthesize difficult peptides like amyloid-beta with greater efficiency opens up avenues for further research into their complex biological roles and the development of novel therapeutics.
References
- 1. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 2. Mechanisms of Amyloid-β Peptide Clearance: Potential Therapeutic Targets for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]
- 7. Beta-amyloid pathway | Abcam [abcam.com]
Navigating the Synthesis of Difficult Peptides: A Comparative Guide to Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH and Hmb-Protected Amino Acids
For researchers, scientists, and drug development professionals, the synthesis of "difficult" peptide sequences—often rich in hydrophobic residues or prone to aggregation—presents a significant hurdle in drug discovery and proteomics. Incomplete coupling reactions and the formation of deletion sequences can lead to low yields and challenging purifications. To address these issues, specialized amino acid derivatives have been developed to disrupt the secondary structures that cause on-resin aggregation during solid-phase peptide synthesis (SPPS). This guide provides an objective, data-driven comparison of two prominent strategies: the use of pseudoproline dipeptides, specifically Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH, and 2-hydroxy-4-methoxybenzyl (Hmb)-protected amino acids.
This comparison will delve into the mechanisms of action, performance differences supported by experimental data, and detailed protocols to aid researchers in selecting the optimal approach for their specific needs.
At a Glance: Fmoc-Pseudoproline Dipeptides vs. Hmb-Protected Amino Acids
| Feature | This compound (Pseudoproline Dipeptide) | Hmb-Protected Amino Acids |
| Mechanism of Action | Introduces a "kink" in the peptide backbone, disrupting β-sheet formation.[1][2] | Protects the backbone amide nitrogen, preventing interchain hydrogen bonding. |
| Incorporation | As a dipeptide to overcome steric hindrance at the proline-like ring. | As a single amino acid derivative. |
| Key Advantage | Generally considered more effective in preventing aggregation and results in higher purity of the crude peptide.[1] | Can be incorporated at any position in the peptide chain, not limited to Ser, Thr, or Cys residues. |
| Key Disadvantage | Limited to introduction at Ser, Thr, or Cys residues. | Can lead to slow and incomplete coupling of the subsequent amino acid.[1] Potential for lactone formation as a side reaction. |
| Removal | TFA-labile; removed during final cleavage from the resin. | Acid-labile; removed during final cleavage from the resin. |
Mechanism of Action: A Tale of Two Strategies
The challenge in synthesizing difficult peptides lies in the propensity of the growing peptide chain to fold into secondary structures, primarily β-sheets, on the solid support. This aggregation hinders the access of reagents to the N-terminus, leading to incomplete reactions. Both pseudoproline dipeptides and Hmb-protected amino acids address this issue by disrupting these secondary structures, but through different mechanisms.
Fmoc-Pseudoproline Dipeptides: The "Kink" Inducers
This compound is a type of pseudoproline dipeptide. These molecules are formed by the reaction of a serine or threonine residue with an aldehyde or ketone to create a proline-like oxazolidine ring.[1][2] This cyclic structure introduces a "kink" into the peptide backbone, effectively disrupting the formation of the regular hydrogen-bonding patterns required for β-sheet aggregation.[1] They are incorporated as dipeptides because direct coupling to the sterically hindered nitrogen of the pseudoproline ring is inefficient. The pseudoproline is a temporary modification; the native serine or threonine residue is regenerated upon treatment with trifluoroacetic acid (TFA) during the final cleavage step.
Hmb-Protected Amino Acids: Backbone Shielding
The 2-hydroxy-4-methoxybenzyl (Hmb) group is a backbone protecting group. It is attached to the amide nitrogen of an amino acid, thereby physically blocking the hydrogen atom that would normally participate in interchain hydrogen bonding. This "shielding" of the backbone prevents the formation of β-sheets. Like pseudoprolines, the Hmb group is labile to acid and is removed during the final TFA cleavage. A notable drawback of Hmb-protected amino acids is the potential for a side reaction where the activated carboxyl group reacts with the hydroxyl group of the Hmb moiety to form a cyclic lactone, which can reduce the yield of the desired peptide.
Performance Comparison: Experimental Evidence
A key comparative study directly evaluated the effectiveness of pseudoproline dipeptides and Hmb-protected amino acids in the synthesis of "difficult" sequences. The findings of this study are summarized below.
Key Finding: Pseudoproline incorporation was found to be superior to Hmb backbone protection in improving the purity of crude peptides. This was primarily due to the slow and incomplete coupling of the amino acid immediately following the Hmb-protected residue.[1]
Experimental Protocols
The following are generalized protocols for the incorporation of this compound and an Hmb-protected amino acid into a difficult peptide sequence during Fmoc-SPPS. These protocols are intended as a guide and may require optimization for specific sequences.
General Fmoc-SPPS Workflow
Protocol 1: Incorporation of this compound
This protocol assumes the synthesis is at the stage where the Leu-Thr dipeptide is to be incorporated.
-
Resin Preparation: The peptide-resin with the free N-terminal amine is washed thoroughly with N,N-dimethylformamide (DMF).
-
Coupling Solution Preparation:
-
Dissolve this compound (1.5 to 3 equivalents relative to resin loading) in DMF.
-
Add a suitable coupling agent, such as HBTU (1.5 to 3 eq.) and HOBt (1.5 to 3 eq.).
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (3 to 6 eq.).
-
-
Coupling Reaction:
-
Add the coupling solution to the peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction can be monitored using a Kaiser test.
-
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, and then dry under vacuum.
-
Continuation of Synthesis: Proceed with the standard Fmoc-SPPS cycle for the subsequent amino acids.
Protocol 2: Incorporation of an Fmoc-(Hmb)Amino Acid
This protocol describes the incorporation of a single Hmb-protected amino acid.
-
Resin Preparation: The peptide-resin with the free N-terminal amine is washed thoroughly with DMF.
-
Coupling Solution Preparation:
-
Dissolve the Fmoc-(Hmb)amino acid (1.5 to 3 eq.) in DMF.
-
Add a coupling agent, such as HATU (1.5 to 3 eq.).
-
Add a base, such as DIPEA (3 to 6 eq.).
-
-
Coupling Reaction:
-
Add the coupling solution to the peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction with a Kaiser test.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF, DCM, and methanol.
-
Coupling of the Subsequent Amino Acid: This is a critical step. Due to the steric hindrance of the Hmb group, the coupling of the next amino acid may be slow and require extended reaction times, double coupling, or the use of more potent coupling agents (e.g., HATU).
-
Continuation of Synthesis: Proceed with the standard Fmoc-SPPS cycle.
Conclusion
Both Fmoc-pseudoproline dipeptides and Hmb-protected amino acids are valuable tools for overcoming the challenges of synthesizing difficult peptide sequences. However, based on the available evidence, This compound and other pseudoproline dipeptides generally offer a more robust and efficient solution, leading to higher purities of the crude peptide product. [1] The primary drawback of the Hmb strategy is the often-problematic coupling of the subsequent amino acid, which can negate the benefits of preventing aggregation.
For researchers tackling difficult sequences containing serine, threonine, or cysteine, the incorporation of a pseudoproline dipeptide is the recommended first-line strategy. Hmb-protected amino acids remain a viable option, particularly for sequences lacking these residues, but require careful optimization of the subsequent coupling step. The choice between these two powerful tools will ultimately depend on the specific peptide sequence and the optimization of the synthesis protocol.
References
Revolutionizing Peptide Synthesis: A Comparative Guide to Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH in Preventing Beta-Sheet Formation
For researchers, scientists, and drug development professionals grappling with the challenges of synthesizing aggregation-prone peptides, Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH offers a powerful solution. This pseudoproline dipeptide has demonstrated significant efficacy in disrupting the formation of beta-sheets, a primary cause of poor yield and purity in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of this compound with other common anti-aggregation strategies, supported by experimental data and detailed protocols to inform your research and development efforts.
Beta-sheet formation, driven by intermolecular hydrogen bonding between growing peptide chains, is a critical bottleneck in the synthesis of "difficult" sequences, such as amyloid beta-peptides and other hydrophobic or long-chain peptides. This aggregation can lead to incomplete coupling and deprotection steps, resulting in truncated or deleted sequences and complex purification challenges. The introduction of proline-like structures, or pseudoprolines, into the peptide backbone is a well-established method to mitigate these issues.
This compound, a specific pseudoproline dipeptide, functions by inducing a "kink" in the peptide backbone. This conformational disruption effectively interrupts the hydrogen-bonding patterns required for beta-sheet formation, thereby maintaining the solubility and reactivity of the peptide chain attached to the solid support.
Comparative Analysis of Anti-Aggregation Strategies
To evaluate the efficacy of this compound, it is essential to compare its performance against other available methods for preventing peptide aggregation during SPPS. The following table summarizes the quantitative data from various studies on the synthesis of aggregation-prone peptides.
| Anti-Aggregation Strategy | Difficult Peptide Sequence | Observed Efficacy (Yield/Purity) | Key Advantages | Limitations |
| This compound | Human Amylin (1-37) | High yield and purity, enabling successful synthesis of a previously intractable peptide.[1] | Highly effective in disrupting beta-sheets; straightforward integration into standard Fmoc-SPPS protocols.[2] | Applicable only at Ser or Thr residues; cost may be higher than standard amino acids. |
| Dmb-Dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH) | Peptides related to nucleolin | Prevents aggregation and improves acylation and deprotection kinetics.[3] | Broadly applicable at Gly residues; effective in preventing aspartimide formation.[4] | Steric hindrance can be an issue for coupling subsequent amino acids. |
| Hmb-Protected Amino Acids | General "difficult" sequences | Substantial improvements in the purity of crude peptides. | Can be introduced at various points in the peptide sequence. | Slow and incomplete coupling of the subsequent amino acid can occur. |
| Specialized Resins (e.g., PEG-based) | Jung-Redemann (JR) decapeptide | Highest purity achieved with a low-loaded, highly cross-linked PEG resin.[5] | Improves solvation of the growing peptide chain; can be used in combination with other methods. | May require optimization of swelling and reaction conditions. |
| Chaotropic Salts/Special Solvents | General "difficult" sequences | Can improve solvation and disrupt aggregation. | Readily available and can be added to existing protocols. | May not be universally effective; can interfere with certain coupling reagents. |
Experimental Protocols
To facilitate the practical application of these findings, detailed experimental protocols for key techniques are provided below.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a "Difficult" Sequence (Human Amylin)
This protocol outlines the synthesis of human amylin (a highly aggregation-prone peptide) using this compound.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids
-
This compound
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in DMF (v/v)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
Procedure:
-
Swell the Fmoc-Rink Amide resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
For standard amino acids: Dissolve the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) and immediately add the solution to the deprotected resin. Agitate for 1-2 hours.
-
For this compound: Follow the same procedure as for standard amino acids.
-
-
Washing: After each coupling step, wash the resin with DMF and DCM.
-
Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry. Treat the resin with the TFA cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Quantification of Beta-Sheet Formation using Thioflavin T (ThT) Assay
This assay is used to quantify the amount of beta-sheet-rich amyloid fibrils in a solution.
Materials:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Synthesized peptide samples
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of ThT in PBS (e.g., 25 µM).
-
Dissolve the lyophilized peptide samples in an appropriate solvent (e.g., water or a buffer that promotes fibril formation) to a known concentration.
-
Incubate the peptide solutions under conditions that may induce aggregation (e.g., 37°C with shaking).
-
In a 96-well black microplate, add a specific volume of the peptide sample to each well.
-
Add the ThT working solution to each well.
-
Incubate the plate in the dark for a short period (e.g., 5-10 minutes).
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.[6]
-
An increase in fluorescence intensity corresponds to a higher content of beta-sheet structures.
Visualizing the Impact: Experimental Workflow and Logical Relationships
To better understand the processes involved, the following diagrams illustrate the experimental workflow for comparing anti-aggregation strategies and the logical relationship of how pseudoprolines function.
Caption: Comparative workflow for evaluating anti-aggregation strategies.
Caption: Mechanism of action of pseudoproline dipeptides.
Conclusion
The strategic incorporation of this compound represents a highly effective approach to overcoming the challenges associated with the synthesis of aggregation-prone peptides. By disrupting the formation of beta-sheets, this pseudoproline dipeptide significantly improves the yield and purity of the final product. While alternative methods exist, the ease of integration and demonstrated efficacy make this compound a valuable tool in the arsenal of peptide chemists. The provided data and protocols serve as a practical guide for researchers to implement and evaluate this and other anti-aggregation strategies in their own synthetic endeavors.
References
- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. medium.com [medium.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Aggregation Inhibitors in Difficult Peptide Synthesis: Enhancing Yields and Purity
For researchers, scientists, and drug development professionals navigating the challenges of solid-phase peptide synthesis (SPPS), the occurrence of "difficult sequences" presents a significant obstacle. These sequences, often characterized by hydrophobic residues, tend to aggregate on the solid support, leading to incomplete reactions, low yields, and impure products. This guide provides an objective comparison of common aggregation inhibitors, supported by experimental data, to aid in the selection of the most effective strategy for overcoming these synthetic hurdles.
Peptide aggregation during SPPS arises from the formation of intermolecular hydrogen bonds between growing peptide chains, leading to the formation of secondary structures like β-sheets. These structures physically block the N-terminus of the peptide, preventing efficient coupling of the next amino acid. To circumvent this, various aggregation inhibitors have been developed, primarily focusing on disrupting these secondary structures. This guide will focus on two of the most effective and widely used classes of inhibitors: pseudoproline dipeptides and 2,4-dimethoxybenzyl (Dmb)-protected amino acids.
Yield Comparison of Aggregation Inhibitors
The true measure of an aggregation inhibitor's effectiveness lies in its ability to improve the final yield and purity of the target peptide. The following table summarizes the impact of pseudoproline dipeptides and Dmb-protected amino acids on the synthesis of known difficult peptide sequences.
| Difficult Peptide Sequence | Synthesis Strategy | Crude Purity / Yield | Reference |
| Human Amylin (hAmylin) (8-37 fragment) | Standard Fmoc-SPPS | Traces of the desired product | [1][2] |
| Fmoc-SPPS with Pseudoproline Dipeptides | High yield and purity | [1][2] | |
| Human Amylin (hAmylin) (1-37, full length) | Standard Fmoc-SPPS | Highly heterogeneous product | [2] |
| Fmoc-SPPS with Pseudoproline Dipeptides | Successful synthesis with excellent purity | [2] | |
| 61-residue C-terminal region of human nucleolin | Standard Fmoc-SPPS | 5% HPLC yield | [3] |
| Fmoc-SPPS with 14 Fmoc-Gly-(Dmb)Gly-OH insertions | 26% HPLC yield | [3] | |
| Difficult Peptide Model | Fmoc-SPPS with Hmb backbone protection | Substantial improvement in purity | [4] |
| Fmoc-SPPS with Pseudoproline Dipeptides | Superior improvement in purity compared to Hmb | [4] |
Mechanism of Action: Disrupting Aggregation at the Molecular Level
The efficacy of these inhibitors stems from their unique chemical structures that introduce conformational disruptions into the growing peptide chain.
Pseudoproline Dipeptides: These are dipeptides where a serine or threonine residue is temporarily cyclized into an oxazolidine ring. This rigid, proline-like structure introduces a "kink" in the peptide backbone, disrupting the formation of the regular, linear β-sheet structures that are responsible for aggregation.[1][5] This disruption ensures that the N-terminus of the growing peptide remains accessible for subsequent coupling reactions. The native serine or threonine residue is restored during the final trifluoroacetic acid (TFA) cleavage step.[5]
Dmb-Protected Amino Acids: In this strategy, the backbone amide nitrogen of an amino acid, typically glycine, is protected with a 2,4-dimethoxybenzyl (Dmb) group.[6] This bulky group physically prevents the formation of hydrogen bonds between peptide chains, thereby inhibiting aggregation.[7] Dmb-protected amino acids are often incorporated as dipeptides (e.g., Fmoc-Xaa-(Dmb)Gly-OH) to overcome the steric hindrance associated with coupling to the Dmb-protected nitrogen.[6] The Dmb group is also cleaved during the final TFA treatment.[7]
Experimental Workflows and Protocols
To provide a practical context for the data presented, this section outlines a general experimental workflow for comparing the synthesis of a difficult peptide with and without aggregation inhibitors, followed by detailed protocols for key steps.
Experimental Workflow Diagram
Caption: Comparative workflow for evaluating the efficacy of aggregation inhibitors in difficult peptide synthesis.
General Protocol for Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol provides a general framework. Specific parameters such as coupling times and reagents may need to be optimized for a particular sequence.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
3. Amino Acid Coupling:
-
Standard Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
-
Incorporation of Pseudoproline or Dmb-Dipeptide:
-
Follow the standard coupling procedure, using the Fmoc-protected pseudoproline dipeptide or Fmoc-Xaa-(Dmb)Gly-OH dipeptide in place of a single amino acid. A single coupling is typically sufficient.
-
4. Washing:
-
After coupling, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
A small sample of resin beads can be taken for a Kaiser test to confirm the completion of the coupling reaction.
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each amino acid in the sequence.
6. Final Fmoc Deprotection:
-
After the final coupling, perform the Fmoc deprotection as described in step 2.
7. Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
8. Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity and by analytical HPLC to determine its purity.
Signaling Pathway: Mechanism of Aggregation Inhibition
The following diagram illustrates the molecular mechanism by which aggregation inhibitors prevent the formation of β-sheets during SPPS.
Caption: Mechanism of action of aggregation inhibitors in preventing β-sheet formation during SPPS.
Conclusion
The use of aggregation inhibitors, such as pseudoproline dipeptides and Dmb-protected amino acids, is a highly effective strategy for improving the yield and purity of difficult peptide sequences in solid-phase peptide synthesis. The choice of inhibitor may depend on the specific sequence, with pseudoprolines being particularly effective for sequences containing serine or threonine, while Dmb-derivatives are versatile for glycine-rich regions. By disrupting the formation of intermolecular hydrogen bonds and subsequent β-sheet structures, these inhibitors ensure the accessibility of the growing peptide chain's N-terminus, leading to more efficient coupling reactions and ultimately, a successful synthesis. The experimental data clearly demonstrates a significant improvement in synthetic outcomes when these strategies are employed compared to standard SPPS protocols.
References
- 1. chempep.com [chempep.com]
- 2. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
A Comparative Guide to Coupling Reagents for Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: Optimizing the incorporation of sterically hindered pseudoproline dipeptides is critical for the successful synthesis of complex peptides. This guide provides a comparative analysis of common coupling reagents used for the challenging Fm oc-Leu-Thr(Psi(Me,Me)pro)-OH dipeptide, supported by available data and standard protocols.
The use of pseudoproline dipeptides, such as Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH, is a well-established strategy to disrupt on-resin aggregation during solid-phase peptide synthesis (SPPS).[1][2][3] These dipeptides act as temporary proline mimics, breaking up the secondary structures that lead to poor coupling efficiencies and low yields.[2][3] However, the bulky nature of the pseudoproline ring system itself presents a steric challenge. The nucleophilicity of the nitrogen atom is reduced, making the subsequent coupling step difficult.[3] Therefore, the choice of coupling reagent is paramount to ensure efficient incorporation of this dipeptide.
Performance Comparison of Coupling Reagents
While direct, side-by-side comparative studies for this compound with a wide array of coupling reagents are not extensively published, performance can be inferred from studies on other "difficult" or sterically hindered couplings and manufacturer recommendations. Onium (uronium/aminium) and phosphonium salt-based reagents are generally preferred over carbodiimides alone for such challenging couplings due to their higher reactivity.
The most significant performance indicators for a coupling reagent in this context are its ability to overcome steric hindrance, the speed of the reaction, and the minimization of side reactions like epimerization.
| Coupling Reagent Class | Specific Reagent | Key Characteristics & Performance Insights |
| Aminium/Uronium | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Widely regarded as one of the most efficient coupling reagents, especially for hindered amino acids.[4][5] The HOAt moiety forms a highly reactive active ester and provides anchimeric assistance via its pyridine nitrogen, which stabilizes the transition state.[6] This leads to faster reaction rates and a lower risk of racemization compared to HOBt-based reagents.[4] It is strongly recommended for difficult sequences.[7][8] |
| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | A highly efficient coupling reagent with performance often comparable to HATU but at a lower cost.[8] The 6-Chloro-HOBt active ester is more reactive than the HOBt ester formed by HBTU. Studies have shown HCTU produces peptides of similar purity to HATU in the synthesis of difficult sequences like the ACP(65-74) fragment.[8] It is effective for pseudoproline dipeptides with rapid coupling times (e.g., 5 minutes or less).[8][9] | |
| HBTU/TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/tetrafluoroborate) | Standard, widely used coupling reagents suitable for most applications.[10] While effective, their reactivity is generally lower than HATU or HCTU, especially for sterically hindered couplings.[11] They are often listed as standard reagents for pseudoproline incorporation, but may require longer coupling times or double coupling to ensure completion.[1][7] | |
| Phosphonium | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | A robust phosphonium-based reagent that does not cause guanidinylation of the N-terminal amino group, a potential side reaction with uronium reagents. Its reactivity is generally considered high and suitable for hindered couplings. |
| Carbodiimide | DIC/HOBt (N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole) | A classic and cost-effective coupling method. The formation of the HOBt-ester intermediate enhances reactivity and suppresses racemization compared to DIC alone. However, for severely hindered couplings like those involving pseudoprolines, this method is often less efficient than onium salt methods and may lead to incomplete reactions.[1][7][12] |
Recommendation: For optimal performance with this compound, HATU and HCTU are the preferred coupling reagents due to their superior reactivity and speed, which are critical for overcoming the steric hindrance of the pseudoproline moiety.
Experimental Protocols
Below are generalized protocols for manual solid-phase peptide synthesis (SPPS). Quantities are based on a 0.1 mmol synthesis scale. Automated synthesizer protocols should be adapted based on the instrument's specifications.
Protocol 1: Coupling with Aminium/Phosphonium Reagents (HATU, HCTU, PyBOP)
-
Resin Preparation: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and the coupling reagent (e.g., HATU) (0.39 mmol, 3.9 eq.) in DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the coupling solution and pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated solution to the deprotected peptide-resin. Agitate at room temperature for 1-2 hours.[7]
-
Monitoring: Perform a qualitative test (e.g., Kaiser or TNBS test) to confirm reaction completion. If the test is positive (indicating free amines), a second coupling may be necessary.[13]
-
Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x) to prepare for the next cycle.
Protocol 2: Coupling with DIC/HOBt
-
Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (0.3 mmol, 3 eq.) and HOBt (0.3 mmol, 3 eq.) in a minimum volume of DMF.
-
Activation: Add DIC (0.3 mmol, 3 eq.) to the solution and allow to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated solution to the resin and agitate for 2-4 hours.
-
Monitoring & Washing: Follow steps 7-8 from Protocol 1.
Alternatives to this compound
When a Leu-Thr sequence is not the target for modification, other derivatives can be used to manage difficult sequences.
| Alternative | Description | Advantage |
| Other Pseudoproline Dipeptides | e.g., Fmoc-Xaa-Ser(Psi(Me,Me)pro)-OH, Fmoc-Xaa-Cys(Psi(Me,Me)pro)-OH | Allows for the introduction of the structure-disrupting moiety at different points in the peptide sequence, depending on the presence of Ser, Thr, or Cys.[1] |
| Dmb-Dipeptides | Fmoc-Xaa-(Dmb)Gly-OH | Incorporates a dimethoxybenzyl (Dmb) group on the backbone nitrogen of a glycine residue. This modification also disrupts aggregation. The native sequence is regenerated upon TFA cleavage. |
| Hmb-Protected Amino Acids | Fmoc-(Hmb)Xaa-OH | Introduces a hydroxymethylbenzyl (Hmb) group on the backbone nitrogen of an individual amino acid. This provides similar benefits to pseudoprolines by disrupting secondary structure formation. |
Visualizations
Experimental Workflow for SPPS Coupling
Caption: Standard workflow for one cycle of solid-phase peptide synthesis (SPPS).
HATU Activation Mechanism
Caption: Simplified mechanism of carboxylic acid activation by HATU.
References
- 1. chempep.com [chempep.com]
- 2. bachem.com [bachem.com]
- 3. Pseudoproline - Wikipedia [en.wikipedia.org]
- 4. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Analysis of Peptides Synthesized with Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH
The incorporation of pseudoproline dipeptides, such as Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH, represents a significant advancement in solid-phase peptide synthesis (SPPS), particularly for challenging sequences prone to aggregation. These specialized building blocks introduce a temporary "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that can hinder synthesis efficiency.[1][2][3] This guide provides a comparative analysis of peptides synthesized with and without this pseudoproline dipeptide, focusing on the resulting spectroscopic characteristics. Experimental data from nuclear magnetic resonance (NMR), mass spectrometry (MS), circular dichroism (CD), and Fourier-transform infrared (FTIR) spectroscopy are presented to highlight the structural impact of pseudoproline incorporation.
Impact on Peptide Synthesis and Purity
The primary advantage of using this compound is the enhanced efficiency of peptide synthesis, leading to higher purity and yield of the crude product.[3][4] This is particularly evident in the synthesis of "difficult" or aggregation-prone peptides.
Comparison of Synthesis Outcomes
| Synthesis Method | Key Characteristics | Expected Outcome for Difficult Sequences |
| Standard Fmoc-SPPS | Utilizes standard Fmoc-protected amino acids. | Prone to peptide aggregation, leading to incomplete coupling, truncated sequences, and low yields.[4] |
| Fmoc-SPPS with this compound | Incorporates the pseudoproline dipeptide at a specific site. | Disrupts secondary structure formation, improves solvation, and enhances coupling efficiency, resulting in higher purity and yield.[1][3] |
Spectroscopic Characterization
The introduction of the Thr(Psi(Me,Me)pro) moiety induces significant and detectable changes in the spectroscopic properties of the peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for elucidating the conformational preferences of peptides in solution. A key feature of 2,2-dimethylated pseudoprolines, such as the one derived from this compound, is their strong preference for a cis-amide bond with the preceding amino acid residue.[5][6] This contrasts sharply with the predominantly trans-amide bonds found in standard peptides.
Table 1: Comparative NMR Data for a Model Peptide Sequence
| Spectroscopic Feature | Peptide without Pseudoproline (e.g., ...-Leu-Thr-...) | Peptide with Pseudoproline (e.g., ...-Leu-Thr(Psi(Me,Me)pro)-...) |
| Leu-Thr Amide Bond Conformation | Predominantly trans (>95%) | Predominantly cis (>90%)[5][6] |
| Key 1H NMR Signatures | Single set of resonances for the Leu-Thr region. | Distinct set of resonances for the cis conformer, potentially with a minor set for the trans. Characteristic upfield shift of the α-proton of the preceding residue (Leu). |
| NOESY Correlations | Strong Hα(i) - Hα(i+1) correlation indicative of a trans amide bond. | Strong Hα(i) - Hα(i) correlation indicative of a cis amide bond. |
Mass Spectrometry (MS)
Mass spectrometry is crucial for verifying the molecular weight of the synthesized peptide during and after synthesis.[1] While generally straightforward, peptides containing pseudoproline dipeptides may exhibit some peculiarities.
Table 2: Mass Spectrometry Analysis Comparison
| Analysis Technique | Peptide without Pseudoproline | Peptide with Pseudoproline |
| Expected Molecular Weight | Calculated based on the standard amino acid sequence. | The pseudoproline moiety is cleaved during the final TFA deprotection, so the final product has the same mass as the native peptide.[1] |
| In-synthesis Mass Checks | Standard monitoring of mass increase with each coupling. | Higher than expected molecular weights may be observed in intermediate checks due to the protecting group of the pseudoproline.[7] |
| Tandem MS (MS/MS) Fragmentation | Standard b- and y-ion series. | The proline-like structure can lead to preferential fragmentation at the N-terminal side of the pseudoproline residue, similar to proline-rich peptides.[8] Techniques like Electron Capture Dissociation (ECD) may provide more comprehensive fragmentation data compared to Collision-Induced Dissociation (CID).[8] |
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides insights into the secondary structure of peptides.[9][10] The rigid kink introduced by the pseudoproline disrupts regular secondary structures like α-helices and β-sheets, often inducing a polyproline II (PPII) type helix, which has a characteristic CD spectrum.[11][12]
Table 3: Comparative CD Spectroscopy Data
| Secondary Structure | Characteristic CD Signal | Impact of Pseudoproline |
| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~193 nm. | The pseudoproline "kink" acts as a helix breaker, reducing helicity. |
| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm. | Pseudoproline incorporation is designed to prevent β-sheet formation.[1] |
| Polyproline II (PPII) Helix | Strong negative band around 195-205 nm and a weak positive band around 220-228 nm.[11][12] | The constrained dihedral angles of the pseudoproline favor a PPII-like conformation in the local peptide backbone. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is another valuable tool for secondary structure analysis, primarily by examining the position of the amide I band (1600-1700 cm⁻¹).[13][14]
Table 4: Comparative FTIR Spectroscopy Data
| Secondary Structure | Amide I Band Position (cm⁻¹) | Expected Observation with Pseudoproline |
| α-Helix | ~1650 - 1658 | Reduced intensity of this band. |
| β-Sheet | ~1620 - 1640 (intermolecular) | Significant reduction or absence of this band, indicating prevention of aggregation. |
| Random Coil / Unordered | ~1640 - 1650 | This region may become more prominent due to the disruption of ordered structures. |
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis.
Solid-Phase Peptide Synthesis (SPPS) Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.[15]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF.[15]
-
Amino Acid Coupling:
-
Standard: Couple the desired Fmoc-amino acid (3-5 equivalents) using a coupling agent like HBTU/HATU and a base like DIPEA in DMF. Allow to react for 1-2 hours.
-
Pseudoproline: Couple this compound using the same standard coupling protocol.
-
-
Wash: Wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups (including the pseudoproline ring) using a cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5), for 2-3 hours.[16]
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the mass of the purified peptide using mass spectrometry.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM. Acquire 1D ¹H, 2D TOCSY, and 2D NOESY/ROESY spectra on a 600 MHz or higher spectrometer to assign protons and determine the cis/trans ratio and local conformation.
-
Mass Spectrometry: Prepare a 1 mg/mL solution of the peptide in a water/acetonitrile mixture with 0.1% formic acid. Analyze using an ESI-TOF or Orbitrap mass spectrometer to obtain a high-resolution mass spectrum.
-
CD Spectroscopy: Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of 50-100 µM. Use a 1 mm path length quartz cuvette. Record spectra from 190 to 260 nm.[12]
-
FTIR Spectroscopy: Prepare a thin film of the peptide by drying a concentrated solution (1-2 mg/mL in a volatile solvent) on a CaF₂ or BaF₂ window. Alternatively, for solution-state measurements, use a transmission cell with a short path length (e.g., 50 µm) and subtract the solvent spectrum. Record spectra from 1500 to 1800 cm⁻¹ to analyze the amide I and II bands.
Visualizations
Caption: Comparative workflow of standard vs. pseudoproline-enhanced SPPS.
Caption: Conformational preference of the amide bond preceding the Thr residue.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tandem mass spectrometry for structural characterization of proline-rich proteins: application to salivary PRP-3 [pubmed.ncbi.nlm.nih.gov]
- 9. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 11. Circular dichroism spectrum of peptides in the poly(Pro)II conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fourier transform infrared spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. digital.csic.es [digital.csic.es]
- 16. pubs.acs.org [pubs.acs.org]
Assessing the Impact of Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH on Final Peptide Conformation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of conformational constraints within a peptide sequence is a critical aspect of modern peptide chemistry and drug design. The dipeptide building block, Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH, offers a powerful tool for influencing the final three-dimensional structure of a synthetic peptide. This guide provides a comprehensive comparison of this pseudoproline dipeptide with other methods, supported by experimental data, to aid researchers in making informed decisions for their peptide synthesis strategies.
Introduction to this compound
This compound is a specialized dipeptide derivative used in solid-phase peptide synthesis (SPPS). It incorporates a pseudoproline system, specifically a dimethyl-substituted oxazolidine ring formed from the threonine residue. This modification is temporary and is cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native Leu-Thr sequence. The primary role of this building block is to act as a "structure-breaking" element during synthesis to prevent peptide aggregation and as a "turn-inducer" to influence the final peptide conformation.
The core mechanism of action lies in the rigid, proline-like ring structure of the pseudoproline, which introduces a "kink" in the growing peptide chain. This sterically favors a cis-amide bond conformation between the leucine and the modified threonine residue, disrupting the formation of secondary structures like β-sheets that are often responsible for aggregation and poor solubility during SPPS.
Comparative Performance in Peptide Synthesis
The inclusion of this compound, and pseudoproline dipeptides in general, has been shown to significantly enhance the yield and purity of "difficult" peptides, which are prone to aggregation.
Table 1: Comparison of Crude Peptide Purity with and without Pseudoproline
| Peptide Sequence | Synthesis Method | Crude Purity (%) | Reference |
| Glucagon (29-mer) | Standard Fmoc-SPPS | 53.49 | [1] |
| Glucagon (29-mer) | Fmoc-SPPS with purified amino acids | 68.08 | [1] |
| Difficult Sequence containing Leu-Thr | Standard Fmoc-SPPS | Very poor results with multiple deletion products | [2] |
| Difficult Sequence containing Leu-Thr | Fmoc-SPPS with Fmoc-Leu-Thr(ΨMe,MePro)-OH | Significantly improved purity | [2] |
Table 2: Comparison of Pseudoproline with Hmb Backbone Protection
| Method | Key Advantage | Key Disadvantage | Conclusion | Reference |
| Pseudoproline Dipeptides | Superior improvement in crude peptide purity; effectively disrupts inter- and intramolecular hydrogen bonding. | Typically introduced as dipeptides which can be more expensive. | Found to be superior to Hmb for improving purity of crude peptides. | [3] |
| Hmb-protected Amino Acids | Also disrupts hydrogen bonding, leading to substantial improvements in purity. | Can lead to slow and incomplete coupling of the subsequent amino acid. | Effective, but less so than pseudoproline incorporation due to coupling issues. | [3] |
Impact on Peptide Conformation
The primary conformational impact of incorporating a Thr(Psi(Me,Me)pro) residue is the promotion of a cis Xaa-Thr amide bond. This can be a powerful tool for introducing β-turns and for facilitating the cyclization of peptides by pre-organizing the linear precursor into a favorable conformation.
Table 3: Conformational Effects of Pseudoproline Incorporation
| Property | Effect of Pseudoproline | Analytical Method | Reference |
| Amide Bond Conformation | Induces a cisoid amide bond, disrupting β-sheet formation. | NMR Spectroscopy | [4] |
| Secondary Structure | Acts as a turn-inducer, facilitating the formation of β-turns. | Circular Dichroism, NMR Spectroscopy | [5] |
| Peptide Cyclization | Pre-organizes the peptide backbone, often leading to increased cyclization yields and rates. | HPLC, Mass Spectrometry | [5] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol describes a general procedure for manual Fmoc-SPPS. Automated synthesizers will follow a similar logic.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents to the resin loading) and HBTU (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of this compound: Follow the same coupling procedure as in step 3, using the Fmoc-pseudoproline dipeptide.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step also cleaves the oxazolidine ring of the pseudoproline, regenerating the native threonine.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm the mass by mass spectrometry.
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure of the synthesized peptide in solution.
Materials:
-
Purified peptide
-
Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer must be transparent in the far-UV region.
-
CD Spectropolarimeter
-
Quartz cuvette (typically 0.1 cm path length)
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in the chosen buffer to a final concentration of 0.1-0.2 mg/mL.
-
Accurately determine the peptide concentration using a method appropriate for sequences lacking aromatic residues, such as a peptide concentration assay.
-
Ensure the sample is free of particulates by centrifugation or filtration.
-
-
Instrument Setup:
-
Purge the CD instrument with nitrogen gas for at least 30 minutes.
-
Set the acquisition parameters:
-
Wavelength Range: 190-260 nm
-
Data Pitch: 1.0 nm
-
Scanning Speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Accumulations: 3-5 scans
-
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone in the cuvette.
-
Load the peptide sample into the same cuvette and acquire the spectrum.
-
-
Data Processing:
-
Subtract the buffer baseline from the raw peptide spectrum.
-
Convert the data from millidegrees (mdeg) to molar ellipticity ([θ]) using the formula: [θ] = (mdeg * 100) / (c * n * l) where c is the molar concentration, n is the number of amino acid residues, and l is the path length in cm.
-
-
Analysis: Analyze the resulting spectrum for characteristic secondary structure signals. For example, α-helices show negative bands around 222 and 208 nm, while β-sheets have a negative band around 218 nm. A peptide with a β-turn induced by the pseudoproline might show a characteristic turn spectrum.
Visualizations
Caption: Experimental workflow for peptide synthesis and analysis.
Caption: Mechanism of pseudoproline action in peptide synthesis.
References
- 1. ajpamc.com [ajpamc.com]
- 2. chempep.com [chempep.com]
- 3. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational differences between cis and trans proline isomers of a peptide antigen representing the receptor binding domain of Pseudomonas aeruginosa as studied by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
Safety Operating Guide
A Guide to the Safe Disposal of Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized reagents like Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH are paramount for laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this pseudoproline dipeptide, including unused solid material and waste generated during its application in solid-phase peptide synthesis (SPPS).
While a specific Safety Data Sheet (SDS) for this compound indicates that it is not classified as hazardous under OSHA criteria, it is a fundamental principle of laboratory safety to manage all chemical waste as hazardous unless explicitly stated otherwise by your institution's Environmental Health and Safety (EHS) department.[1][2] This approach ensures the highest standards of safety and regulatory adherence.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[1] |
| Body Protection | A lab coat or chemical-resistant apron should be worn to protect against skin contact.[1] |
| Ventilation | Handle the solid compound and all related waste in a well-ventilated area or a chemical fume hood to minimize the risk of dust inhalation.[1] |
Disposal of Unused Solid this compound
Unused or expired solid this compound must be treated as hazardous chemical waste. Do not dispose of this compound in standard laboratory trash or down the drain.[2]
Step-by-Step Procedure for Solid Waste Disposal
-
Containerization :
-
Place the solid this compound in its original container if possible.
-
If the original container is not available, use a clearly labeled, sealable, and chemically compatible container (e.g., high-density polyethylene - HDPE).[2] The container must be in good condition and free of leaks.
-
-
Labeling :
-
Affix a hazardous waste label to the container.
-
The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[2]
-
Include the date when the waste was first added to the container.
-
-
Segregation and Storage :
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated and segregated from incompatible chemicals.[2]
-
-
Final Disposal :
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Always follow all institutional, local, state, and federal regulations.
-
Disposal of Waste Generated During Peptide Synthesis
The use of this compound in solid-phase peptide synthesis (SPPS) generates various waste streams, including contaminated solids and hazardous liquid waste. Solvents such as N,N-dimethylformamide (DMF) and reagents like piperidine and trifluoroacetic acid (TFA) are common in SPPS and are considered hazardous.[3][4]
Contaminated Solid Waste
-
Description : This category includes items such as used gloves, weighing paper, pipette tips, and empty product containers that have come into direct contact with this compound.[2]
-
Procedure :
-
Collect all contaminated solid materials in a designated, compatible, and clearly labeled hazardous waste container.
-
The container should be lined with a durable plastic bag.
-
Label the container "Hazardous Waste" and specify the contents (e.g., "Solid waste contaminated with Fmoc-protected amino acids").
-
Store and dispose of the container following the same procedure as for unused solid waste.
-
Liquid Waste Streams
SPPS involves repetitive steps of deprotection and coupling, generating significant volumes of liquid waste.[3]
-
Fmoc-Deprotection Waste :
-
Description : The Fmoc protecting group is typically removed using a 20% piperidine solution in DMF. This resulting basic solution, containing the cleaved Fmoc-piperidine adduct, is a hazardous waste stream.[2]
-
Procedure :
-
Collect all filtrate and washes from the Fmoc deprotection step in a designated, properly vented, and chemically compatible (e.g., HDPE) liquid waste container.
-
Label the container "Hazardous Waste" and list all chemical constituents (e.g., "Piperidine/DMF waste from Fmoc deprotection").
-
Keep the container sealed when not in use and store it in a designated hazardous waste area.
-
-
-
Final Cleavage Waste :
-
Description : The final cleavage of the peptide from the resin and removal of the pseudoproline moiety typically involves strong acids like trifluoroacetic acid (TFA).[5][6] TFA is corrosive and toxic to aquatic life.[3]
-
Procedure :
-
Collect the acidic cleavage cocktail and subsequent washes in a separate, designated, and acid-resistant (e.g., fluorinated HDPE) liquid waste container.
-
Label the container "Hazardous Waste" and list all components (e.g., "Trifluoroacetic acid waste").
-
Store and dispose of this waste through your institution's hazardous waste management program.
-
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste streams.
Caption: Disposal decision workflow for solid and liquid waste.
References
Essential Safety and Logistical Information for Handling Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH. The following procedural guidance is designed to ensure safe laboratory operations and proper disposal of waste.
Key Safety Data
A summary of the pertinent safety and physical data for this compound is provided below.
| Property | Value | Reference |
| Chemical Name | Fmoc-Leu-Thr(ΨMe,Me pro)-OH | [1] |
| CAS Number | 955048-89-2 | [1][2][3] |
| Molecular Formula | C28H34N2O6 | [1][2][3] |
| Molecular Weight | 494.58 g/mol | [1] |
| Storage | -20°C | [2] |
Hazard Statement: While no specific hazards are listed according to OSHA criteria, it is recommended to handle this compound with the standard precautions for laboratory chemicals.[1] Further processing may lead to the formation of combustible dusts.[1]
Personal Protective Equipment (PPE)
To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound, particularly in its powdered form.
-
Eye and Face Protection: Safety goggles that meet ANSI Z87.1 standards are required to protect against dust particles and splashes.[4] A face shield is recommended when there is a significant risk of splashing.[4]
-
Hand Protection: Chemical-resistant disposable nitrile gloves should be worn.[4][5] It is crucial to inspect gloves for any damage before use and to employ proper glove removal techniques to avoid skin contact.[1] Contaminated gloves should be disposed of immediately as chemical waste.[1]
-
Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[4][5]
-
Respiratory Protection: When weighing or handling larger quantities of the solid compound where dust may be generated, a respirator or dust mask is recommended to prevent inhalation.[4][5]
-
General Laboratory Attire: Long pants and closed-toe shoes are the minimum required attire for working in a laboratory setting where hazardous materials are present.[4]
Operational Plan: Safe Handling and Storage
Adherence to the following step-by-step procedures is critical for the safe handling and storage of this compound and to maintain its integrity.
1. Preparation and Weighing:
-
Always handle the solid compound in a well-ventilated area or a chemical fume hood to minimize the inhalation of any dust.[6]
-
Before handling, ensure all required PPE is correctly worn.
-
Use a dedicated, clean weighing paper or boat for measuring the desired amount of the compound.
2. Dissolution:
-
Slowly add the appropriate solvent to the vessel containing the weighed this compound.
-
Cap the container securely before mixing or sonicating to aid dissolution.[4]
3. Storage:
-
For long-term storage, keep the lyophilized peptide at -20°C or colder in a tightly sealed container, protected from light.[4]
-
It is generally not recommended to store peptides in solution for extended periods.[4] If necessary, prepare single-use aliquots and store them frozen at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional, local, state, and federal environmental regulations.
1. Solid Waste:
-
Unused/Expired Compound: Place the solid this compound in its original container or a clearly labeled, sealed, and chemically compatible container.[6]
-
Contaminated Materials: Items such as used gloves, weighing paper, and pipette tips that have come into contact with the compound are considered contaminated solid waste.[6] These should be collected in a designated, sealed, and labeled hazardous waste container.[6]
2. Liquid Waste:
-
Contaminated Solutions: Any solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container.
-
Labeling: The liquid waste container must be clearly labeled as "Hazardous Waste" and should list all chemical constituents, including solvents.[6]
-
Storage: Store all hazardous waste containers in a designated accumulation area, segregated from incompatible chemicals, until they are collected for disposal by the institution's environmental health and safety department.[6]
Important Note: Never pour solutions containing this compound down the drain or dispose of them in regular trash.[5][6]
Visual Workflows
The following diagrams illustrate the key processes for safely handling this compound and the hierarchy of controls to minimize exposure.
Caption: Workflow for the safe handling of this compound.
Caption: Hierarchy of controls for minimizing chemical exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
